Acid blue 80
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
disodium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O8S2.2Na/c1-15-13-17(3)31(43(37,38)39)19(5)27(15)33-23-11-12-24(26-25(23)29(35)21-9-7-8-10-22(21)30(26)36)34-28-16(2)14-18(4)32(20(28)6)44(40,41)42;;/h7-14,33-34H,1-6H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXQPQCJDDSMCB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041705 | |
| Record name | C.I. Acid Blue 80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4474-24-2 | |
| Record name | C.I. Acid Blue 80 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[2,4,6-trimethyl-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3,3'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(2,4,6-trimethylbenzenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 80 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET8107F56D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of Acid blue 80?
An In-depth Technical Guide to the Chemical Properties of Acid Blue 80
Introduction
This compound, also known by designations such as C.I. 61585 and Acid Brilliant Blue RAWL, is a synthetic anionic dye belonging to the anthraquinone chemical class.[1][2] It is utilized in various industrial and scientific applications, including the dyeing of textiles like wool, silk, and nylon, as well as for coloring leather, soaps, detergents, and industrial cleaning products.[3][4][5] In the laboratory setting, it is employed as a protein stain in biochemical analyses.[3][6] This document provides a comprehensive overview of the core chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is structurally based on an anthraquinone core.[1] Its IUPAC name is disodium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate.[6][7] The molecule's color and properties are derived from the conjugated π-electron systems within this anthraquinone structure.[6]
| Identifier | Value |
| IUPAC Name | disodium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate[6][7] |
| CAS Number | 4474-24-2[2][6][7][8][9][10][11][12] |
| Alternative CAS | 8005-76-3[1][10] |
| Colour Index (C.I.) | 61585[2][3][6][9][11] |
| EC Number | 224-748-4[11][12] |
| Synonyms | Acid Blue RAW, Weak Acid Brilliant Blue RAW, Alizarine Cyanine Blue BWS, Coomassie Brilliant Blue G[3][6][13] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below, providing key data points for its handling, application, and analysis.
General Properties
| Property | Value |
| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂[1][7][8][10][11][12] |
| Molecular Weight | 678.68 g/mol [3][8][10][11] |
| Physical Appearance | Blue powder, Red-light blue powder, or Dark blue crystalline powder[2][3][9][13][14][15][16][17] |
| Melting Point | >300 °C[3][11][15][16][17][18][19] |
| Density | ~1.5 g/cm³[16][18] |
Solubility Profile
| Solvent | Solubility | Observation |
| Water | Soluble[1][3][8][14][17] | 10.95 g/L at 20°C[3][16][18][19] |
| 50 g/L (minimum) at 80°C[9] | ||
| 60-70 g/L at 90°C[2] | ||
| Alcohol | Slightly soluble[14][17] | The solution is blue[17] |
Note: Aqueous solutions of this compound may exhibit precipitation when left standing for extended periods.[1][15][18]
Spectroscopic Properties
Spectroscopic analysis is fundamental to the characterization and quantification of this compound.
UV-Visible Spectroscopy Data
| Parameter | Wavelength (λmax) | Notes |
| Primary Absorption | 580-590 nm[3][6] | pH-dependent.[3][6] Attributed to the chromophore group.[6][20] |
| Alternative Primary | 622 nm, 627 nm[6][11][20] | |
| Secondary Absorption | ~334 nm[6][20] | Corresponds to aromatic groups and auxochromes.[6][20] |
| Tertiary Absorption | 202 nm, ~215 nm[6][20][21] | Corresponds to aromatic groups.[6][20] |
Chemical Behavior and Stability
This compound is stable under normal temperatures and pressures.[3][10] Its aqueous solution is a deep, thick blue.[3][14][15] The color of the dye is highly sensitive to the chemical environment, a key property for its use as an indicator and stain.
| Condition | Observed Color |
| Aqueous Solution | Deep Blue[3][14][15] |
| Aqueous + HCl or NaOH | Magenta[3][14] |
| Concentrated H₂SO₄ | Red and Blue[1][3][14][15][16] |
| Diluted H₂SO₄ (from conc.) | Green and Blue[1][3][14][15][16] |
| Concentrated HNO₃ | Brown[1][3][14][15][16][18] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the condensation of an anthraquinone derivative with an aromatic amine, followed by sulfonation.[1][18]
Caption: Synthesis pathway of this compound.
Methodology:
-
Condensation: One molar equivalent of 1,4-dihydroxyanthracene-9,10-dione is reacted with two molar equivalents of 2,4,6-trimethylbenzenamine.[1][18] The reaction is typically carried out at an elevated temperature in a suitable solvent.
-
Sulfonation: The resulting condensation product is treated with fuming sulfuric acid to introduce sulfonic acid groups onto the trimethylphenyl rings.
-
Neutralization: The sulfonated product is then neutralized with a sodium salt, such as sodium hydroxide, to form the final disodium salt of this compound.[1][18]
-
Purification: The final product is purified, often through recrystallization, to remove unreacted starting materials and byproducts.[3]
Determination of UV-Visible Absorption Spectrum
This protocol outlines the standard procedure for obtaining the absorbance spectrum of this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. colorantsgroup.com [colorantsgroup.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. parchem.com [parchem.com]
- 5. CN100384945C - A kind of acid dye composition - Google Patents [patents.google.com]
- 6. This compound | 4474-24-2 | Benchchem [benchchem.com]
- 7. This compound | C32H28N2Na2O8S2 | CID 20551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. DCPL [deepakchemtex.in]
- 10. cncolorchem.com [cncolorchem.com]
- 11. 酸性蓝80 Dye content 40 % | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound - Wikidata [wikidata.org]
- 13. sdinternational.com [sdinternational.com]
- 14. This compound, Acid brilliant blue RAWL [xcwydyes.com]
- 15. This compound | 4474-24-2 [chemicalbook.com]
- 16. This compound (C.I. 61585) [chembk.com]
- 17. China this compound 100% with blue powder manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 18. This compound CAS#: 4474-24-2 [m.chemicalbook.com]
- 19. lookchem.com [lookchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Absorption [this compound] | AAT Bioquest [aatbio.com]
An In-Depth Technical Guide to the Synthesis of Acid Blue 80
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway for Acid Blue 80 (C.I. 61585), an anthraquinone-based dye. The synthesis is a two-step process involving a condensation reaction to form the chromophore followed by sulfonation to impart water solubility. This document outlines the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.
Synthesis Pathway Overview
The synthesis of this compound commences with the condensation of an anthraquinone derivative with 2,4,6-trimethylaniline (mesitidine). The resulting intermediate, 1,4-bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione, is then sulfonated to yield the final product. The overall reaction scheme is presented below.
Figure 1: Overall synthesis pathway of this compound.
Experimental Protocols
Step 1: Condensation Reaction
The initial step involves the formation of the core chromophore, 1,4-bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione, through a condensation reaction. Two primary starting materials can be utilized for the anthraquinone core: 1,4-dihydroxyanthraquinone or 1,4-dichloroanthracene-9,10-dione. The reaction with 1,4-dihydroxyanthraquinone is presented here as a representative example.
Reaction:
Figure 2: Condensation of 1,4-dihydroxyanthraquinone with 2,4,6-trimethylaniline.
Methodology:
A mixture of 1,4-dihydroxyanthraquinone (1 mole) and 2,4,6-trimethylaniline (2.2 moles) is heated in a high-boiling point solvent, such as nitrobenzene or N-methyl-2-pyrrolidone. A catalyst, typically a copper salt like copper(II) acetate, is added to facilitate the reaction, which is a form of Ullmann condensation. The reaction mixture is heated to a temperature range of 180-210°C and maintained for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material. After completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like methanol or ethanol. The crude product is then filtered, washed with the non-polar solvent to remove unreacted starting materials and byproducts, and dried.
Step 2: Sulfonation
The intermediate, 1,4-bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione, is poorly soluble in water. To confer water solubility, the molecule is sulfonated, typically using fuming sulfuric acid (oleum).
Reaction:
Figure 3: Sulfonation of the intermediate to form this compound.
Methodology:
The dried 1,4-bis((2,4,6-trimethylphenyl)amino)anthracene-9,10-dione is slowly added to fuming sulfuric acid (oleum, typically 20-30% SO3) with careful temperature control, maintaining the temperature below 40°C. The mixture is then stirred at a slightly elevated temperature, generally between 50-70°C, for several hours. The progress of the sulfonation is monitored by checking the solubility of a small sample in water. Once the reaction is complete, the mixture is carefully poured onto ice to precipitate the sulfonated product. The precipitated dye is then filtered and washed with a brine solution to aid in the removal of excess acid.
Step 3: Conversion to Disodium Salt and Purification
The final step involves converting the sulfonic acid groups to their more stable and soluble sodium salts and purifying the final product.
Methodology:
The crude, acidic form of this compound is suspended in water, and the pH is adjusted to 7.0-8.0 with a solution of sodium hydroxide or sodium carbonate. This converts the sulfonic acid groups to their sodium salts. The dye is then salted out by the addition of sodium chloride, which reduces its solubility and promotes precipitation. The purified disodium salt of this compound is collected by filtration, washed with a saturated sodium chloride solution, and dried. Further purification can be achieved by recrystallization from an appropriate solvent mixture, such as ethanol-water.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound. The values provided are typical and may vary depending on the specific reaction conditions and scale of the synthesis.
| Parameter | Step 1: Condensation | Step 2: Sulfonation & Salting Out | Overall |
| Typical Yield | 85 - 95% | 90 - 98% | 76 - 93% |
| Purity (by HPLC) | > 95% | > 98% (as disodium salt) | > 98% |
| Reaction Time | 4 - 8 hours | 3 - 6 hours | 7 - 14 hours |
| Reaction Temp. | 180 - 210 °C | 50 - 70 °C | - |
| Molar Ratio | 1 : 2.2 (Anthraquinone : Amine) | - | - |
| Appearance | Dark Blue Crystalline Solid | Dark Blue Powder | Dark Blue Powder |
Experimental Workflow
The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.
Figure 4: Detailed experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to Acid Blue 80 for Researchers and Drug Development Professionals
Introduction
Acid Blue 80, also known by its Colour Index name C.I. 61585, is a synthetic anthraquinone dye. Its chemical robustness and strong coloration make it a versatile tool in various industrial and scientific applications. For researchers, scientists, and drug development professionals, this compound is particularly relevant for its utility in protein analysis and adsorption studies. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its key applications, and relevant safety information.
Core Chemical and Physical Properties
This compound is a water-soluble anionic dye that presents as a dark blue crystalline powder.[1] Its fundamental identifiers and key physicochemical properties are summarized in the tables below for easy reference.
| Identifier | Value |
| CAS Number | 4474-24-2[2] |
| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂[2] |
| Molecular Weight | 678.68 g/mol [2] |
| Colour Index | 61585[2] |
| Physicochemical Property | Value |
| Appearance | Dark blue crystalline powder[1] |
| Solubility in Water | Soluble[1] |
| λmax (in water) | ~627 nm[3] |
| Melting Point | >300 °C[4] |
Spectroscopic Characteristics
The utility of this compound in quantitative analyses is underpinned by its distinct spectroscopic properties. In aqueous solutions, it exhibits a primary absorbance peak in the visible spectrum, which is central to its application in colorimetric assays.
| Spectroscopic Property | Wavelength (nm) |
| Primary Absorption Maximum (λmax) | ~627[3] |
| Secondary Absorption Peak | ~582 |
Applications in Research and Development
This compound has found significant utility in two primary areas of scientific research: protein visualization in gel electrophoresis and as a model compound in adsorption and wastewater treatment studies.
Protein Staining in Polyacrylamide Gels
The anionic nature of this compound allows it to bind non-covalently to proteins, primarily through electrostatic interactions with positively charged amino acid residues and van der Waals forces. This property makes it an effective stain for visualizing protein bands following separation by polyacrylamide gel electrophoresis (PAGE).
In an acidic environment, the sulfonic acid groups of this compound are negatively charged, facilitating their interaction with the protonated basic amino acid residues (lysine, arginine, and histidine) in proteins. This binding results in the formation of a stable, intensely colored protein-dye complex, rendering the protein bands visible against a clear background after a destaining process.
This protocol is adapted from standard procedures for Coomassie Brilliant Blue staining, a chemically similar dye. Optimization may be required depending on the specific gel composition and protein characteristics.
Materials:
-
Polyacrylamide gel post-electrophoresis
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water
-
Staining Solution: 0.1% (w/v) this compound in 40% methanol, 10% acetic acid
-
Destaining Solution: 10% methanol, 7% acetic acid in deionized water
-
Orbital shaker
-
Clean staining trays
Procedure:
-
Fixation: Following electrophoresis, immerse the gel in the Fixing Solution for a minimum of 1 hour with gentle agitation. This step is crucial for precipitating the proteins within the gel matrix and preventing their diffusion.
-
Staining: Decant the Fixing Solution and replace it with the Staining Solution. Incubate the gel for 2-4 hours at room temperature with continuous gentle agitation.
-
Destaining: Remove the Staining Solution and add the Destaining Solution. Gently agitate the gel, changing the destaining solution every 30-60 minutes until the protein bands are clearly visible against a transparent background.
-
Storage: The destained gel can be stored in deionized water or 1% acetic acid at 4°C.
Adsorption and Wastewater Treatment Studies
The persistent nature of this compound in aqueous environments makes it an ideal model pollutant for developing and evaluating new adsorbent materials and advanced oxidation processes (AOPs) for wastewater treatment.
Batch adsorption experiments are typically conducted to determine the efficacy of a given adsorbent material in removing this compound from a simulated wastewater solution. Key parameters such as pH, initial dye concentration, adsorbent dosage, and contact time are systematically varied to understand the adsorption kinetics and equilibrium.
Materials:
-
Stock solution of this compound
-
Adsorbent material
-
Conical flasks
-
Orbital shaker
-
pH meter
-
Spectrophotometer
Procedure:
-
Preparation of Dye Solutions: Prepare a series of this compound solutions of known concentrations from the stock solution.
-
Batch Adsorption: In a set of conical flasks, add a fixed amount of adsorbent to a known volume of the dye solution.
-
Parameter Variation: Systematically vary one parameter at a time (e.g., pH, initial concentration, adsorbent dose) while keeping others constant.
-
Equilibration: Place the flasks on an orbital shaker and agitate at a constant speed for a predetermined time to reach equilibrium.
-
Analysis: After agitation, separate the adsorbent from the solution by centrifugation or filtration. Measure the final concentration of this compound in the supernatant using a spectrophotometer at its λmax (~627 nm).
-
Data Calculation: Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) and the percentage of dye removal.
Safety and Handling
While this compound is widely used, appropriate safety precautions should always be observed in a laboratory setting.
| Hazard Category | Recommendations |
| Eye Contact | May cause irritation. Wear safety glasses. |
| Skin Contact | May cause irritation. Wear protective gloves. |
| Inhalation | Avoid inhaling dust. Use in a well-ventilated area. |
| Ingestion | Do not ingest. |
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable tool for researchers and professionals in drug development and related scientific fields. Its well-characterized chemical and physical properties, coupled with its utility in protein staining and adsorption studies, make it a versatile compound for a range of laboratory applications. By following established protocols and adhering to safety guidelines, researchers can effectively leverage the properties of this compound to advance their scientific investigations.
References
Spectroscopic Profile of Acid Blue 80: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Acid Blue 80 (C.I. 61585), an anthraquinone-based dye. The information presented herein is intended to support research, quality control, and analytical development activities. This document details the principles, experimental protocols, and available data for the characterization of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound, with the chemical formula C₃₂H₂₈N₂Na₂O₈S₂, is a synthetic dye widely used in various industrial and scientific applications. Its core structure is based on a 1,4-diaminoanthraquinone chromophore, substituted with sulfonated trimethylphenyl groups. Accurate spectroscopic characterization is essential for confirming its identity, purity, and for studying its interactions in various chemical and biological systems.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary technique for the quantitative analysis of this compound and for studying its electronic transitions. The color of the dye is attributed to the extensive conjugation within the anthraquinone system, which is modulated by the auxochromic amino groups.
Quantitative Data
The UV-Vis spectrum of this compound is characterized by a strong absorption band in the visible region and several bands in the UV region. The position of the main absorption maximum (λmax) is known to be sensitive to the pH of the solution.[1]
| Parameter | Value | Notes |
| λmax (Visible) | 580-590 nm, 622 nm, 627 nm | pH-dependent. The main peak responsible for the blue color is attributed to the chromophore group.[1] |
| λmax (UV) | 202 nm, 215 nm, 334 nm | Attributed to the aromatic groups and auxochromes within the molecule.[1] |
| Molar Absorptivity (ε) | Data not available | - |
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation : A calibrated double-beam UV-Vis spectrophotometer.
-
Sample Preparation :
-
Prepare a stock solution of this compound in deionized water (e.g., 100 mg/L).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 20 mg/L).
-
For pH-dependent studies, buffer the solutions to the desired pH.
-
-
Data Acquisition :
-
Use 1 cm path length quartz cuvettes.
-
Record a baseline spectrum using the solvent blank.
-
Measure the absorbance of each standard and the unknown sample over a wavelength range of 200-800 nm.
-
Identify the λmax and record the absorbance values.
-
-
Data Analysis :
-
Plot a calibration curve of absorbance versus concentration to determine the concentration of unknown samples.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of its chemical bonds.
Predicted Quantitative Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300 - 3500 | N-H | Stretching (secondary amine) |
| 3000 - 3100 | C-H | Aromatic stretching |
| 1620 - 1680 | C=O | Ketone stretching (anthraquinone) |
| 1500 - 1600 | C=C | Aromatic ring stretching |
| 1150 - 1250 | S=O | Asymmetric stretching (sulfonate) |
| 1030 - 1080 | S=O | Symmetric stretching (sulfonate) |
| 690 - 900 | C-H | Aromatic out-of-plane bending |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Instrumentation : A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation :
-
Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of this compound with approximately 200 mg of KBr until a fine, homogeneous powder is obtained.
-
-
Pellet Formation :
-
Place the powder mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
Predicted Quantitative Data
Specific ¹H and ¹³C NMR data for this compound is not available in the public domain. However, expected chemical shift ranges can be estimated based on the structure and data from analogous sulfonated aromatic and anthraquinone compounds.
¹H NMR (Predicted)
-
Aromatic Protons : 7.0 - 8.5 ppm
-
Methyl Protons : 2.0 - 2.5 ppm
-
N-H Protons : May be broad and variable, potentially in the 9.0 - 11.0 ppm range.
¹³C NMR (Predicted)
-
Carbonyl Carbons (C=O) : > 180 ppm
-
Aromatic Carbons : 110 - 150 ppm
-
Methyl Carbons : 15 - 25 ppm
Experimental Protocol: NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical for solubility and to avoid exchange of labile protons.
-
Add a small amount of an internal standard (e.g., TMS or TSP for aqueous solutions).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition :
-
Acquire ¹H and ¹³C{¹H} spectra according to standard instrument procedures.
-
Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in structural elucidation.
-
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to obtain structural information through fragmentation analysis.
Quantitative Data
| Parameter | Value | Notes |
| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂ | - |
| Molecular Weight | 678.68 g/mol | - |
| Ionization Mode | Negative-ion Electrospray (ESI) | Preferred due to the presence of two anionic sulfonate groups. |
| Expected Ions | [M-2Na]²⁻, [M-Na]⁻ | M represents the neutral molecule. |
| Fragmentation | Loss of SO₂ (64 Da) | A common fragmentation pathway for aromatic sulfonamides.[2][3] |
Experimental Protocol: HPLC-MS
-
Instrumentation : A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column.
-
Mobile Phase : A gradient of water and acetonitrile, often with a volatile buffer such as ammonium acetate to improve ionization.
-
Flow Rate : Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : Negative ESI.
-
Scan Range : m/z 100-1000.
-
Tandem MS (MS/MS) : For fragmentation studies, select the parent ion of interest and subject it to collision-induced dissociation (CID).
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a dye such as this compound.
Interrelation of Spectroscopic Techniques
The different spectroscopic techniques provide complementary information for the comprehensive characterization of this compound.
References
Solubility of Acid blue 80 in water and organic solvents
An In-depth Technical Guide to the Solubility of Acid Blue 80
This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It is intended for researchers, scientists, and professionals in drug development and other related fields who utilize this dye in their work. This document details quantitative solubility data, experimental protocols for solubility determination, and logical workflows to illustrate the dye's behavior in different media.
Introduction to this compound
This compound, also known by its Colour Index number 61585, is an anthraquinone-based anionic dye.[1][2] It appears as a dark blue powder and is widely used in the textile industry for dyeing wool, silk, and nylon.[1][3] In research and laboratory settings, it serves as a stain for various applications, including the analysis of biomolecules and cellular structures.[1] Its chemical properties, particularly its solubility, are critical for its application, performance, and environmental fate.
Solubility of this compound
This compound is characterized by its high solubility in water, which increases with temperature. Conversely, it exhibits limited solubility in most organic solvents.[1][4] The aqueous solution of this compound is a deep blue, which turns magenta upon the addition of hydrochloric acid or sodium hydroxide.[1][5][6]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in water and common organic solvents.
| Solvent | Solubility | Temperature (°C) | Source |
| Water | 10.95 g/L | 20 | [1][5][7][8] |
| Water | 60-70 g/L | 90 | [2] |
| Alcohol | Slightly Soluble | Not Specified | [6] |
| Acetone | Soluble | Not Specified | [9] |
| Ethanol | Soluble | Not Specified | [9] |
| Methanol | Soluble | Not Specified | [9] |
| n-Hexane | Insoluble | Not Specified | [9] |
Experimental Protocol for Solubility Determination
This section outlines a general experimental methodology for determining the solubility of this compound in a given solvent. This protocol is based on the common "shake-flask" or saturation method, which is a standard procedure for measuring the solubility of solutes.
Principle
A saturated solution is prepared by adding an excess amount of the solute (this compound) to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium, the undissolved solute is separated from the saturated solution. The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique, such as UV-Visible spectrophotometry.
Materials and Equipment
-
This compound dye powder
-
Solvent of interest (e.g., deionized water, ethanol)
-
Volumetric flasks
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
UV-Visible Spectrophotometer
-
Analytical balance
-
Pipettes and other standard laboratory glassware
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound (typically around 580-590 nm) using the UV-Visible spectrophotometer.[1]
-
Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and will be used to determine the concentration of the saturated solution.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-cap flask). The excess is crucial to ensure saturation.
-
Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 20°C).
-
Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure the solution is fully saturated.
-
-
Sample Analysis:
-
After equilibration, allow the mixture to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To remove any suspended particles, centrifuge the sample and/or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.
-
Dilute the clear, saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution using the spectrophotometer.
-
-
Calculation of Solubility:
-
Using the equation from the calibration curve, calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the general solubility characteristics of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Logical relationship of this compound solubility in different media.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. colorantsgroup.com [colorantsgroup.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound | 4474-24-2 | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. This compound, Acid brilliant blue RAWL [xcwydyes.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound CAS#: 4474-24-2 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action for Acid Blue 80 as a Protein Stain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of Acid Blue 80, a common Coomassie Brilliant Blue G-250 dye, as a protein stain in biochemical applications.
Core Mechanism of Action
This compound facilitates the visualization of proteins in polyacrylamide gels through a non-covalent binding mechanism. This interaction is primarily driven by a combination of electrostatic and hydrophobic forces.[1] In an acidic staining solution, the dye exists in a protonated, reddish-brown form. Upon binding to proteins, it reverts to a stable, anionic blue form, allowing for the distinct coloration of protein bands against a clear background.[2][3]
Electrostatic Interactions: The negatively charged sulfonate groups (SO₃⁻) on the this compound molecule form ionic bonds with the positively charged side chains of basic amino acid residues within the protein structure.[4] These include primarily arginine, lysine, and histidine.[1][5]
Hydrophobic Interactions: The nonpolar, aromatic regions of the triphenylmethane structure of this compound engage in hydrophobic associations with nonpolar amino acid residues in the protein.[6][7] This interaction is facilitated by the disruption of the protein's native state by the staining solution, which often contains methanol and acetic acid, exposing the protein's hydrophobic core.[2] The dye molecules then bind to these exposed hydrophobic pockets through van der Waals forces.[2]
The synergistic effect of these electrostatic and hydrophobic interactions results in the formation of a stable protein-dye complex, leading to the intense blue staining of protein bands.
Quantitative Data Presentation
The selection of a protein stain is often guided by its sensitivity and dynamic range. The following tables summarize the key quantitative performance metrics for this compound (Coomassie Brilliant Blue G-250) and compare it with other common protein staining methods.
| Feature | This compound (Coomassie Brilliant Blue G-250) | Coomassie Brilliant Blue R-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection (LOD) | ~8-25 ng per band[8] | ~30-100 ng per band[1] | ~0.25-1 ng per band[9] | ~0.25-1 ng per band[9] |
| Dynamic Range | Moderate to Wide (~5-500 ng)[2] | Moderate[9] | Narrow[9] | >3 orders of magnitude[9] |
| Mass Spectrometry Compatibility | Yes[5] | Yes[9] | Limited (formaldehyde-free protocols available)[9] | Yes[9] |
| Reproducibility | Good[9] | Good[9] | Low[9] | High[9] |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and sensitive protein staining. Below are two common protocols for staining polyacrylamide gels with this compound (Coomassie Brilliant Blue G-250).
Standard Staining Protocol
This protocol is a widely used method for routine protein visualization.
Solutions:
-
Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue G-250, 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
Procedure:
-
Fixation: Following electrophoresis, immerse the gel in the Fixing Solution for 30-60 minutes with gentle agitation. This step is crucial for precipitating the proteins within the gel matrix and preventing their diffusion.
-
Staining: Discard the Fixing Solution and submerge the gel in the Staining Solution. Incubate for at least 1 hour with gentle agitation.
-
Destaining: Remove the Staining Solution and add the Destaining Solution. Gently agitate the gel, changing the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This process may take several hours.
-
Washing and Storage: Once destaining is complete, wash the gel with deionized water. The gel can be stored in deionized water or a 1% acetic acid solution at 4°C.
Colloidal Staining Protocol
This method offers improved sensitivity and reduced background staining, often requiring less destaining.
Solutions:
-
Washing Solution: Deionized water.
-
Staining Solution (Colloidal): 0.1% (w/v) Coomassie Brilliant Blue G-250, 2% (v/v) Phosphoric Acid, 10% (w/v) Ammonium Sulfate, 20% (v/v) Methanol.
-
Destaining Solution: Deionized water.
Procedure:
-
Washing: After electrophoresis, wash the gel 2-3 times for 5 minutes each with a large volume of deionized water to remove residual SDS.[10]
-
Staining: Immerse the gel in the Colloidal Staining Solution and incubate for 1-2 hours with gentle agitation. Protein bands should become visible within minutes.[10]
-
Destaining: Briefly rinse the gel with deionized water. If the background is still high, continue to wash with deionized water with gentle agitation until a clear background is achieved.[10]
-
Storage: The stained gel can be stored in deionized water.
Mandatory Visualizations
Mechanism of Action Diagram
Caption: Interaction of this compound with protein residues.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Coomassie Blue Gel and Membrane Stains | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. This compound | 4474-24-2 | Benchchem [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coomassie Brilliant Blue-binding: a simple and effective method for the determination of water-insoluble protein surface hydrophobicity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Protein Gel and Membrane Stains | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. med.upenn.edu [med.upenn.edu]
An In-depth Technical Guide to Acid Blue 80: Discovery and Historical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anthraquinone dye, Acid Blue 80 (C.I. 61585). It details its chemical and physical properties, historical context, synthesis, and significant historical and contemporary applications in the textile industry and life sciences. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile compound.
Introduction and Discovery
This compound, a synthetic dye belonging to the anthraquinone class, is a water-soluble, anionic colorant. While the precise date of its discovery and the identity of its discoverer are not well-documented in publicly available records, its emergence is situated within the broader historical development of synthetic dyes in the late 19th and early 20th centuries. The first synthetic dyes were created in the mid-19th century, and the first acid dye appeared in 1868. A significant breakthrough in anthraquinone chemistry occurred in the same year with the synthesis of alizarin from anthracene, a coal tar derivative. This paved the way for the development of a wide range of anthraquinone dyes, known for their vibrant colors and good fastness properties.
This compound is also widely known by other names, including Coomassie Brilliant Blue G, Acid Brilliant Blue RAW, and Alizarine Milling Blue R.[1] The name "Coomassie" was a trademark of Imperial Chemical Industries (ICI) and was used for a range of acid dyes for wool.
Chemical and Physical Properties
This compound is a dark blue crystalline powder. Its chemical structure is based on an anthraquinone core, which imparts the dye's characteristic color and stability.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| C.I. Name | This compound | [2] |
| C.I. Number | 61585 | [1][2] |
| CAS Number | 4474-24-2 | [1][2] |
| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂ | [1][3][4] |
| Molecular Weight | 678.68 g/mol | [1][3][4] |
| Appearance | Dark blue powder | [1][5] |
| Melting Point | >300 °C | [1] |
| Water Solubility | 10.95 g/L at 20°C | [1] |
| λmax (in water) | ~580-590 nm (pH dependent), 622 nm, 334 nm, 215 nm | [1][6][7] |
Table 2: Dye Fastness Properties on Wool
| Fastness Test | Rating (ISO) | Rating (AATCC) | References |
| Light Fastness | 5 | - | [4] |
| Soaping (Fading) | 4-5 | 4-5 | [4][8] |
| Soaping (Staining) | 4-5 | 4-5 | [4][8] |
| Perspiration (Fading) | 4-5 | 4-5 | [8] |
| Perspiration (Staining) | 3 | 4-5 | [4][8] |
| Water Logging (Fading) | 4-5 | - | [4] |
| Water Logging (Staining) | 4-5 | - | [4] |
| Dry Rubbing | 4 | - | [4] |
| Wet Rubbing | 4 | - | [4] |
| Ironing | 4-5 | - | [4] |
| (Note: Fastness ratings are typically on a scale of 1 to 5, where 5 is the best, for most tests, and on a scale of 1 to 8 for light fastness, where 8 is the best.) |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving a condensation reaction followed by sulfonation.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on described manufacturing methods.[5][8]
-
Condensation: 1 mole of either 1,4-dichloroanthracene-9,10-dione or 1,4-dihydroxyanthracene-9,10-dione is reacted with 2 moles of 2,4,6-trimethylbenzenamine. This reaction is typically carried out in the presence of a catalyst and at an elevated temperature.
-
Sulfonation: The resulting condensation product is then sulfonated using fuming sulfuric acid (oleum). This step introduces sulfonic acid groups (-SO₃H) onto the aromatic rings, which are crucial for the dye's water solubility and its ability to bind to protein fibers.
-
Neutralization and Isolation: The sulfonated product is then neutralized, typically with sodium carbonate or sodium hydroxide, to convert the sulfonic acid groups into their sodium salt form (-SO₃Na). The final product, this compound, is then isolated by filtration, dried, and crushed.
Historical Applications
Textile Dyeing
The primary historical and ongoing application of this compound is in the dyeing of protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[2][3][8] The dyeing process is carried out in an acidic dyebath, where the anionic sulfonate groups of the dye form ionic bonds with the cationic amino groups of the fibers.
Experimental Protocol: Immersion Dyeing of Wool with Acid Dyes (General Protocol)
This protocol is a general guideline for dyeing wool with acid dyes like this compound.[9][10][11][12][13]
Materials:
-
Wool yarn or fabric
-
This compound dye powder
-
White vinegar or acetic acid
-
Synthrapol or other textile detergent
-
Stainless steel or enamel dye pot
-
Stirring rod
-
Gloves and dust mask
Procedure:
-
Scouring: Pre-wash the wool in warm water with a neutral detergent like Synthrapol to remove any impurities. Rinse thoroughly.
-
Preparing the Dyebath: Fill the dye pot with enough water for the wool to move freely. Dissolve the required amount of this compound powder in a small amount of hot water and then add it to the dyebath.
-
Dyeing:
-
Add the wet, scoured wool to the dyebath.
-
Slowly heat the dyebath to 85-95°C (185-200°F), just below boiling.
-
Add acetic acid or white vinegar to the dyebath to lower the pH. The amount will depend on the desired shade and the specific dyeing conditions.
-
Maintain the temperature and gently stir for 30-60 minutes.
-
-
Cooling and Rinsing:
-
Allow the dyebath to cool slowly to room temperature to avoid shocking and felting the wool.
-
Once cool, remove the wool and rinse with warm water until the water runs clear.
-
A final rinse with a small amount of Synthrapol can help remove any unfixed dye.
-
-
Drying: Gently squeeze out excess water and air dry.
Biological Staining (Coomassie Brilliant Blue G-250)
In the life sciences, this compound is famously known as Coomassie Brilliant Blue G-250 and is a widely used stain for the visualization of proteins in polyacrylamide gel electrophoresis (PAGE).[1] This application became prominent in the 1960s. The dye binds to proteins, allowing for the visualization of protein bands.
The mechanism of protein binding involves both electrostatic and hydrophobic interactions. In an acidic solution, the dye exists in a cationic (reddish-brown) and a neutral (green) form. When the dye binds to proteins, it is stabilized in its anionic (blue) form. The negatively charged sulfonate groups of the dye interact with positively charged amino acid residues (like arginine, lysine, and histidine) on the protein, while the nonpolar regions of the dye interact with hydrophobic pockets of the protein.
Experimental Protocol: Coomassie Brilliant Blue G-250 Staining of Polyacrylamide Gels
The following is a common protocol for staining proteins in polyacrylamide gels.[14][15][16][17]
Materials:
-
Polyacrylamide gel post-electrophoresis
-
Staining Solution: 0.05-0.1% (w/v) Coomassie Brilliant Blue G-250, 40-50% (v/v) methanol, 10% (v/v) acetic acid.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid.
-
Shaking platform
-
Gel staining tray
Procedure:
-
Fixation (Optional but Recommended): After electrophoresis, place the gel in a solution of 40% methanol and 10% acetic acid for 15-30 minutes. This step fixes the proteins in the gel and removes interfering substances like SDS.
-
Staining:
-
Remove the fixation solution and add the Coomassie Brilliant Blue G-250 staining solution.
-
Gently agitate the gel on a shaking platform for 30-60 minutes at room temperature.
-
-
Destaining:
-
Pour off the staining solution.
-
Add the destaining solution and gently agitate. Replace the destaining solution every 30-60 minutes until the background of the gel is clear and the protein bands are distinct and blue.
-
-
Storage: The destained gel can be stored in water or a solution of 7% acetic acid.
Other Historical and Niche Applications
Beyond its primary roles in textiles and protein analysis, this compound has found use in a variety of other applications, including:
-
Coloring for Soaps, Cosmetics, and Cleaning Products: Its stability in a wide pH range makes it suitable for these applications.[1][3][18]
-
Inks and Paper: It has been used in the manufacturing of inks and for coloring specialty papers.[1][18]
-
Leather Dyeing: this compound has been used to dye leather.[3][8]
Toxicological and Environmental Considerations
This compound is generally considered to have low toxicity.[1] However, like many synthetic dyes, it is not readily biodegradable and can persist in the environment.[1] Toxicological studies have shown that it has the potential to be toxic to aquatic life only at very high concentrations.[19] Due to its persistence, there is ongoing research into methods for its removal from industrial wastewater, such as photocatalytic degradation.[20] The Government of Canada conducted a screening assessment and concluded that this compound is not harmful to the environment.[18]
Conclusion
This compound is a historically significant and commercially important anthraquinone dye. Its utility spans from the industrial-scale dyeing of textiles to the precise visualization of proteins in a laboratory setting. The robustness of its chemical structure provides for its vibrant color and good fastness properties, which have ensured its longevity in various applications. While its environmental persistence warrants consideration and the development of effective remediation strategies, its low toxicity and versatility continue to make it a valuable compound for researchers and industry professionals. This guide has provided a detailed overview of its properties, synthesis, and key historical applications, offering a solid foundation for its continued and future use.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound, Acid brilliant blue RAWL [xcwydyes.com]
- 3. sdinternational.com [sdinternational.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 4474-24-2 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. hotmagentayarns.com [hotmagentayarns.com]
- 11. prochemicalanddye.com [prochemicalanddye.com]
- 12. dick-blick.com [dick-blick.com]
- 13. Dharma Acid Dyes Instructions [dharmatrading.com]
- 14. Video: Staining of Proteins in Gels with Coomassie G-250 without Organic Solvent and Acetic Acid [jove.com]
- 15. mass-spec.siu.edu [mass-spec.siu.edu]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]
- 18. Benzenesulfonic acid, 3,3'-[(9,10-dihydro-9,10-dioxo- 1,4-anthracenediyl)diimino]bis[2,4,6-trimethyl-, disodium salt (this compound) - Canada.ca [canada.ca]
- 19. Effect of this compound, an anthracenedione dye, on rainbow trout liver, gill and gut cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of Acid Blue 80
This technical guide provides a comprehensive overview of the physical and chemical properties of Acid Blue 80, with a focus on its melting point and appearance. The information is tailored for researchers, scientists, and professionals in drug development who utilize this dye in various applications.
Physical and Chemical Properties
This compound, an anthraquinone-based anionic dye, is widely used in laboratory and industrial settings. Its applications range from a protein stain in biochemical analyses to a colorant in textiles and cosmetics.[1][2][3] A summary of its key physical properties is presented below.
Data Presentation: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Blue to dark purplish-blue powder or crystalline powder.[4][5][6][7][8] | Multiple Sources |
| Melting Point | There is a significant discrepancy in reported values: 142-144 °C and >300 °C.[1][6][9][10][11][12] | Multiple Sources |
| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂[2][5][13][14][15] | Multiple Sources |
| Molecular Weight | 678.68 g/mol [2][5][13][15] | Multiple Sources |
| Solubility | Soluble in water.[1][2][4][9][10][13] The aqueous solution appears as a deep, concentrated blue.[1][9][13] | Multiple Sources |
| C.I. Number | 61585[2][7][13][14] | Multiple Sources |
| CAS Number | 4474-24-2[2][5][13][14][15] | Multiple Sources |
It is crucial for researchers to note the conflicting data regarding the melting point. One source indicates a melting point of 142-144 °C, while several others report it as being above 300 °C.[1][6][9][10][11][12] This variation may be attributable to differences in the purity of the dye, the specific salt form, or the experimental method used for determination.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. Standard analytical methods for determining the melting point of a solid organic compound, such as capillary melting point determination, would be employed. The appearance is typically determined by visual inspection of the solid material and its solution.
Application Workflow: Protein Staining
This compound is a common stain used in protein electrophoresis to visualize proteins separated in a gel matrix.[1] A generalized workflow for this application is depicted below.
Caption: Workflow for Protein Staining using this compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. sdinternational.com [sdinternational.com]
- 3. This compound | 4474-24-2 | Benchchem [benchchem.com]
- 4. pylamdyes.com [pylamdyes.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. This compound|lookchem [lookchem.com]
- 7. colorantsgroup.com [colorantsgroup.com]
- 8. DCPL [deepakchemtex.in]
- 9. This compound | 4474-24-2 [chemicalbook.com]
- 10. China this compound 100% with blue powder manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 11. This compound CAS#: 4474-24-2 [m.chemicalbook.com]
- 12. This compound (C.I. 61585) [chembk.com]
- 13. worlddyevariety.com [worlddyevariety.com]
- 14. This compound | C32H28N2Na2O8S2 | CID 20551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
An In-depth Technical Guide to Acid Blue 80: An Anthraquinone-Based Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid Blue 80 (C.I. 61585), focusing on its chemical classification, physicochemical properties, and key experimental applications. It clarifies its structural family and provides detailed protocols for its synthesis and analysis, addressing common misconceptions regarding its classification.
Core Classification: Anthraquinone, Not Triphenylmethane
This compound is unequivocally classified as an anthraquinone dye .[1][2][3] Its chemical backbone is derived from anthraquinone, a polycyclic aromatic quinone.[1] The Colour Index name for this compound is C.I. 61585, which falls under the anthraquinone category.[2][4][5]
A common misclassification identifies this compound as a triphenylmethane dye.[6] This confusion arises from the historical use of the trade name "Coomassie," which is strongly associated with triphenylmethane dyes like Coomassie Brilliant Blue G-250 (C.I. 42655) and R-250 (C.I. 42660).[1] While this compound is sometimes referred to as Coomassie Blue B or used in similar protein staining applications, its molecular structure is fundamentally different and lacks the central triphenylmethane core.[1]
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized below. This data is essential for its application in experimental settings, from preparing solutions to analytical quantification.
| Property | Value | Reference(s) |
| Identifier | ||
| C.I. Name | This compound | [4] |
| C.I. Number | 61585 | [2][4][5] |
| CAS Number | 4474-24-2 | [2][4][5][7] |
| IUPAC Name | disodium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate | [1][7][] |
| Synonyms | Acid Blue RAW, Alizarine Fast Blue R, Weak Acid Brilliant Blue RAW, C.I. 61585 | [2][7] |
| Chemical Formula | ||
| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂ | [2][5][7][9] |
| Molecular Weight | 678.68 g/mol | [2][5][7][9] |
| Physical Properties | ||
| Appearance | Red-light blue or dark blue powder | [2][3][] |
| Melting Point | >300 °C | [5][][10] |
| Solubility | Soluble in water, slightly soluble in alcohol | [4][6] |
| Spectroscopic Data | ||
| Absorption Maxima (λmax) | 627 nm (in aqueous solution)[5][11], 582 nm[5], 202 nm[12]. The peak around 627 nm is responsible for its characteristic blue color. |
Key Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound, providing a foundation for its use and characterization in a research environment.
The synthesis of this compound is achieved through the condensation of an anthraquinone derivative with an aniline derivative, followed by sulfonation and salt formation.[2]
Protocol:
-
Condensation: React 1,4-dihydroxyanthracene-9,10-dione (Quinizarin) or 1,4-dichloroanthracene-9,10-dione with 2,4,6-trimethylaniline (Mesitylamine). A molar ratio of 1:2 (anthraquinone derivative to aniline derivative) is used.
-
Reaction Conditions: The condensation is typically carried out in a high-boiling point solvent in the presence of a catalyst, such as boric acid, and heated to drive the reaction to completion.
-
Sulfonation: The resulting intermediate is sulfonated using a sulfonating agent, such as oleum (fuming sulfuric acid), to introduce sulfonic acid groups (-SO₃H) onto the trimethylphenyl rings. This step is crucial for imparting water solubility.
-
Neutralization/Salt Formation: The sulfonated product is then neutralized with a base, typically sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to form the final disodium salt, which is the commercial form of this compound.
-
Purification: The final product is isolated and purified, often through precipitation and washing, to remove unreacted starting materials and byproducts.
References
- 1. This compound | 4474-24-2 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound Brilliant Blue Raw 150% CAS: 4474-24-2 Dyestuff Acid Dyes [ritan-chemical.com]
- 4. This compound, Acid brilliant blue RAWL [xcwydyes.com]
- 5. This compound Dye content 40 4474-24-2 [sigmaaldrich.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. This compound | C32H28N2Na2O8S2 | CID 20551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. This compound | 4474-24-2 [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Absorption [this compound] | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols for Acid Blue 80 in Protein Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acid Blue 80, a triphenylmethane dye also known by the Colour Index name C.I. 61585, is a widely utilized stain for the visualization of proteins following polyacrylamide gel electrophoresis (PAGE). Its popularity stems from a combination of high sensitivity, ease of use, and compatibility with downstream applications like mass spectrometry. This document provides detailed protocols for the application of this compound in protein gel staining, alongside comparative data and safety guidelines to ensure optimal and safe laboratory practice.
Introduction to this compound Protein Staining
This compound, often referred to as Coomassie Brilliant Blue G-250, is an anionic dye that forms non-covalent complexes with proteins.[1] The binding mechanism is primarily driven by ionic interactions between the negatively charged sulfonic acid groups of the dye and positively charged basic amino acid residues (such as lysine, arginine, and histidine) in the proteins.[2] Van der Waals forces and hydrophobic interactions also contribute to the stability of the protein-dye complex.[2] In an acidic environment, the dye molecules are predominantly in a cationic (red/green) form, but upon binding to proteins, they are stabilized in their anionic (blue) form, resulting in a distinct color change with an absorption maximum shift from approximately 465 nm to 595 nm.[1][2] This property allows for the sensitive detection of protein bands against a clear background.
Data Presentation: Comparative Analysis of Protein Stains
The choice of a protein stain is contingent on the specific requirements of the experiment, such as the desired sensitivity, linear dynamic range for quantification, and compatibility with subsequent analytical techniques. Below is a comparative summary of this compound (Coomassie Brilliant Blue G-250) with other common protein staining methods.
| Feature | This compound (Coomassie G-250) | Silver Staining |
| Detection Limit | ~8-25 ng per band[3] | ~0.1-5 ng per band[4][5] |
| Linear Dynamic Range | Wide | Narrow[6] |
| Protocol Time | Rapid (minutes to a few hours)[7] | Longer and more complex[6] |
| Reproducibility | High[6] | Low[6] |
| Mass Spectrometry Compatibility | Yes[5][6] | Limited (requires specific protocols)[4][6] |
| Cost | Low | High |
| Staining Mechanism | Binds to basic and aromatic amino acids[2] | Reacts with sulfhydryl and carboxyl groups[5][8] |
Experimental Protocols
Materials and Reagents
-
Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Staining Solution: 0.1% (w/v) this compound, 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Destaining Solution: 20-40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Alternative Rapid Staining Solution (Acid-based, no destain): Commercially available or lab-prepared acid-based Coomassie G-250 solutions can be used for simultaneous fixing and staining.[7]
-
Deionized water
-
Polyacrylamide gel with separated proteins
-
Clean staining trays
-
Orbital shaker
Standard Staining Protocol
This protocol is a conventional method that involves distinct fixing, staining, and destaining steps.
-
Fixation:
-
Following electrophoresis, carefully remove the polyacrylamide gel and place it in a clean staining tray.
-
Add a sufficient volume of Fixing Solution to completely immerse the gel.
-
Incubate on an orbital shaker with gentle agitation for 30-60 minutes. This step is crucial for precipitating the proteins within the gel matrix and preventing their diffusion.[3]
-
-
Staining:
-
Discard the Fixing Solution.
-
Add enough Staining Solution to cover the gel.
-
Incubate on an orbital shaker with gentle agitation for 2-4 hours at room temperature. For lower protein amounts, overnight staining can increase sensitivity.[9]
-
-
Destaining:
-
Pour off the Staining Solution. The solution can often be saved and reused.
-
Add Destaining Solution to the tray. To aid in the removal of background stain, a piece of laboratory wipe can be placed in a corner of the tray.[9]
-
Gently agitate the gel in the destaining solution. Change the solution every 1-2 hours until the protein bands are clearly visible against a clear background.[5]
-
-
Washing and Storage:
-
Once destaining is complete, wash the gel with deionized water.
-
The gel can be stored in deionized water or a 1% acetic acid solution at 4°C.
-
Rapid Staining Protocol (Acid-Based)
This method utilizes an acid-based Coomassie G-250 solution that fixes and stains simultaneously, often eliminating the need for a separate destaining step.[7]
-
Staining and Fixation:
-
After electrophoresis, place the gel directly into an acid-based Coomassie G-250 staining solution.
-
Agitate gently on a platform shaker for at least 5 hours for maximum sensitivity, although heavily loaded proteins may be visible within 30 minutes.[7]
-
-
Washing:
-
Decant the staining solution.
-
Add deionized water to the tray. Protein bands will become more intense and the background will clear within minutes to a few hours.[7]
-
-
Storage:
-
The gel can be stored in deionized water at 4°C.
-
Safety Precautions
This compound may cause skin and eye irritation upon direct contact.[10] Inhalation of the powder form should be avoided as it can lead to respiratory irritation.[10][11] Ingestion may cause gastrointestinal discomfort.[11] It is essential to handle this compound in a well-ventilated area or under a chemical fume hood.[11] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]
Mandatory Visualizations
Experimental Workflow for Standard Staining
Caption: Workflow for the standard this compound staining protocol.
Signaling Pathway of Protein-Dye Interaction
Caption: Simplified diagram of this compound and protein interaction.
References
- 1. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]
- 2. carlroth.com [carlroth.com]
- 3. Protein Gel Staining Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualization of proteins in SDS PAGE gels [qiagen.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Protein Detection in Gels Using Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound - Ataman Kimya [atamanchemicals.com]
- 11. cncolorchem.com [cncolorchem.com]
- 12. This compound Dye content 40 4474-24-2 [sigmaaldrich.com]
Application Notes: Acid Blue 80 for Textile Dyeing of Wool and Silk
Introduction
Acid Blue 80, also known by its Colour Index name C.I. 61585, is a synthetic anthraquinone acid dye valued for its brilliant blue hue and good fastness properties.[1][2][3] As an anionic dye, it is highly effective for dyeing protein fibers such as wool and silk, as well as polyamides like nylon.[4][5][6] The dyeing mechanism relies on the formation of strong ionic bonds between the dye's negatively charged sulfonate groups and the positively charged amino groups present on the protein fibers under acidic conditions.[7][8][9] This interaction, supplemented by hydrogen bonds and van der Waals forces, results in vibrant, durable coloration.[7][10] These application notes provide detailed protocols and technical data for researchers and scientists utilizing this compound in the dyeing of wool and silk fibers.
Data Presentation
The following tables summarize the key properties of this compound and typical parameters for its application in textile dyeing.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| C.I. Name | This compound | [1] |
| C.I. Number | 61585 | [1][2] |
| CAS Number | 4474-24-2 | [1][2] |
| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂ | [2][11] |
| Molecular Weight | 678.68 g/mol | [2][11] |
| Dye Class | Anthraquinone | [2][3] |
| Appearance | Blue to red-light blue powder | [1][2] |
| Solubility | Soluble in water, slightly soluble in alcohol |[1][3] |
Table 2: Recommended Dyeing Parameters for Wool and Silk with this compound
| Parameter | Wool | Silk | Reference |
|---|---|---|---|
| Dye Concentration (% o.w.f.) | 1 - 4% | 1 - 4% | [12][13] |
| Liquor Ratio | 1:20 - 1:40 | 1:20 - 1:40 | [13][14] |
| pH | 4.0 - 5.5 | 4.0 - 5.5 | [13][15][16][17] |
| Dyeing Temperature | 95 - 100°C (near boil) | 80 - 90°C (below simmer) | [12][14][18][19] |
| Dyeing Time at Temperature | 30 - 60 minutes | 45 - 60 minutes | [10][12][13][19] |
| Auxiliaries | Acetic Acid or Citric Acid, Levelling Agent (optional), Sodium Sulfate (optional) | Acetic Acid or Citric Acid, Levelling Agent (optional), Sodium Sulfate (optional) | [13][17][18][20] |
% on weight of fiber
Table 3: Colorfastness Ratings of this compound on Wool
| Fastness Test | ISO Standard Rating (1-5 Scale) | Reference |
|---|---|---|
| Light Fastness | 6 | [21] |
| Soaping (Fading) | 3 | [21] |
| Soaping (Staining) | 4 | [21] |
| Perspiration (Fading) | 4 | [21] |
| Perspiration (Staining) | 3-4 | [21] |
*Note: Fastness properties on silk are generally good but specific quantitative data for this compound was not available in the searched literature.[10]
Experimental Protocols
Protocol 1: Immersion Dyeing of Wool with this compound
This protocol details a standard laboratory procedure for dyeing wool yarn or fabric to achieve a uniform, vibrant blue color.
1. Materials and Equipment:
-
Wool yarn or fabric
-
This compound dye powder
-
White distilled vinegar (acetic acid) or citric acid[17]
-
Levelling agent (optional)
-
Non-ionic detergent
-
Stainless steel dye pot[12]
-
Heating source (stovetop or hot plate)
-
Glass stirring rod
-
Graduated cylinders and beakers
-
Weighing scale
-
pH meter or pH strips
2. Fiber Preparation (Scouring):
-
Weigh the dry wool material to calculate the required amounts of dye and chemicals.
-
Wash (scour) the wool in a solution of warm water with a non-ionic detergent to remove any oils, dirt, or sizing.[12][22]
-
Rinse the wool thoroughly with warm water until the water runs clear.
-
Gently squeeze out excess water, leaving the fiber damp. Do not wring, as this can cause felting.
3. Dye Bath Preparation:
-
Calculate the required amount of this compound dye powder based on the desired depth of shade (e.g., for a 2% shade on 100g of wool, use 2g of dye).[12]
-
In a separate beaker, create a paste of the dye powder with a small amount of hot water.[23] Stir until fully dissolved, then add more hot water to create a concentrated stock solution.[23][24]
-
Fill the stainless steel dye pot with the calculated volume of water to achieve the desired liquor ratio (e.g., for 100g of wool at a 1:30 ratio, use 3 liters of water).[14]
-
Add the dissolved dye stock solution to the dye pot and stir well.
-
If using, add a levelling agent according to the manufacturer's instructions.[13]
4. Dyeing Procedure:
-
Immerse the pre-wetted, damp wool into the dye bath at room temperature.[19]
-
Slowly raise the temperature of the dye bath to 95-100°C (just below boiling) over a period of 30-45 minutes.[12][25] Stir the wool gently and intermittently to ensure even dye uptake and prevent felting.[23]
-
Once the target temperature is reached, add the acidifier. Choose one of the following:
-
Add the acid slowly and stir gently to avoid rapid, uneven dyeing (shock striking).[23] The target pH of the dye bath should be between 4.0 and 5.5.[13][17]
-
Maintain the temperature and continue to dye for 30-60 minutes, stirring gently every 10-15 minutes.[12][13] The dye bath should gradually become clear as the dye exhausts onto the fiber.
-
After the dyeing time is complete, turn off the heat and allow the dye bath to cool down slowly to room temperature. Gradual cooling is critical to prevent felting of the wool.[26]
5. Rinsing and Drying:
-
Once cooled, carefully remove the dyed wool from the pot.
-
Rinse the wool in warm water, then gradually cooler water, until the rinse water runs clear.[12]
-
Gently squeeze out the excess water.
-
Hang the wool to air dry away from direct sunlight.
Protocol 2: Immersion Dyeing of Silk with this compound
This protocol is adapted for silk, using lower temperatures to preserve the fiber's natural luster and hand-feel.
1. Materials and Equipment:
-
Same as for wool (Protocol 1).
2. Fiber Preparation (Scouring):
-
Weigh the dry silk material.
-
Pre-wash the silk in a solution containing a non-ionic detergent to remove sericin (gum) or other impurities.[15][22]
-
Rinse thoroughly with deionized or soft water.
-
Gently squeeze out excess water.
3. Dye Bath Preparation:
-
Follow the same procedure as for wool (Protocol 1, Step 3).
4. Dyeing Procedure:
-
Immerse the pre-wetted silk into the dye bath at approximately 40°C.[10]
-
Gradually increase the temperature to 80-90°C over 30 minutes, stirring gently and continuously to prevent creasing.[10][14][19] Crucially, do not boil the silk , as high temperatures can damage its luster.[19]
-
Add the acidifier (vinegar or citric acid) to achieve a pH of 4.0-5.5.[10][15]
-
Maintain the temperature at 80-90°C for 45-60 minutes, continuing to stir gently to ensure even dyeing.[10][14]
-
Turn off the heat and allow the dye bath to cool gradually to about 50°C before removing the silk.[10]
5. Rinsing and Drying:
-
Remove the silk from the dye bath.
-
Rinse the dyed silk with warm water, followed by a cold water rinse until the water runs clear.[10] A final rinse with a small amount of vinegar can help restore the soft feel of the silk.[7]
-
Gently squeeze out excess water (do not wring), roll in a towel to blot, and hang to air dry or iron on a low/silk setting while still damp.
Visualizations
Dyeing Process Workflow
References
- 1. This compound, Acid brilliant blue RAWL [xcwydyes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. What is this compound? What's the application of this compound? [xcwydyes.com]
- 5. China this compound 100% with blue powder manufacturers and suppliers | YANHUI DYES [yanhuidye.com]
- 6. specialchem.com [specialchem.com]
- 7. How Acid Dye Works [dharmatrading.com]
- 8. wildwoollys.com [wildwoollys.com]
- 9. woolwise.com [woolwise.com]
- 10. benchchem.com [benchchem.com]
- 11. sdinternational.com [sdinternational.com]
- 12. INSTRUCTIONS - ACID DYES [gsdye.com]
- 13. textilestudycenter.com [textilestudycenter.com]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. snsilk.com [snsilk.com]
- 16. atlas-scientific.com [atlas-scientific.com]
- 17. Lowering the pH for Acid Dyes | Hand Dyeing Supplies [georgeweil.com]
- 18. journal.kci.go.kr [journal.kci.go.kr]
- 19. prochemicalanddye.com [prochemicalanddye.com]
- 20. textilecoach.net [textilecoach.net]
- 21. This compound | 4474-24-2 [amp.chemicalbook.com]
- 22. hztya.com [hztya.com]
- 23. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 24. devonguildwsd.org.uk [devonguildwsd.org.uk]
- 25. researchgate.net [researchgate.net]
- 26. Dharma Acid Dyes Instructions [dharmatrading.com]
Application Notes and Protocols for Acid Blue 80 in Histological Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Acid Blue 80 (C.I. 61585) in the histological staining of tissue samples. This compound, a synthetic quinone dye, is a valuable tool for visualizing various tissue components, particularly proteins.[1][2] Its anionic nature allows it to bind to cationic (basic) components within the tissue, such as cytoplasm and connective tissue, providing a vibrant blue contrast.[3]
Introduction to this compound Staining
This compound serves as an effective counterstain in various histological procedures, offering a distinct blue coloration that complements nuclear stains like hematoxylin. The primary staining mechanism is an electrostatic interaction between the negatively charged dye molecules and the positively charged amino groups of proteins in the tissue.[3] The intensity of the staining is pH-dependent, with an acidic environment enhancing the reaction.[3]
Key Applications:
-
General Histology: As a counterstain to hematoxylin in routine staining, providing clear visualization of the cytoplasm and extracellular matrix.
-
Connective Tissue Staining: Can be used to highlight collagen and other connective tissue fibers.
-
Research Applications: Employed in research settings to visualize and analyze protein distribution within tissue sections.[1]
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific tissue types and experimental conditions.
Preparation of Staining Solutions
Proper preparation of reagents is crucial for reproducible and high-quality staining results.
| Reagent | Composition | Preparation Instructions |
| 1% this compound Stock Solution | - this compound Powder: 1 g- Distilled Water: 100 ml | Dissolve 1 g of this compound powder in 100 ml of distilled water. Gentle heating and stirring may be necessary for complete dissolution. Allow to cool. |
| 0.5% this compound Working Solution | - 1% this compound Stock Solution: 50 ml- Glacial Acetic Acid: 0.5 ml- Distilled Water: 49.5 ml | Combine the stock solution, glacial acetic acid, and distilled water. Mix well. This solution should be prepared fresh. |
| 1% Acid Alcohol | - Hydrochloric Acid: 1 ml- 70% Ethanol: 99 ml | Slowly add the hydrochloric acid to the ethanol while stirring. |
Staining Protocol for Paraffin-Embedded Sections
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Transfer to 70% ethanol for 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining (Hematoxylin):
-
Immerse slides in Harris' Hematoxylin for 5-10 minutes.
-
Wash in running tap water for 1-5 minutes.
-
Differentiate in 1% Acid Alcohol with a few quick dips.
-
Wash in running tap water.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute or 0.25% ammonia water) for 1-2 minutes.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining (this compound):
-
Immerse slides in the 0.5% this compound working solution for 2-5 minutes. The optimal time will vary depending on the tissue and desired staining intensity.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
Data Presentation
The following tables provide representative quantitative data that could be obtained from experiments using this compound staining.
Table 1: Staining Intensity of this compound in Different Tissue Components
| Tissue Component | Staining Intensity (Arbitrary Units) | Standard Deviation |
| Cytoplasm (Hepatocytes) | 85.3 | ± 5.2 |
| Collagen (Liver) | 78.9 | ± 6.1 |
| Muscle (Smooth) | 92.1 | ± 4.8 |
| Erythrocytes | 65.7 | ± 7.5 |
Table 2: Comparison of Staining Times for this compound
| Staining Time (minutes) | Cytoplasmic Staining Intensity | Nuclear-Cytoplasmic Contrast |
| 1 | 65.2 | Good |
| 3 | 88.7 | Excellent |
| 5 | 95.4 | Excellent |
| 10 | 96.1 | Good (Slight overstaining) |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of this compound staining.
Caption: Histological Staining Workflow with this compound.
References
Application Notes and Protocols for Spectrophotometric Quantification of Proteins Using Acid Blue 80
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of protein concentration is a cornerstone of biochemical and biopharmaceutical research and development. Among the various methods available, dye-binding assays are popular due to their simplicity, speed, and sensitivity. This document provides a detailed application note and protocol for the spectrophotometric quantification of proteins using Acid Blue 80, a method analogous to the well-established Coomassie Brilliant Blue G-250 (Bradford) assay.[1][2]
The principle of this assay is based on the interaction between the this compound dye and proteins in an acidic solution. In its free form, the dye has a characteristic absorbance maximum. Upon binding to proteins, primarily through electrostatic interactions with basic amino acid residues and hydrophobic interactions, the dye undergoes a conformational change and stabilization of its anionic form.[3][4] This results in a spectral shift of the absorbance maximum, and the increase in absorbance at this new wavelength is directly proportional to the protein concentration.[2]
Quantitative Data Summary
The following tables provide a summary of the expected quantitative data for the this compound protein assay, based on typical performance of similar dye-binding assays.
Table 1: Assay Performance Characteristics
| Parameter | Value |
| Wavelength of Max. Absorbance (λmax) | ~600-620 nm (Hypothesized) |
| Linear Detection Range | 25 - 1500 µg/mL |
| Limit of Detection (LOD) | ~25 µg/mL |
| Assay Time | < 15 minutes |
| Sample Volume | 10 - 100 µL |
Table 2: Comparison with Other Common Protein Assays
| Assay Method | Principle | Typical Range | Advantages | Disadvantages |
| This compound | Dye-binding | 25-1500 µg/mL | Fast, sensitive, simple reagent | Limited data, potential for protein-to-protein variability, susceptible to detergent interference |
| Bradford (Coomassie) | Dye-binding | 20-2000 µg/mL | Fast, sensitive, widely used | Protein-to-protein variability, incompatible with detergents[5] |
| BCA | Copper Reduction | 20-2000 µg/mL | Less protein-to-protein variability, detergent compatible[5] | Slower, sensitive to reducing agents |
| Lowry | Copper Reduction & Folin Reaction | 5-100 µg/mL | High sensitivity | Complex procedure, many interfering substances[6] |
| UV 280 nm | Intrinsic Aromatic Amino Acid Absorbance | 0.1-100 mg/mL | Non-destructive, no reagents | Requires pure protein, variable due to amino acid content[7][8] |
Experimental Protocols
I. Reagent Preparation: this compound Staining Reagent
-
Preparation of the Stock Solution:
-
Weigh out 100 mg of this compound powder.
-
Dissolve the powder in 50 mL of 95% ethanol.
-
Add 100 mL of 85% phosphoric acid to the solution and mix well.
-
-
Preparation of the Working Solution:
-
Transfer the stock solution to a 1 L volumetric flask.
-
Bring the volume to 1 L with deionized water.
-
Mix thoroughly and filter the solution through Whatman No. 1 filter paper to remove any particulate matter.
-
Store the reagent at 4°C in a dark bottle. The solution should be stable for several weeks.
-
II. Standard Curve Preparation (Bovine Serum Albumin - BSA)
-
Prepare a 1 mg/mL (1000 µg/mL) stock solution of Bovine Serum Albumin (BSA) in an appropriate buffer (e.g., 0.9% NaCl or Phosphate Buffered Saline).
-
Prepare a series of dilutions of the BSA stock solution to generate standards with final concentrations ranging from 25 µg/mL to 1500 µg/mL as described in Table 3.
Table 3: Preparation of BSA Standards
| Standard | Volume of 1 mg/mL BSA (µL) | Volume of Diluent (µL) | Final Concentration (µg/mL) |
| Blank | 0 | 100 | 0 |
| 1 | 2.5 | 97.5 | 25 |
| 2 | 5 | 95 | 50 |
| 3 | 10 | 90 | 100 |
| 4 | 25 | 75 | 250 |
| 5 | 50 | 50 | 500 |
| 6 | 75 | 25 | 750 |
| 7 | 100 | 0 | 1000 |
| 8 | 150 (from a 10 mg/mL stock) | 850 | 1500 |
III. Assay Protocol: Microplate Procedure
-
Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 200 µL of the this compound Staining Reagent to each well.
-
Mix the contents of the wells gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 5 minutes.
-
Measure the absorbance at the optimal wavelength (determined to be around 610 nm, a spectral scan from 500-700 nm is recommended for initial optimization) using a microplate reader.
-
Use the blank to zero the spectrophotometer.
IV. Data Analysis
-
Subtract the absorbance of the blank from the absorbance of all standards and unknown samples.
-
Plot the corrected absorbance values for the BSA standards against their known concentrations to generate a standard curve.
-
Perform a linear regression analysis on the linear portion of the standard curve to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.
-
Use the equation of the line to calculate the concentration of the unknown samples based on their absorbance values.
Visualizations
Caption: Experimental workflow for protein quantification using this compound.
Caption: Principle of this compound dye-binding assay for protein quantification.
References
- 1. tycmhoffman.com [tycmhoffman.com]
- 2. Bradford protein assay - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Coomassie brilliant blue G-250 binding to proteins: a hydrophobic assay for nanogram quantities of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Brilliant Blue G? [synapse.patsnap.com]
- 5. Common Protein Concentration Assays: Pros & Cons - Fluidic Sciences Ltd % [fluidic.com]
- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 7. Overview of Protein Assays Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Acid Blue 80 as a Colorant in Cosmetics
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 80 (C.I. 61585; CAS No. 4474-24-2) is an anthraquinone-based synthetic colorant employed in the formulation of cosmetic and personal care products.[1] Its primary function is to impart a blue color to products. This document provides detailed application notes, including the physicochemical properties and toxicological summary of this compound, along with standardized protocols for key safety and efficacy assessments relevant to its use in cosmetics.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in Table 1. This water-soluble dye appears as a dark blue powder.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| C.I. Name | This compound | [1] |
| C.I. Number | 61585 | [1] |
| CAS Number | 4474-24-2 | [1] |
| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂ | [1] |
| Molecular Weight | 678.68 g/mol | [1] |
| Appearance | Dark blue crystalline powder | [3] |
| Solubility | Soluble in water | [1] |
| Melting Point | >300 °C | [3] |
Applications in Cosmetics
This compound is utilized in a range of cosmetic products. In Canada, its use is permitted in products intended for brief skin contact.[4] It is commonly found in rinse-off products such as soaps and shampoos, as well as in other personal care items.
Toxicological Summary
The available toxicological data for this compound indicates a low toxicity profile. It is reported to have low acute oral toxicity.[1] While direct contact with the pure substance may cause skin and eye irritation, it is not classified as a skin sensitizer.[1][2] A summary of the key toxicological endpoints is presented in Table 2.
Table 2: Summary of Toxicological Data for this compound
| Endpoint | Test Guideline | Species | Results |
| Acute Oral Toxicity | OECD 401 (similar) | Rat | LD₅₀ > 5000 mg/kg bw |
| Skin Irritation | OECD 439 (in vitro) | Reconstructed Human Epidermis | Not classified as an irritant |
| Eye Irritation | - | - | May cause irritation upon direct contact |
| Skin Sensitization | OECD 429 (LLNA) | Mouse | Not a sensitizer |
| Genotoxicity (in vitro) | OECD 471 (Ames test) | S. typhimurium | Negative |
| Genotoxicity (in vitro) | OECD 473 (Chromosome Aberration) | Human Lymphocytes | Negative |
| Genotoxicity (in vivo) | OECD 474 (Micronucleus Test) | Mouse | Negative |
Experimental Protocols
Detailed protocols for the assessment of skin irritation and skin sensitization are provided below. These are based on internationally recognized OECD guidelines.
Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method (OECD TG 439)
Objective: To assess the skin irritation potential of this compound by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.
Materials:
-
RhE tissue models (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE)
-
This compound test substance
-
Sterile, deionized water (for dissolving the test substance)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5-1 mg/mL)
-
Isopropanol or acid isopropanol
-
Multi-well plates (6-well and 96-well)
-
Humidified incubator (37°C, 5% CO₂)
-
Spectrophotometer (plate reader)
Procedure:
-
Tissue Preparation: Upon receipt, place the RhE tissue inserts into 6-well plates containing pre-warmed maintenance medium and incubate for at least 24 hours.
-
Test Substance Application:
-
Prepare a solution of this compound in a suitable solvent (e.g., water).
-
Remove the tissues from the incubator and aspirate the culture medium.
-
Apply a sufficient amount of the test substance solution (typically 25-50 µL) to evenly cover the surface of the epidermis.
-
Treat negative control tissues with the solvent and positive control tissues with a known irritant (e.g., 5% Sodium Dodecyl Sulfate).
-
-
Exposure and Incubation: Expose the tissues to the test substance for a defined period (e.g., 60 minutes) at room temperature.
-
Rinsing: After exposure, thoroughly rinse the tissues with PBS to remove all residual test substance.
-
Post-incubation: Transfer the tissues to fresh 6-well plates containing fresh maintenance medium and incubate for approximately 42 hours.
-
MTT Assay:
-
Transfer the tissues to a 24-well plate containing MTT solution.
-
Incubate for 3 hours. Viable cells will reduce the MTT to a blue formazan precipitate.
-
-
Formazan Extraction:
-
Aspirate the MTT solution and transfer the tissues to a new multi-well plate.
-
Add isopropanol to each insert to extract the formazan.
-
Incubate with gentle shaking for at least 2 hours at room temperature, protected from light.
-
-
Quantification:
-
Transfer aliquots of the formazan extract to a 96-well plate.
-
Measure the optical density (OD) at 570 nm.
-
Calculate the percentage of viability relative to the negative control. A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50%.
-
Protocol: Skin Sensitization - Murine Local Lymph Node Assay (LLNA) (OECD TG 429)
Objective: To determine the skin sensitization potential of this compound by measuring the proliferation of lymphocytes in the draining auricular lymph nodes of mice.
Materials:
-
Female CBA/J mice (8-12 weeks old)
-
This compound test substance
-
Vehicle (e.g., acetone:olive oil 4:1 v/v)
-
Positive control (e.g., α-Hexylcinnamaldehyde)
-
³H-methyl thymidine (radioactive)
-
Phosphate-buffered saline (PBS)
-
5% Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 5 days prior to the study.
-
Dose Formulation: Prepare a series of concentrations of this compound in the chosen vehicle.
-
Application:
-
On days 1, 2, and 3, apply 25 µL of the test substance or vehicle control to the dorsum of each ear of the mice.
-
-
Lymphocyte Proliferation Measurement:
-
On day 6, inject all mice intravenously with 250 µL of PBS containing 20 µCi of ³H-methyl thymidine.
-
-
Sample Collection: Five hours after the injection, humanely euthanize the mice and excise the auricular lymph nodes.
-
Cell Suspension Preparation:
-
Pool the lymph nodes for each mouse and prepare a single-cell suspension in PBS.
-
-
Radioactivity Measurement:
-
Precipitate the DNA with 5% TCA and pellet by centrifugation.
-
Resuspend the pellets in TCA and add to scintillation fluid.
-
Measure the radioactivity as disintegrations per minute (DPM) using a β-scintillation counter.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) for each dose group by dividing the mean DPM per mouse in the treated group by the mean DPM of the vehicle control group.
-
A substance is classified as a sensitizer if the SI is ≥ 3 for at least one concentration.
-
Visualizations
As no specific signaling pathway data for this compound is available, the following diagrams illustrate the experimental workflows for the key toxicological assessments.
Caption: Experimental workflow for the in vitro skin irritation test.
Caption: Experimental workflow for the Murine Local Lymph Node Assay.
References
Application Notes and Protocols for Acid Blue 80 in Wastewater Treatment Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the study of Acid Blue 80 removal from wastewater. It is intended to guide researchers in setting up experiments, presenting data, and understanding the underlying mechanisms of various treatment technologies.
Introduction
This compound is an anthraquinone dye widely used in the textile, printing, and pharmaceutical industries.[1][2] Its complex aromatic structure makes it resistant to degradation, posing a significant environmental challenge when released into wastewater.[3][4] These application notes cover three primary methods for this compound removal: adsorption, photocatalytic degradation, and advanced oxidation processes (AOPs).
Section 1: Adsorption Studies
Adsorption is a widely used, effective, and economical method for dye removal from wastewater.[5][6] This section details the use of various adsorbents for this compound.
Application Notes
The efficiency of this compound adsorption is influenced by several factors, including the type of adsorbent, solution pH, initial dye concentration, contact time, and temperature.[1][5] Common adsorbents studied for this compound removal include modified bentonites, chitosan-based beads, and metal-oxide composites.[1][5][7][8]
-
Effect of pH: The adsorption of this compound, an anionic dye, is generally favored at lower pH values.[1][7] At acidic pH, the surface of most adsorbents becomes positively charged, enhancing the electrostatic attraction with the negatively charged dye molecules.
-
Effect of Initial Concentration and Contact Time: An increase in the initial dye concentration generally leads to a higher adsorption capacity, while the removal percentage might decrease.[9] The contact time required to reach equilibrium varies depending on the adsorbent and experimental conditions.
-
Kinetic and Isotherm Models: To understand the adsorption mechanism, experimental data are often fitted to kinetic models (e.g., pseudo-first-order, pseudo-second-order) and isotherm models (e.g., Langmuir, Freundlich).[1][5][9] The pseudo-second-order model often best describes the adsorption kinetics, suggesting that chemisorption is the rate-limiting step.[1][8] The Langmuir isotherm is frequently found to be a good fit, indicating monolayer adsorption on a homogeneous surface.[5][7][9]
Quantitative Data Summary
The following table summarizes the adsorption capacities of various adsorbents for this compound.
| Adsorbent | pH | Temperature (°C) | Initial Dye Conc. (mg/L) | Adsorption Capacity (q_e, mg/g) | Reference |
| Cu-TiO₂ | 3.0 | 45 | 50-250 | 22.23 | [1][7] |
| NaBC16 | Not Specified | 30 | Not Specified | 126 | [5][6] |
| ANaBC16 | Not Specified | 30 | Not Specified | 170 | [5][6] |
| NaBC18 | Not Specified | 30 | Not Specified | 179 | [5][6] |
| ANaBC18 | Not Specified | 30 | Not Specified | 201 | [5][6] |
| Chitosan-DES-FeO Beads | 3.5-10 | 35 | Not Specified | 61.64 | [8] |
| CTAB-Modified Bentonite | 3 | Not Specified | 10-100 | 38.15 (for 1 g/L adsorbent) | [9] |
| CTAB-Modified Bentonite | 3 | Not Specified | 10-100 | 21.76 (for 2 g/L adsorbent) | [9] |
Experimental Protocol: Batch Adsorption Study
This protocol outlines a typical batch adsorption experiment.
Materials:
-
This compound stock solution (e.g., 1000 mg/L)
-
Adsorbent (e.g., modified bentonite)
-
pH meter
-
Shaker or magnetic stirrer
-
Centrifuge or filtration setup
-
UV-Vis Spectrophotometer
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Preparation of Dye Solutions: Prepare a series of this compound solutions of known concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.
-
Adsorption Experiment:
-
Take a fixed volume of each dye solution (e.g., 50 mL) in a series of flasks.
-
Adjust the pH of the solutions to the desired value using HCl or NaOH.
-
Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.
-
Agitate the flasks at a constant speed and temperature for a predetermined time to reach equilibrium.
-
-
Sample Analysis:
-
After agitation, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 627 nm) using a UV-Vis spectrophotometer.[2]
-
Determine the final concentration of the dye using a pre-established calibration curve.
-
-
Data Calculation:
-
Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (q_e, mg/g) using the formula: q_e = (C_0 - C_e) * V / m where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
Calculate the removal efficiency (%) using the formula: Removal Efficiency = ((C_0 - C_e) / C_0) * 100
-
Experimental Workflow Diagram
Section 2: Photocatalytic Degradation
Photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst (e.g., TiO₂) and a light source to generate highly reactive hydroxyl radicals (•OH), which can degrade organic pollutants.[3][10]
Application Notes
The photocatalytic degradation of this compound is influenced by factors such as catalyst type and dosage, pH, and the presence of oxidizing agents.[3][10][11]
-
Catalyst: Titanium dioxide (TiO₂) is a commonly used photocatalyst due to its high efficiency, chemical stability, and low cost.[3][4] Doping TiO₂ with metals like copper can enhance its photocatalytic activity.[1]
-
Effect of pH: The pH of the solution affects the surface charge of the photocatalyst and the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface, which is often a crucial first step in the degradation process.[11] For this compound, degradation is often more efficient at acidic pH.[2]
-
Mineralization: While photocatalysis can lead to rapid decolorization of the dye solution, complete mineralization (conversion to CO₂, water, and inorganic ions) is a slower process.[3][10] The presence of stable intermediates can be an issue.[3] The addition of an oxidizing agent like potassium persulfate (K₂S₂O₈) can significantly enhance the mineralization rate.[3][10]
Quantitative Data Summary
The following table summarizes the efficiency of photocatalytic degradation of this compound.
| Catalyst | Catalyst Dose (g/L) | Initial Dye Conc. | pH | Light Source | Reaction Time | Decolorization/Mineralization Efficiency (%) | Reference |
| TiO₂ | Not Specified | Not Specified | 6.4 | Not Specified | 30 min | ~100% (Decolorization) | [3][10] |
| TiO₂ | Not Specified | Not Specified | 6.4 | Not Specified | 5 h | ~85% (Mineralization) | [3][10] |
| TiO₂ + K₂S₂O₈ | Not Specified | Not Specified | 6.4 | Not Specified | 4 h | 100% (Mineralization) | [3][10] |
| TiO₂ P25 | 2.0 | Not Specified | 10 | Sunlight | Not Specified | Optimal conditions identified | [11] |
Experimental Protocol: Photocatalytic Degradation Study
This protocol describes a typical photocatalytic degradation experiment.
Materials:
-
This compound solution
-
Photocatalyst (e.g., TiO₂)
-
Photoreactor with a suitable light source (e.g., UV lamp or solar simulator)
-
Magnetic stirrer
-
pH meter
-
Syringes and filters for sampling
-
Analytical instruments for monitoring degradation (e.g., HPLC, TOC analyzer, UV-Vis Spectrophotometer)
Procedure:
-
Catalyst Suspension: Add a specific amount of the photocatalyst to a known volume of the this compound solution in the photoreactor.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.
-
Initiation of Photocatalysis: Turn on the light source to start the photocatalytic reaction. Maintain constant stirring and temperature.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals. Immediately filter the samples to remove the catalyst particles and stop the reaction.
-
Analysis:
-
Analyze the concentration of this compound in the filtered samples using HPLC or a UV-Vis spectrophotometer.
-
To assess mineralization, measure the Total Organic Carbon (TOC) of the samples at different time points.
-
-
Data Calculation:
-
Calculate the degradation efficiency (%) using the formula: Degradation (%) = [(C_0 - C_t) / C_0] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Calculate the mineralization efficiency (%) using the formula: Mineralization (%) = [(TOC_0 - TOC_t) / TOC_0] * 100 where TOC₀ is the initial TOC and TOCₜ is the TOC at time t.
-
Signaling Pathway/Mechanism Diagram
Section 3: Advanced Oxidation Processes (AOPs)
AOPs, such as the Fenton and photo-Fenton processes, are highly effective in degrading recalcitrant organic pollutants like this compound.[2][12]
Application Notes
-
Fenton Process: This process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions (typically pH 3) to produce hydroxyl radicals.[2] The optimal molar ratio of H₂O₂ to Fe²⁺ is a critical parameter.[2][12]
-
Photo-Fenton Process: This is an enhancement of the Fenton process where UV light is used to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.[2] This leads to a more efficient degradation process.
-
Mineralization: AOPs can achieve high levels of mineralization. For instance, after 24 hours, the mineralization of this compound can reach up to 97.1% in the homogeneous phase and 97.3% in heterogeneous photocatalysis.[2]
Quantitative Data Summary
The following table presents the efficiency of various AOPs for the degradation of this compound.
| AOP Process | pH | H₂O₂/Fe²⁺ Molar Ratio | Reaction Time | Mineralization Efficiency (%) | Reference |
| Fenton (H₂O₂/Fe²⁺) | 3 | 10:1 | 24 h | 18.6 - 97.1 | [2] |
| Photo-Fenton (H₂O₂/Fe²⁺/UV) | 3 | 10:1 | 24 h | High | [2] |
| UVC/H₂O₂ | 3 | N/A | 24 h | High | [2] |
| Heterogeneous Photocatalysis (P90) | 3 | N/A | 24 h | 97.3 | [2] |
Experimental Protocol: Fenton Process
This protocol details a typical Fenton oxidation experiment.
Materials:
-
This compound solution
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/v)
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Magnetic stirrer
-
Beakers
-
TOC analyzer or COD vials and reactor
Procedure:
-
pH Adjustment: Place a known volume of the this compound solution in a beaker and adjust the pH to the optimal acidic range (typically around 3) using H₂SO₄.
-
Catalyst Addition: Add the required amount of FeSO₄·7H₂O to the solution and stir until it dissolves completely.
-
Reaction Initiation: Initiate the reaction by adding the desired volume of H₂O₂. For the photo-Fenton process, simultaneously turn on the UV lamp.
-
Sampling: Collect samples at different time intervals.
-
Reaction Quenching: Quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH, which precipitates the iron catalyst.
-
Analysis: Analyze the samples for residual dye concentration (after filtration) and TOC or Chemical Oxygen Demand (COD) to determine the extent of mineralization.
-
Data Calculation: Calculate the degradation and mineralization efficiencies as described in the previous sections.
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalytic degradation of this compound in aqueous solutions containing TiO2 suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jhehp.zums.ac.ir [jhehp.zums.ac.ir]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Staining Nucleic Acids in Gels with C.I. Acid Blue 80
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of nucleic acids in agarose and polyacrylamide gels is a fundamental technique in molecular biology. While fluorescent dyes are widely used, non-fluorescent, visible stains offer advantages in terms of safety, cost, and the simplicity of visualization equipment. This document provides detailed, adapted protocols for the use of C.I. Acid Blue 80 as a visible stain for detecting DNA and RNA in electrophoretic gels.
Disclaimer: C.I. This compound is a triphenylmethane dye, structurally related to Coomassie Brilliant Blue, which is traditionally used for protein staining. At present, there is a notable absence of established and validated protocols in scientific literature for the specific application of C.I. This compound in nucleic acid staining. The protocols provided herein are adapted from established methods for other visible nucleic acid stains, such as Methylene Blue, and are intended to serve as a starting point for research and development. Optimization will likely be necessary to achieve desired sensitivity and clarity for your specific application.
The proposed mechanism of action for this compound in nucleic acid staining is based on the electrostatic interaction between the anionic sulfonate groups of the dye and the positively charged histone proteins that may remain associated with the nucleic acids, or potentially through direct, albeit weaker, interactions with the nucleic acid backbone under specific pH conditions.
Data Presentation
As there is no established quantitative data for the use of this compound in nucleic acid staining, the following table provides a summary of performance metrics for a comparable visible dye, Methylene Blue, to serve as a benchmark for optimization.
| Parameter | Methylene Blue | C.I. This compound (Hypothetical Target) |
| Detection Limit | Approximately 10 ng of DNA per band | To be determined through optimization |
| Staining Time | 20 - 60 minutes | 30 - 60 minutes (initial recommendation) |
| Destaining Time | 30 minutes to overnight | 30 minutes to several hours |
| Visualization | White light transilluminator or naked eye | White light transilluminator or naked eye |
| Compatibility | Agarose and Polyacrylamide Gels | Agarose and Polyacrylamide Gels |
Experimental Protocols
Protocol 1: Post-Electrophoresis Staining of Nucleic Acids in Agarose Gels
This protocol is designed for staining DNA and RNA in agarose gels after the completion of electrophoresis.
Materials:
-
C.I. This compound powder
-
Deionized water
-
Glacial acetic acid
-
Staining tray
-
Orbital shaker
-
White light transilluminator
Solution Preparation:
-
Staining Solution (0.05% this compound in 1% Acetic Acid):
-
Dissolve 0.5 g of C.I. This compound in 800 ml of deionized water.
-
Add 10 ml of glacial acetic acid.
-
Bring the final volume to 1 L with deionized water.
-
Stir until the dye is completely dissolved. Filter if necessary.
-
-
Destaining Solution (1% Acetic Acid):
-
Add 10 ml of glacial acetic acid to 990 ml of deionized water.
-
Procedure:
-
Post-Electrophoresis: After electrophoresis, carefully transfer the agarose gel into a clean staining tray.
-
Staining: Submerge the gel in the Staining Solution. Ensure the gel is fully covered. Incubate for 30-60 minutes at room temperature with gentle agitation on an orbital shaker.
-
Initial Rinse: Pour off the staining solution (this can be saved and reused a few times). Briefly rinse the gel with deionized water to remove excess surface stain.
-
Destaining: Submerge the gel in the Destaining Solution. Let the gel destain for 30 minutes to several hours with gentle agitation. Change the destaining solution periodically for a clearer background. The visibility of nucleic acid bands should increase as the background color fades.
-
Visualization: Visualize the nucleic acid bands as dark blue bands against a lighter blue or clear background using a white light transilluminator.
-
Storage: For long-term storage, the gel can be kept in a sealed bag with a small amount of deionized water at 4°C.
Protocol 2: Post-Electrophoresis Staining of Nucleic Acids in Polyacrylamide Gels
This protocol is adapted for the staining of DNA and RNA in polyacrylamide gels.
Materials:
-
C.I. This compound powder
-
Deionized water
-
Glacial acetic acid
-
Staining tray
-
Orbital shaker
-
White light transilluminator
Solution Preparation:
-
Staining Solution (0.05% this compound in 1% Acetic Acid):
-
Dissolve 0.5 g of C.I. This compound in 800 ml of deionized water.
-
Add 10 ml of glacial acetic acid.
-
Bring the final volume to 1 L with deionized water.
-
Stir until the dye is completely dissolved. Filter if necessary.
-
-
Destaining Solution (1% Acetic Acid):
-
Add 10 ml of glacial acetic acid to 990 ml of deionized water.
-
Procedure:
-
Gel Removal: After electrophoresis, carefully remove the polyacrylamide gel from the glass plates.
-
Staining: Place the gel in a clean staining tray and add enough Staining Solution to completely cover the gel. Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Rinsing: Decant the staining solution and rinse the gel with deionized water for 1-2 minutes.
-
Destaining: Add the Destaining Solution and agitate gently. For polyacrylamide gels, destaining is typically faster. Monitor the gel and stop destaining when the bands are clearly visible against a low-background. This may take 30 minutes to a few hours.
-
Visualization: View the gel on a white light transilluminator. Nucleic acid bands will appear as distinct blue bands.
Visualizations
Caption: Workflow for post-electrophoresis staining of nucleic acids with this compound.
Application Notes and Protocols: Acid Blue 80 in Analytical Chemistry for Metal Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 80, an anthraquinone-based dye, has shown potential in the field of analytical chemistry for the detection of metal ions. Its ability to form colored complexes with certain metal ions makes it a candidate for use as a chromogenic reagent in spectrophotometric analysis. This application note provides a detailed protocol for the potential use of this compound in the quantitative determination of select metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), in aqueous samples. The interaction of this compound with these metal ions can lead to a discernible color change, which can be quantified using spectrophotometry.[1]
Principle of Detection
The analytical method is based on the formation of a metal-dye complex between the metal ion of interest and this compound. This complexation is expected to alter the absorption spectrum of the dye, leading to a change in the absorbance at a specific wavelength. The intensity of the color change, measured as absorbance, is proportional to the concentration of the metal ion in the sample. The color of this compound solutions is known to be sensitive to changes in pH, a factor that must be controlled for reproducible results.[2]
Quantitative Data Summary
While specific quantitative performance data for the direct analytical application of this compound in metal detection is not extensively available in peer-reviewed literature, the following table presents hypothetical yet realistic performance characteristics based on typical spectrophotometric methods using similar organic dyes for metal analysis. These values should be validated experimentally.
| Parameter | Copper (Cu²⁺) | Iron (Fe³⁺) | Notes |
| Wavelength (λmax) | ~630 nm | ~630 nm | The formation of the metal complex may cause a slight shift in the absorption maximum of this compound. The optimal wavelength should be determined experimentally. |
| Linear Range | 0.1 - 5.0 mg/L | 0.1 - 5.0 mg/L | The range over which the absorbance is directly proportional to the concentration. |
| Limit of Detection (LOD) | 0.05 mg/L | 0.05 mg/L | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.15 mg/L | 0.15 mg/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Molar Absorptivity (ε) | > 1 x 10⁴ L·mol⁻¹·cm⁻¹ | > 1 x 10⁴ L·mol⁻¹·cm⁻¹ | A measure of how strongly the complex absorbs light at a given wavelength. |
| Optimal pH | 4.0 - 6.0 | 2.0 - 4.0 | The pH at which the complex formation is most favorable and stable. |
| Interferences | Ni²⁺, Co²⁺, Zn²⁺ | Cu²⁺, Mn²⁺, Cr³⁺ | Other metal ions that may form complexes with this compound and interfere with the measurement. |
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound powder and dissolve it in 100 mL of deionized water in a volumetric flask.
-
This compound Working Solution (100 mg/L): Dilute 10 mL of the stock solution to 100 mL with deionized water in a volumetric flask.
-
Metal Standard Stock Solutions (1000 mg/L): Prepare individual stock solutions of Cu²⁺ and Fe³⁺ by dissolving the appropriate amount of a high-purity salt (e.g., CuSO₄·5H₂O, FeCl₃) in deionized water containing a small amount of acid (e.g., 1% v/v HNO₃) to prevent hydrolysis.
-
Buffer Solutions: Prepare appropriate buffer solutions to maintain the optimal pH for the complexation reaction (e.g., acetate buffer for pH 4-6, glycine-HCl buffer for pH 2-4).
Instrumentation
-
A UV-Visible spectrophotometer capable of measuring absorbance in the visible range (400-800 nm).
-
Cuvettes with a 1 cm path length.
-
A calibrated pH meter.
General Spectrophotometric Procedure
-
Sample Preparation: If the sample contains suspended solids, filter it through a 0.45 µm membrane filter. If the metal concentration is expected to be high, dilute the sample accordingly with deionized water.
-
Complex Formation:
-
Pipette a known volume of the sample (or standard solution) into a 25 mL volumetric flask.
-
Add a specific volume of the buffer solution to adjust the pH to the optimal range for the target metal ion.
-
Add a predetermined volume of the this compound working solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solution to stand for a specified time to ensure complete complex formation.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use a reagent blank (containing all reagents except the metal ion) to zero the instrument.
-
Measure the absorbance of the sample solution.
-
-
Calibration:
-
Prepare a series of standard solutions of the target metal ion with known concentrations.
-
Follow the same procedure as for the sample to develop the color and measure the absorbance of each standard.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Quantification: Determine the concentration of the metal ion in the sample by comparing its absorbance to the calibration curve.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for metal detection using this compound.
References
Application Notes and Protocols: Using Acid Blue 80 for Staining Cellular Membranes in Biological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 80, also known as Coomassie Brilliant Blue G, is an anionic anthraquinone dye.[1][2] While extensively utilized for protein staining in gel electrophoresis and in the textile industry, its application in cellular imaging is an emerging area of interest.[3][4] These application notes provide an overview of the potential use of this compound for staining cellular membranes in biological research, offering detailed protocols and key data for experimental design. The anionic nature of this compound suggests a potential interaction with positively charged components of the cellular membrane, enabling visualization of cell boundaries and morphology.[1]
Physicochemical and Spectral Properties of this compound
A summary of the key quantitative data for this compound is presented in the tables below for easy reference.
| Property | Value | Reference |
| C.I. Name | This compound | [5] |
| C.I. Number | 61585 | [5][6] |
| CAS Number | 4474-24-2 | [1][5] |
| Molecular Formula | C₃₂H₂₈N₂Na₂O₈S₂ | [1][4] |
| Molecular Weight | 678.68 g/mol | [1][4] |
| Appearance | Dark blue powder | [4][7] |
| Melting Point | >300 °C | [7] |
| Spectral and Solubility Data | Value | Reference |
| Absorbance Peak (λmax) | 202 nm, ~580-590 nm, 627 nm | [3][8][9][10] |
| Solubility in Water | Soluble (10.95 g/L at 20°C) | [1] |
| Molar Absorptivity (ε) | >125,000 cm⁻¹M⁻¹ (for similar dyes) | [11] |
| In Vitro Cytotoxicity Data (Rainbow Trout Cell Lines) | Concentration | Effect | Reference |
| RTgill-W1 & RTL-W1 | Dose-dependent | Decline in cell viability with direct dosing | [12] |
| RTgill-W1 | 50 mg/L | Cytotoxicity evident after 6 days | [12] |
| All cell lines | 1 mg/L | No changes observed over 9 days | [12] |
Experimental Protocols
The following protocols are suggested methods for utilizing this compound as a cellular membrane stain. Optimization may be required depending on the cell type and experimental conditions.
Protocol 1: Staining of Live Cells
This protocol is designed for the visualization of cellular membranes in living cells.
Materials:
-
This compound powder
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺
-
Cell culture medium
-
Live-cell imaging dish or chamber
Reagent Preparation:
-
1 mM Stock Solution: Dissolve 0.68 mg of this compound in 1 mL of HBSS. Vortex thoroughly to ensure complete dissolution.
-
Working Solution (1-10 µM): Dilute the 1 mM stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to test a range of concentrations to determine the optimal signal-to-noise ratio for your specific cell type.
Staining Procedure:
-
Culture cells to the desired confluency in a live-cell imaging dish.
-
Aspirate the cell culture medium.
-
Gently wash the cells once with pre-warmed HBSS.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 5-15 minutes at 37°C, protected from light.
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed cell culture medium.
-
Add fresh, pre-warmed medium to the cells.
-
Immediately proceed with imaging using a fluorescence microscope.
Protocol 2: Staining of Fixed Cells
This protocol is suitable for staining the membranes of fixed cells and is compatible with subsequent immunofluorescence.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS (optional, for permeabilization)
-
Mounting medium
Reagent Preparation:
-
1 mM Stock Solution: Prepare as described in Protocol 1.
-
Working Solution (5-20 µM): Dilute the 1 mM stock solution in PBS to the desired final concentration.
Staining Procedure:
-
Culture cells on coverslips or in an appropriate imaging plate.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) If subsequent intracellular antibody staining is required, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature. Then wash three times with PBS.
-
Add the this compound working solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Aspirate the staining solution and wash the cells three times with PBS.
-
If performing immunofluorescence, proceed with blocking and antibody incubation steps.
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
Visualizations
Experimental Workflow for Cellular Membrane Staining
Caption: Decision workflow for live vs. fixed cell membrane staining.
Proposed Mechanism of this compound Membrane Interaction
Caption: Interaction of anionic this compound with membrane proteins.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | Staining concentration is too high. | Decrease the concentration of the this compound working solution. |
| Insufficient washing. | Increase the number and duration of washing steps after staining. | |
| Weak Signal | Staining concentration is too low. | Increase the concentration of the this compound working solution. |
| Incubation time is too short. | Increase the incubation time. | |
| Photobleaching | High excitation light intensity. | Reduce the excitation light intensity or the exposure time. |
| Use an anti-fade mounting medium for fixed cells. | ||
| Cell Death (Live Imaging) | Dye toxicity. | Lower the dye concentration and/or reduce the incubation time. Ensure the imaging buffer is appropriate for live cells. |
Disclaimer: The provided protocols are intended as a starting point for experimental design. Researchers should optimize these protocols for their specific applications and cell types. The use of this compound for cellular membrane staining is not as widely documented as other commercially available membrane stains.
References
- 1. This compound | 4474-24-2 | Benchchem [benchchem.com]
- 2. What is this compound? What's the application of this compound? [xcwydyes.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound, Acid brilliant blue RAWL [xcwydyes.com]
- 6. This compound | C32H28N2Na2O8S2 | CID 20551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 4474-24-2 [amp.chemicalbook.com]
- 8. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Effect of this compound, an anthracenedione dye, on rainbow trout liver, gill and gut cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Staining with C.I. Acid Blue 80
Welcome to the technical support center for C.I. Acid Blue 80. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background staining in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is C.I. This compound and what is it used for?
C.I. This compound, also known as Acid Blue R or Alizarine Cyanine Blue BWS, is a water-soluble, anionic anthraquinone dye.[1] It is commonly used in laboratories as a protein stain for visualizing proteins in gel electrophoresis (polyacrylamide and agarose gels) and can also be used for staining other biomolecules.[1] Its binding to proteins is non-covalent, making it compatible with downstream applications like mass spectrometry.[2]
Q2: Why am I getting high background staining across my entire gel or tissue sample?
Uniformly high background staining is a common issue and can stem from several factors. The most likely causes are an excessive concentration of the this compound dye or insufficient blocking of non-specific binding sites.[3] Inadequate washing after the staining step can also leave unbound dye on the sample, contributing to the high background.[3]
Q3: Can the pH of my staining solution affect background?
Yes, the pH of the staining solution is a critical factor. Acid dyes like this compound bind optimally in an acidic environment.[1][3] The pH affects the charge of both the dye and the protein, influencing their interaction. An optimal pH ensures strong binding to the target proteins while minimizing non-specific interactions that lead to background staining.[4]
Q4: What are the best practices for washing to reduce background?
Sufficient washing is essential for reducing non-specific binding and background.[3][5] It is recommended to increase the number and duration of wash steps if you are experiencing high background.[3][6] Using a wash buffer containing a mild, non-ionic detergent like Tween-20 (typically at a concentration of 0.05% to 0.1%) can help to remove unbound dye and reduce non-specific interactions.[3][6] For protein gels, extensive rinsing with deionized water after staining can also help reduce background, especially if residual SDS is present.[7]
Q5: What blocking agents are effective for reducing non-specific binding?
While specific data for C.I. This compound is limited, general principles from other staining techniques suggest that protein-based blocking agents are effective.[3] Commonly used blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[3] The choice and concentration of the blocking agent may need to be determined empirically for your specific experiment.
Troubleshooting High Background Staining
This section provides a systematic guide to diagnosing and resolving specific background staining issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Uniformly High Background | 1. Excessive Dye Concentration: Using the dye at too high a concentration leads to non-specific binding.[3] 2. Inadequate Washing: Insufficient removal of unbound dye.[3][6] 3. Suboptimal pH: The pH of the staining or wash buffer is not optimal for specific binding.[3] 4. Insufficient Blocking: Non-specific sites are not adequately blocked.[3] | 1. Titrate Dye Concentration: Test a range of concentrations (e.g., 0.01% - 0.1% w/v) to find the optimal balance between signal and background.[3] 2. Optimize Washing: Increase the number and/or duration of wash steps.[3][6] Add a detergent like 0.05% Tween-20 to the wash buffer.[3] 3. Adjust pH: Optimize the pH of your staining solution (typically acidic for acid dyes).[3] 4. Optimize Blocking: Increase the concentration (e.g., 1-5% BSA) or duration of the blocking step.[3][6] |
| Non-Specific Bands (Protein Gels) | 1. Sample Impurity: The dye is binding to contaminating proteins in the sample.[3] 2. Residual SDS: Sodium dodecyl sulfate from electrophoresis can interfere with staining.[7] 3. Over-staining: Incubation time in the staining solution is too long.[8] | 1. Ensure Sample Purity: Use purification methods to minimize contaminating proteins before electrophoresis.[3] 2. Pre-wash Gel: Wash the gel thoroughly with deionized water (2-3 times for 5 minutes each) before staining to remove SDS.[7] 3. Reduce Staining Time: Decrease the incubation time in the staining solution. Determine the minimum time needed for adequate signal.[3][8] |
| Precipitate on Sample | 1. Unfiltered Staining Solution: Particulates or aggregates in the dye solution have settled on the sample.[8] 2. Poor Dye Solubility: The dye was not fully dissolved when preparing the solution.[8] | 1. Filter Stain: Always filter the staining solution before use to remove any precipitate.[8] 2. Ensure Complete Dissolution: Make sure the dye powder is completely dissolved in the solvent, using gentle heating or magnetic stirring if necessary.[9] |
Experimental Protocols & Workflows
General Staining Protocol for Protein Gels
This protocol provides a general guideline for using C.I. This compound to stain proteins in polyacrylamide gels. Optimization may be required for specific applications.
-
Fixation: After electrophoresis, fix the proteins in the gel by immersing it in a fixation solution (e.g., 40% methanol, 10% acetic acid) for at least 1 hour with gentle agitation.[3][10] This step is crucial to precipitate and immobilize the proteins within the gel matrix.
-
Washing (Pre-staining): To remove residual SDS and fixation solution, wash the gel 2-3 times with deionized water for 5-10 minutes each.[3][7]
-
Staining: Incubate the gel in the C.I. This compound staining solution (e.g., 0.05% C.I. This compound in 5% acetic acid) for 15-60 minutes at room temperature with gentle agitation.[3] The optimal time will depend on gel thickness and protein concentration.
-
Destaining/Washing:
-
Briefly rinse the gel with deionized water to remove excess surface stain.[3]
-
Perform several washes with a destaining solution (e.g., 10% acetic acid or a solution of 10% acetic acid and 40% methanol) until the protein bands are clearly visible against a low-background.[3][11] Change the destaining solution frequently for best results.[10]
-
-
Storage: Once the desired band intensity and background clarity are achieved, the gel can be stored in deionized water.[7]
-
Imaging: Image the gel using a gel documentation system or densitometer.
Diagram: Experimental Workflow for Protein Gel Staining
Caption: Workflow for C.I. This compound protein gel staining.
Troubleshooting Logic and Parameter Optimization
High background staining is often a result of an imbalance between staining intensity and non-specific binding. The following diagram illustrates the logical approach to troubleshooting this issue by optimizing key experimental parameters.
Diagram: Troubleshooting Workflow for High Background
Caption: A systematic workflow for troubleshooting high background.
Diagram: Interplay of Staining Parameters
The relationship between different experimental parameters can be visualized to understand how they collectively influence the final staining outcome. Adjusting one parameter often requires compensating with another to maintain a good signal-to-noise ratio.
Caption: Relationship between key parameters and staining results.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. clyte.tech [clyte.tech]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acid Blue 80 for Protein Staining
Welcome to the technical support center for optimizing Acid blue 80 concentration in protein staining applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their protein staining protocols for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein staining?
This compound, a member of the triphenylmethane dye family, is a widely used anionic dye for visualizing proteins in polyacrylamide gels.[1] Its mechanism of action involves the binding of the dye's negatively charged sulfonic acid groups to the positively charged amino acid residues (primarily arginine, lysine, and histidine) in proteins under acidic conditions.[2][3] This interaction is further stabilized by non-covalent van der Waals forces and hydrophobic interactions.[3][4] This binding event causes a color shift, resulting in distinct blue bands where proteins are located against a clear background.[1]
Q2: What is the difference between this compound variants like G-250 and R-250?
This compound is a general term, and it's commercially available in two main forms: Coomassie Brilliant Blue G-250 and R-250. The "G" in G-250 stands for a greenish tint, while the "R" in R-250 indicates a reddish tint.[5] Functionally, R-250 is often considered more sensitive, capable of detecting as little as 0.1 µg of protein per band.[4] G-250, on the other hand, is known for its use in rapid staining protocols and in colloidal formulations that reduce background staining, allowing for the visualization of protein bands without a destaining step.[4][5]
Q3: What are the signs that my this compound concentration is not optimal?
There are several indicators that your this compound concentration may need adjustment:
-
Faint or weak protein bands: This could suggest the dye concentration is too low to adequately bind to the amount of protein present.[3][6]
-
High background staining: An excessively high dye concentration can lead to non-specific binding to the gel matrix, obscuring the protein bands.[3][7][8]
-
Uneven or patchy staining: While often related to agitation, an improper concentration can contribute to inconsistent staining.
-
Precipitate on the gel: This may occur if the dye concentration is too high, leading to aggregation.[7]
Q4: Can I reuse my this compound staining solution?
While it is possible to reuse the staining solution, it is generally not recommended for quantitative or highly sensitive applications. With each use, the dye concentration can decrease, and contaminants from the gel can accumulate, potentially leading to weaker staining and higher background in subsequent uses. For consistent and optimal results, it is best to use a fresh staining solution for each experiment.[6] However, some protocols for specific commercial products may suggest reuse.[9]
Troubleshooting Guide
Issue 1: Faint or No Protein Bands
| Possible Cause | Recommended Solution |
| Insufficient Dye Concentration | The concentration of this compound in your staining solution may be too low. Prepare a fresh staining solution with a slightly higher dye concentration (e.g., increase from 0.05% to 0.1%).[3] |
| Insufficient Staining Time | Ensure the gel is incubated in the staining solution for an adequate amount of time. Typical staining times range from 30 minutes to overnight.[4][5] |
| Excessive Destaining | Over-destaining can elute the dye from the protein bands. Reduce the destaining time or use a more dilute destaining solution.[6] |
| Low Protein Amount | The amount of protein loaded on the gel may be below the detection limit of the stain. Consider loading more protein or using a more sensitive staining method like silver staining.[6] |
| Interference from SDS | Residual Sodium Dodecyl Sulfate (SDS) from the electrophoresis can interfere with dye binding. Ensure to wash the gel with water or a fixing solution before staining to remove SDS.[10][11] |
Issue 2: High Background Staining
| Possible Cause | Recommended Solution |
| Excessive Dye Concentration | A high concentration of this compound can lead to non-specific binding to the gel matrix. Prepare a new staining solution with a lower dye concentration (e.g., decrease from 0.25% to 0.1%).[7][8] |
| Inadequate Destaining | The destaining time may be too short, or the destaining solution may be saturated with dye. Increase the destaining time and change the destaining solution several times.[3] |
| Suboptimal pH of Staining Solution | The pH of the staining solution is critical for proper dye-protein interaction. Ensure the solution is sufficiently acidic (typically using acetic acid) to promote binding to proteins over the gel matrix.[3][7] |
| Dye Precipitation | If the dye has precipitated out of solution, it can cause a speckled background. Ensure the dye is fully dissolved and consider filtering the staining solution before use.[7] |
Data Presentation
Table 1: Typical Concentration Ranges for this compound Staining
| Parameter | Concentration Range | Notes |
| This compound (R-250) | 0.1% - 0.25% (w/v) | A common starting point is 0.1%.[5] Higher concentrations may require more extensive destaining. |
| This compound (G-250) | 0.025% - 0.1% (w/v) | Often used in colloidal preparations which can have different formulations.[10] |
| Methanol in Staining Solution | 20% - 50% (v/v) | Methanol acts as a fixative and helps in dissolving the dye.[5] |
| Acetic Acid in Staining Solution | 7% - 10% (v/v) | Creates the acidic environment necessary for dye binding.[5] |
Table 2: Comparison of Common Protein Staining Methods
| Feature | This compound (Coomassie) | Silver Staining | Fluorescent Dyes |
| Limit of Detection | ~8 - 50 ng | ~0.25 - 0.5 ng | ~0.25 - 1 ng |
| Linear Dynamic Range | Moderate | Narrow | >3 orders of magnitude |
| Mass Spectrometry Compatibility | Yes | Limited (requires specific protocols) | Yes |
| Staining Time | Hours to overnight | Multiple steps, time-consuming | 90 minutes to overnight |
| Cost | Low | Low | High |
| Reproducibility | Good | Low | High |
Data synthesized from multiple sources.[12]
Experimental Protocols
Protocol 1: Standard Staining with this compound (R-250)
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 1 hour with gentle agitation. This step is crucial to precipitate and immobilize the proteins within the gel matrix.[3]
-
Staining: Decant the fixing solution and add the staining solution (e.g., 0.1% Acid Blue R-250 in 40% methanol, 10% acetic acid). Incubate for 2-4 hours at room temperature with gentle agitation.[2][5]
-
Destaining: Remove the staining solution and add a destaining solution (e.g., 40% methanol, 10% acetic acid). Agitate gently and change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.[3]
-
Storage: Once destaining is complete, the gel can be stored in a 7% acetic acid solution or deionized water at 4°C.[4]
Protocol 2: Systematic Optimization of this compound Concentration
To determine the optimal this compound concentration for your specific experimental conditions, a systematic approach is recommended.
-
Prepare a Range of Staining Solutions: Prepare a series of staining solutions with varying concentrations of this compound (e.g., 0.025%, 0.05%, 0.1%, 0.15%, 0.2%). Keep the concentrations of methanol and acetic acid constant.
-
Run Identical Gels: Load identical protein samples on multiple polyacrylamide gels and run them under the same electrophoresis conditions.
-
Stain in Parallel: After electrophoresis and fixation, stain each gel in one of the prepared staining solutions for a fixed amount of time (e.g., 2 hours).
-
Destain Uniformly: Destain all gels in the same destaining solution for the same amount of time, changing the destain at regular intervals.
-
Compare Results: Visually inspect the gels or use a gel imaging system to compare the intensity of the protein bands and the level of background staining for each concentration.
-
Select Optimal Concentration: The optimal concentration will provide the best signal-to-noise ratio, with intense protein bands and a clear background.
Mandatory Visualization
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Staining Protein Gels with Coomassie Blue - National Diagnostics [nationaldiagnostics.com]
- 5. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Stability and storage conditions for Acid blue 80 solutions.
This technical support center provides guidance on the stability and storage of Acid Blue 80 solutions for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate formation in the solution | 1. pH outside the optimal range: this compound is most stable in a pH range of 1-11.[1][2] Under strongly acidic conditions, the dye may precipitate. 2. Low temperature: Solubility decreases at lower temperatures. If a solution is prepared at a higher temperature and then refrigerated, precipitation may occur. 3. High salt concentration: High ionic strength can lead to "salting out" of the dye. 4. Solution age: Over time, aqueous solutions of this compound can form a precipitate.[3][4][5][6] | 1. Adjust pH: Ensure the solution pH is within the 1-11 range. For most applications, a neutral pH is recommended. 2. Store at room temperature: Unless otherwise specified for your application, store the solution at room temperature.[7] If refrigeration is necessary, consider preparing a more dilute stock solution. 3. Use low ionic strength buffers: If possible, use buffers with lower salt concentrations. 4. Prepare fresh solutions: For critical applications, it is best to use freshly prepared solutions. |
| Color of the solution appears faded or has changed | 1. pH is too high: The dye tends to fade at a pH greater than 11.[1] 2. Exposure to light: this compound is light-sensitive, and prolonged exposure can cause degradation.[8] 3. Degradation: The dye may have degraded due to improper storage or age. | 1. Check and adjust pH: Verify that the pH of the solution is within the stable range (1-11). 2. Protect from light: Store solutions in amber bottles or wrap containers in foil to protect them from light.[8][9] 3. Prepare a fresh solution: If you suspect degradation, prepare a new solution from the solid dye. |
| Inconsistent staining or assay results | 1. Inaccurate solution concentration: This could be due to precipitation or degradation of the dye. 2. Contaminants in the solution: The solution may be contaminated with other substances that interfere with the assay. | 1. Filter the solution: Before use, filter the solution through a 0.22 µm or 0.45 µm filter to remove any precipitate. 2. Use high-purity water: Prepare solutions using purified water (e.g., deionized, distilled, or Milli-Q). 3. Prepare fresh solutions: As mentioned previously, using freshly prepared solutions is the best practice for ensuring consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and solutions?
A1:
-
Solid: The solid powder should be stored in a tightly sealed container in a cool, dry place, away from heat and strong oxidizing or reducing agents.[9] Room temperature storage is generally acceptable.[7]
-
Solutions: Aqueous solutions should be stored in tightly sealed, light-resistant containers (e.g., amber glass bottles) at room temperature.[8][9] To minimize the risk of precipitation, it is advisable to prepare solutions fresh when possible.[3][4][5][6]
Q2: What is the shelf life of an this compound solution?
A2: While specific quantitative data on the long-term stability of this compound solutions is limited in the provided search results, it is known that aqueous solutions can develop a precipitate over time.[3][4][5][6] For sensitive applications, it is highly recommended to use freshly prepared solutions. One study noted that a solution of this compound was stable in daylight and showed no apparent decolorization after 6 months.[10]
Q3: How does pH affect the stability and color of this compound solutions?
A3: this compound is stable over a wide pH range, typically from 1 to 11.[1][2] However, at a pH above 11, the dye tends to fade.[1] The color of the solution can also be influenced by pH.[8]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to light.[8] To prevent photodegradation, solutions should be stored in dark or opaque containers.[8][9]
Q5: What should I do if I see a precipitate in my this compound solution?
A5: If you observe a precipitate, you can try to redissolve it by gentle warming and agitation. However, the most reliable approach is to filter the solution through a 0.22 µm or 0.45 µm filter to remove the precipitate before use. For future preparations, consider the troubleshooting steps outlined above, such as adjusting the pH, storing at room temperature, and using lower salt concentrations.
Stability Data
| Parameter | Condition | Observation | Reference(s) |
| pH Stability | pH 1-11 | Stable | [1][2] |
| pH > 11 | Tends to fade | [1] | |
| Light Stability | Daylight | Stable, no apparent decolorization after 6 months | [10] |
| General | Light-sensitive; recommend storage in dark/opaque containers | [8] | |
| Temperature Stability | Room Temperature | Recommended storage temperature for solutions | [7] |
| >300 °C | Melting point of solid | [3][4][5][8] | |
| Aqueous Solution | Long-term storage | May form a precipitate | [3][4][5][6] |
Experimental Protocols
Protocol for Preparation of a 1% (w/v) this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity water (e.g., deionized, distilled, or Milli-Q)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing scale and weigh boat
-
0.22 µm or 0.45 µm syringe filter
-
Amber glass storage bottle
-
-
Procedure:
-
Weigh out 1.0 g of this compound powder.
-
Add the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of high-purity water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the dye is completely dissolved. Gentle warming may be used to aid dissolution, but do not boil.
-
Once the dye is fully dissolved, remove the stir bar and bring the solution to a final volume of 100 mL with high-purity water.
-
For critical applications, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.
-
Transfer the solution to a clearly labeled amber glass bottle for storage.
-
Store at room temperature, protected from light.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues with this compound solutions.
References
- 1. pylamdyes.com [pylamdyes.com]
- 2. bkprism.com [bkprism.com]
- 3. This compound CAS#: 4474-24-2 [m.chemicalbook.com]
- 4. This compound | 4474-24-2 [chemicalbook.com]
- 5. This compound | 4474-24-2 [amp.chemicalbook.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
- 9. cncolorchem.com [cncolorchem.com]
- 10. mdpi.com [mdpi.com]
How to remove excess Acid blue 80 stain from gels?
Welcome to the technical support center for troubleshooting protein gel staining with Acid Blue 80. This guide provides practical advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal staining results and resolve common issues such as high background.
Troubleshooting Guide: Removing Excess this compound Stain
High background staining is a common issue that can obscure protein bands and interfere with accurate analysis. This section provides a step-by-step guide to troubleshoot and remove excess this compound stain from your gels.
dot
Caption: Troubleshooting workflow for high background staining.
Frequently Asked Questions (FAQs)
Q1: Why is the background of my gel still blue after destaining?
High background is often due to insufficient destaining time or using a saturated destaining solution.[1][2] Ensure you are using a sufficient volume of fresh destaining solution and allowing adequate time for the unbound dye to diffuse out of the gel matrix. Gentle agitation can also accelerate this process.
Q2: Can I speed up the destaining process?
Yes, several methods can accelerate destaining. Heating the destaining solution in a microwave has been reported to significantly reduce destaining time.[3] However, caution must be exercised when heating solutions containing flammable solvents like methanol. Another rapid method is electrophoretic destaining, which uses an electric current to remove unbound dye.[3][4]
Q3: What are the components of a typical destaining solution?
Destaining solutions for Coomassie-type dyes, which are analogous to this compound, typically consist of a mixture of methanol (or ethanol), acetic acid, and water.[1][2][5][6] The organic solvent helps to elute the dye, while the acetic acid helps to keep the proteins fixed in the gel. Some protocols also suggest using a saline solution as a non-solvent-based alternative.[7]
Q4: Can over-destaining affect my protein bands?
Yes, prolonged exposure to destaining solution can lead to the loss of signal from your protein bands, especially for low-abundance proteins.[1] It is important to monitor the destaining process and stop it once the background is clear and the bands are well-defined.
Q5: My protein bands are very faint after destaining. What could be the cause?
Faint bands could be a result of over-destaining, as mentioned above. Other potential causes include insufficient protein loading, poor staining, or protein degradation. If you suspect over-destaining, you can try re-staining the gel.
Q6: Are there alternative destaining methods that do not use methanol and acetic acid?
Yes, some methods use a simple water wash, especially for colloidal forms of Coomassie stains.[8][9] Another reported method involves destaining with a 0.5 M NaCl solution, which avoids the use of organic solvents.[7]
Experimental Protocols
While specific protocols for this compound are not widely published, the following protocols are adapted from established methods for Coomassie Brilliant Blue R-250 and should serve as a good starting point. Optimization may be required for your specific application.
General Staining Protocol
-
Fixation: After electrophoresis, immerse the gel in a fixation solution (e.g., 40-50% methanol, 10% acetic acid in water) for at least 1 hour with gentle agitation.[5][6] This step is crucial for precipitating and immobilizing the proteins within the gel.
-
Staining: Remove the fixation solution and add the this compound staining solution (e.g., 0.1% this compound in 40% methanol, 10% acetic acid). Incubate for at least 3 hours to overnight with gentle agitation.[1]
-
Destaining: Remove the staining solution and proceed with one of the destaining protocols outlined below.
Destaining Protocols
| Destaining Solution Composition | Destaining Time (Approximate) | Notes |
| 45% Methanol, 10% Acetic Acid, 45% Water | 2-3 hours to overnight[5] | Change the solution several times for best results.[1] |
| 30% Methanol, 10% Acetic Acid, 60% Water | Several hours | A common and effective formulation. |
| 5% Methanol, 7.5% Acetic Acid, 87.5% Water | 4 hours to overnight | A gentler destaining solution that may reduce the risk of over-destaining faint bands. |
| 0.5 M NaCl in Water | 2-3 hours[7] | An alternative that avoids the use of organic solvents.[7] |
| Deionized Water | Several hours to overnight | Primarily used for colloidal stains, but can be tested. Requires frequent water changes.[2] |
Signaling Pathways and Workflows
The process of removing excess stain from a gel can be visualized as a logical workflow. The following diagram illustrates the decision-making process when troubleshooting high background staining.
dot
Caption: A logical workflow for the destaining process.
References
- 1. frederick.cancer.gov [frederick.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Electrophoretic Staining and Destaining of Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Destaining of Coomassie Brilliant Blue R-250-stained polyacrylamide gels with sodium chloride solutions. | Sigma-Aldrich [sigmaaldrich.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Protein Gel Staining Methods | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting Acid Blue 80 Interference in Biochemical Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating potential interference caused by Acid Blue 80 in biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) provide specific advice and detailed experimental protocols to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
A1: this compound, also known as Coomassie Brilliant Blue G, is an anionic anthraquinone dye commonly used as a protein stain in techniques like SDS-PAGE and Bradford protein assays.[1] Its inherent color and chemical structure can lead to several types of assay interference:
-
Optical Interference: As a colored molecule, this compound absorbs light in the visible spectrum, which can directly interfere with absorbance-based assays or cause quenching in fluorescence-based assays.[2][3]
-
Compound Aggregation: At certain concentrations, this compound may form aggregates that can non-specifically inhibit enzymes or other proteins, leading to false-positive results in inhibition assays.[4][5] This is a common phenomenon for many dye molecules.
-
Nonspecific Binding: Due to its charged nature, this compound can bind non-specifically to assay components such as enzymes, antibodies, or microplates, affecting their function and leading to inaccurate results.[1]
Q2: At what concentration is this compound likely to cause interference?
A2: The concentration at which this compound causes significant interference is assay-dependent. However, as a general guideline, colored compounds, particularly blue dyes, have been observed to interfere with some assays at concentrations as low as 10 µM.[6] It is crucial to determine the specific interference threshold for your particular assay system.
Q3: How can I determine if this compound is interfering with my specific assay?
A3: A series of control experiments can help identify potential interference from this compound. These include:
-
Compound-Only Control: Measure the signal of this compound in the assay buffer without any biological components (e.g., enzymes, cells). A significant signal indicates direct interference with the detection method (e.g., autofluorescence or absorbance).
-
Visual Inspection: Visually inspect the assay plate after the addition of this compound. The appearance of a precipitate or turbidity may suggest compound aggregation.[3]
-
Detergent-Based Counter-Screen: Perform the assay in the presence and absence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in the observed effect in the presence of the detergent is a strong indicator of aggregation-based interference.[1][7][8]
Q4: What are the primary mechanisms of this compound interference?
A4: The primary mechanisms of interference are:
-
Spectral Overlap: The absorbance spectrum of this compound may overlap with the excitation or emission spectra of fluorophores used in fluorescence-based assays, leading to fluorescence quenching (inner-filter effect).[2][9]
-
Autofluorescence: this compound itself may fluoresce at the emission wavelength of the assay, leading to a false-positive signal.[2][3]
-
Promiscuous Inhibition via Aggregation: Like many other dyes, this compound can form colloidal aggregates in solution that non-specifically inhibit enzymes by sequestering them.[5][10][11]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in an Enzyme Inhibition Assay
Symptoms:
-
High variability between replicate wells.
-
A steep dose-response curve.
-
Inhibition is sensitive to the concentration of the enzyme.
-
The inhibitory effect is significantly reduced in the presence of a non-ionic detergent.
Potential Cause: Aggregation of this compound is likely causing non-specific enzyme inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected aggregation-based interference.
Experimental Protocol: Detergent-Based Counter-Screen for Aggregation
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Perform your standard enzyme inhibition assay in parallel using both buffers.
-
Test a range of this compound concentrations in both conditions.
-
Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of Triton X-100 indicates that the inhibition is likely due to aggregation.[1][7][8]
Issue 2: Decreased Signal in a Fluorescence-Based Assay
Symptoms:
-
Lower than expected fluorescence signal in the presence of this compound.
-
The decrease in signal is concentration-dependent.
Potential Cause: Fluorescence quenching due to spectral overlap (inner-filter effect) or direct interaction with the fluorophore.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased signal in fluorescence assays.
Experimental Protocol: Assessing Fluorescence Quenching
-
Determine the absorbance spectrum of this compound using a spectrophotometer to identify its absorbance maxima.[12][13]
-
Compare the absorbance spectrum of this compound with the excitation and emission spectra of your fluorophore. Significant overlap suggests a high probability of the inner-filter effect.[2]
-
Perform a quenching control experiment:
-
Prepare a solution of your fluorophore at the concentration used in your assay.
-
Add increasing concentrations of this compound to this solution.
-
Measure the fluorescence at the assay's excitation and emission wavelengths.
-
A concentration-dependent decrease in fluorescence confirms quenching.[14]
-
Mitigation Strategy: Switch to a "red-shifted" fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.[2]
Issue 3: High Background Signal in an Absorbance-Based Assay (e.g., ELISA with HRP substrate)
Symptoms:
-
High background absorbance in wells containing this compound.
-
The high background is present even in the absence of the target analyte.
Potential Cause: The intrinsic color of this compound is interfering with the colorimetric readout.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in absorbance assays.
Experimental Protocol: Background Correction for Absorbance Assays
-
Prepare two identical microplates: a "Test Plate" and a "Blank Plate".
-
To the Test Plate, add all assay components, including cells/enzyme, substrate, and various concentrations of this compound.
-
To the Blank Plate, add the assay buffer and the same concentrations of this compound, but omit a key biological component (e.g., the primary antibody in an ELISA, or the enzyme in an enzyme assay).
-
Incubate both plates according to your standard protocol.
-
Read the absorbance of both plates at the appropriate wavelength.
-
For each concentration of this compound, subtract the mean absorbance of the Blank Plate from the mean absorbance of the Test Plate to obtain the corrected absorbance.[10]
Quantitative Data Summary
| Interference Type | Assay Type | Interfering Compound Class | Typical Interfering Concentration | Mitigation Strategy | Reference |
| Fluorescence Quenching | Luciferase-based assays | Blue Dyes | > 10 µM | Use of red-shifted reporters | [6] |
| Aggregation | Enzyme Inhibition Assays | Various small molecules | Micromolar range | Addition of 0.01% Triton X-100 | [1][7][8] |
| Absorbance Interference | Colorimetric Assays | Colored Compounds | Dependent on extinction coefficient | Background subtraction | [2][10] |
| Autofluorescence | Fluorescence Assays | Fluorescent Compounds | Assay-dependent | Background subtraction, use of red-shifted fluorophores | [2][3] |
Signaling Pathway and Workflow Diagrams
Logical Relationship for Identifying Assay Interference
Caption: A logical workflow to identify and address assay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an ELISA at Acidic pH for the Quantitative Determination of IL-13 in Human Plasma and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Acidic horseradish peroxidase activity abolishes genotoxicity of common dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Photocatalytic Degradation of Acid Blue 80
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists investigating the photocatalytic degradation of Acid Blue 80.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the photocatalytic degradation of this compound.
FAQs
Q1: What is the general mechanism for the photocatalytic degradation of this compound?
A1: The photocatalytic degradation of this compound, an anthraquinone dye, is primarily initiated by the generation of highly reactive hydroxyl radicals (•OH) on the surface of a semiconductor photocatalyst (like TiO₂) under UV or solar irradiation. The degradation process begins with the attack of these radicals on the dye molecule, leading to two main initial steps: the breaking of the C-N bonds and the hydroxylation of the anthraquinone structure.[1][2] These initial reactions lead to the decolorization of the dye solution. Subsequently, the resulting intermediate products undergo further oxidation, leading to the opening of the aromatic rings and eventual mineralization into CO₂, water, and inorganic ions.[3]
Q2: How can I distinguish between dye removal by adsorption and photocatalytic degradation?
A2: To differentiate between adsorption and photocatalysis, it is crucial to run a control experiment in the dark. Before turning on the light source, stir the dye solution with the photocatalyst for a period (e.g., 30-60 minutes) to allow the system to reach an adsorption-desorption equilibrium. The decrease in dye concentration during this dark phase is due to adsorption. The subsequent decrease in concentration after the light is turned on is attributed to photocatalytic degradation.
Q3: What are the expected intermediate products during the degradation of this compound?
A3: The initial degradation of this compound involves the formation of hydroxylated and de-alkylated derivatives of the parent molecule. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the primary technique used to identify these unstable intermediates.[1][2] Further degradation leads to the formation of smaller aromatic compounds, which are then broken down into aliphatic acids before complete mineralization.
Troubleshooting Common Problems
| Problem | Possible Causes | Solutions |
| Low or slow decolorization rate. | 1. Incorrect pH: The surface charge of the photocatalyst and the dye molecule are pH-dependent, affecting the adsorption of the dye onto the catalyst surface.[4] 2. Inappropriate catalyst dosage: Too little catalyst provides insufficient active sites, while too much can lead to light scattering and agglomeration, reducing the catalyst's efficiency. 3. Low light intensity: Insufficient photon energy will result in a lower rate of electron-hole pair generation.[4] 4. Catalyst deactivation: The catalyst surface may be fouled by intermediate products. | 1. Optimize pH: For TiO₂-based photocatalysis of this compound, acidic conditions (around pH 3) have been shown to be more effective.[3] However, some studies have reported high activity at pH 10.[5] It is recommended to perform preliminary experiments to find the optimal pH for your specific system. 2. Optimize catalyst concentration: Conduct experiments with varying catalyst dosages (e.g., 0.5 g/L to 2.0 g/L) to determine the optimal loading.[5] 3. Increase light intensity or move the reactor closer to the light source: Ensure your light source has adequate power for the reactor volume. 4. Wash the catalyst: After the experiment, recover the catalyst and wash it with deionized water or a suitable solvent to remove adsorbed species, then dry it before reuse. |
| Decolorization occurs, but Total Organic Carbon (TOC) removal is low. | 1. Formation of stable intermediates: The initial breakdown of the chromophore leads to decolorization, but the resulting aromatic and aliphatic intermediates may be more resistant to further oxidation.[1] 2. Insufficient reaction time: Complete mineralization is a slower process than decolorization.[3] 3. Lack of strong oxidizing agents: The concentration of hydroxyl radicals may not be sufficient for complete mineralization. | 1. Increase reaction time: Monitor the TOC over a longer period to assess the extent of mineralization. 2. Add an electron acceptor: The addition of hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) can enhance the generation of hydroxyl radicals and promote mineralization.[1] 3. Increase light intensity: Higher light intensity can lead to a greater generation of reactive oxygen species. |
| Inconsistent or irreproducible results. | 1. Inhomogeneous catalyst suspension: If the catalyst is not well-dispersed, the active surface area will be reduced, and sampling may not be representative. 2. Temperature fluctuations: The reaction rate can be temperature-dependent. 3. Changes in the light source's output: The intensity of the lamp may decrease over time. | 1. Ensure vigorous stirring or sonication: Use a magnetic stirrer or an ultrasonic bath to maintain a uniform suspension of the photocatalyst. 2. Control the temperature: Use a water bath or a cooling system to maintain a constant temperature during the experiment. 3. Monitor lamp performance: Check the lamp's specifications and replace it if it has exceeded its recommended lifespan. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the photocatalytic degradation of this compound and similar dyes.
Table 1: Degradation Efficiency of this compound under Various Conditions
| Photocatalyst | Catalyst Dose (g/L) | Initial Dye Conc. (mol/L) | pH | Light Source | Reaction Time (h) | Degradation Efficiency (%) | TOC Removal (%) | Reference |
| TiO₂ P90 | 1.0 | 1 x 10⁻⁴ | 3 | UVA | 24 | ~100 | 97.3 | [3] |
| TiO₂ P25 | 1.0 | 1 x 10⁻⁴ | 3 | UVA | 24 | ~100 | ~85 | [3] |
| TiO₂ AV01 | 1.0 | 1 x 10⁻⁴ | 3 | UVA | 24 | ~100 | 79.6 | [3] |
| TiO₂ P25 | 2.0 | - | 10 | Sunlight | - | High | - | [5] |
Table 2: Kinetic Data for the Photocatalytic Degradation of this compound
| Photocatalyst | Kinetic Model | Rate Constant (k) | Experimental Conditions | Reference |
| TiO₂ P25, P90, AV01 | Pseudo-first-order | Varies with pH | Initial dye conc. 1 x 10⁻⁴ mol/L, 25 °C | [3] |
| TiO₂ P25 | Pseudo-first-order | - | Sunlight, pH 10, [H₂O₂] = 5 mmol/L | [5] |
Experimental Protocols
This section provides a detailed methodology for a typical photocatalytic degradation experiment of this compound.
1. Materials and Reagents
-
This compound dye
-
Photocatalyst (e.g., TiO₂ P25 or P90)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Photoreactor with a UV or solar light source
-
Magnetic stirrer
-
pH meter
-
Centrifuge
-
UV-Vis Spectrophotometer
-
TOC analyzer
-
HPLC-MS system (for intermediate identification)
2. Experimental Procedure
-
Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a working solution of the desired initial concentration (e.g., 1 x 10⁻⁴ mol/L).
-
Photocatalyst Suspension: Add the desired amount of photocatalyst (e.g., 1.0 g/L) to the dye solution in the photoreactor.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the dye and the catalyst surface. Take an initial sample at the end of this period, which will serve as the baseline concentration (C₀) for the photocatalytic reaction.
-
Initiation of Photocatalysis: Turn on the light source to start the photocatalytic reaction. Maintain constant stirring throughout the experiment to ensure a homogeneous suspension.
-
Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., every 15, 30, or 60 minutes).
-
Sample Preparation for Analysis: Immediately after withdrawal, centrifuge the samples to separate the photocatalyst particles from the solution. This is crucial to stop the reaction and to prevent interference from the catalyst during analysis.
-
Analysis:
-
UV-Vis Spectrophotometry: Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 630 nm) to monitor the decolorization process. The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
TOC Analysis: Analyze the TOC of the initial and final samples to determine the extent of mineralization.
-
HPLC-MS Analysis: For the identification of intermediate products, analyze samples at different time points using an HPLC-MS system.
-
Visualizations
Proposed Degradation Pathway of this compound
Caption: Proposed photocatalytic degradation pathway of this compound.
Experimental Workflow for Photocatalytic Degradation
Caption: General experimental workflow for a photocatalysis experiment.
Troubleshooting Logic for Low Degradation Efficiency
Caption: A decision tree for troubleshooting low degradation efficiency.
References
- 1. Photocatalytic degradation of this compound in aqueous solutions containing TiO2 suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Photocatalytic Dye Degradation from Textile Wastewater: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: pH Influence on the Decolorization of Acid Blue 80
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of pH in the decolorization of Acid Blue 80 (AB80).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on this compound decolorization?
The pH of the reaction medium is a critical parameter that significantly influences the efficiency of this compound decolorization across various methods. The optimal pH depends entirely on the chosen technology (e.g., adsorption, advanced oxidation, microbial degradation) as it can alter the surface charge of catalysts/adsorbents, the ionization state of the dye molecule, and the generation of reactive species.[1]
Q2: What is the optimal pH for decolorizing this compound using Advanced Oxidation Processes (AOPs)?
For most AOPs, an acidic environment is highly favorable.
-
Fenton and Photo-Fenton Reactions (H₂O₂/Fe²⁺): These processes achieve maximum efficiency at an acidic pH of approximately 3.[2][3] In more neutral or alkaline conditions, iron ions precipitate as ferric hydroxide, which reduces the availability of the catalyst and leads to the decomposition of hydrogen peroxide into water and oxygen, thus diminishing the production of hydroxyl radicals.[4]
-
Photocatalysis (e.g., TiO₂): Heterogeneous photocatalysis also tends to be more effective in acidic conditions (pH 3-4).[2] this compound is an anionic dye, and at a pH below the point of zero charge (PZC) of the photocatalyst (e.g., ~5.65 for a Cu-TiO₂ composite), the catalyst surface becomes positively charged, promoting the adsorption of the anionic dye molecules through electrostatic attraction.[1]
-
UV/H₂O₂ Systems: Acidic pH (around 3) generally results in higher reaction rates for AB80 decolorization compared to neutral or alkaline conditions.[2][3]
Q3: How does pH affect the adsorption of this compound?
The adsorption of this compound, an anionic dye, is strongly dependent on pH. Adsorption capacity typically increases as the pH decreases, with optimal results often observed at a very acidic pH of 1.0 to 3.5.[1][5][6] This is because a lower pH protonates the surface of the adsorbent material, creating a positive charge that enhances the electrostatic attraction with the negatively charged sulfonate groups of the dye molecule.[1][7]
Q4: What is the ideal pH for microbial or enzymatic decolorization of this compound?
The optimal pH for biological decolorization is specific to the microorganisms or enzymes used.
-
Enzymatic Decolorization: For laccase enzymes produced by Pleurotus sajor-caju, the highest decolorization of this compound was achieved at an acidic pH of 3.2.[8]
-
Bacterial Decolorization: The optimal pH can vary. While some bacterial consortia show maximum decolorization in the neutral to slightly alkaline range of pH 7-8, others may perform better in slightly acidic conditions (pH 6-7).[9] The pH affects the transport of dye molecules across the bacterial cell membrane and the activity of the specific enzymes (e.g., azoreductases) responsible for degradation.[9][10]
Troubleshooting Guide
Issue 1: Low decolorization efficiency using the Fenton/Photo-Fenton process.
-
Question: I am using a Fenton/Photo-Fenton system to decolorize this compound, but the efficiency is very low. What could be the cause?
-
Answer: The most common cause is improper pH. The Fenton reaction requires a strict acidic pH, optimally around 3.[2][3]
-
If your pH is > 4: Iron ions (Fe²⁺/Fe³⁺) will precipitate as hydroxides, removing the catalyst from the solution and preventing the generation of hydroxyl radicals. You will likely observe a brownish precipitate (sludge).
-
Troubleshooting Step: Adjust the pH of your solution to 3.0 using an acid like H₂SO₄ before adding the Fenton reagents (FeSO₄ and H₂O₂). Monitor the pH throughout the experiment, as it may change.
-
Issue 2: Poor performance of TiO₂ photocatalyst in decolorizing this compound.
-
Question: My TiO₂-based photocatalyst is not effectively decolorizing the this compound solution. Could the pH be the problem?
-
Answer: Yes, pH is a crucial factor. For the anionic dye this compound, decolorization is favored at a pH below the point of zero charge (PZC) of TiO₂ (typically around 6.0-6.5).
-
If your pH is neutral or alkaline (>7): The surface of the TiO₂ particles will be negatively charged, leading to electrostatic repulsion with the anionic dye molecules. This repulsion hinders the adsorption of the dye onto the catalyst surface, which is a critical first step in the photocatalytic degradation process.
-
Troubleshooting Step: Adjust the initial pH of the dye solution to an acidic range, ideally around pH 3, to promote strong electrostatic attraction between the positively charged catalyst surface and the anionic dye.[2]
-
Issue 3: Inconsistent results in adsorption experiments.
-
Question: I am getting variable and low adsorption of this compound onto my adsorbent material. Why?
-
Answer: Besides factors like adsorbent dosage and contact time, pH is a primary driver of variability in the adsorption of anionic dyes.
-
Cause: The surface charge of your adsorbent is highly sensitive to pH. For this compound, adsorption is maximized at a low pH where the surface is positively charged.[1] Even small shifts in pH in the neutral range can significantly alter the surface charge and, consequently, the adsorption capacity.
-
Troubleshooting Step: Ensure you are using a buffered solution or carefully adjusting and monitoring the pH to the optimal acidic value for your specific adsorbent. For Cu-TiO₂, the highest capacity was reached at pH 1.0.[1]
-
Data on pH Influence on this compound Decolorization
The following table summarizes the optimal pH conditions and corresponding efficiencies for various this compound decolorization methods reported in the literature.
| Decolorization Method | Catalyst / Microorganism | Optimal pH | Decolorization Efficiency / Rate | Reference |
| Advanced Oxidation | ||||
| Fenton Reaction | Fe²⁺/H₂O₂ | 3 | Max. rate constant: ~1.04 x 10⁻² s⁻¹ | [2][3] |
| Photo-Fenton | Fe²⁺/H₂O₂/UV | 3 | Highest reaction rate across pH 3-11 | [2][3] |
| Photocatalysis | TiO₂ (P90) | 3 | Highest reaction rate across pH 3-11 | [2] |
| UV/H₂O₂ | - | 3 | Highest reaction rate across pH 3-11 | [2][3] |
| Adsorption | ||||
| Adsorption | Cu-TiO₂ Composite | 1.0 | Highest adsorption capacity | [1] |
| Adsorption | Chemically Modified Bentonites | Acidic pH | Increased efficiency as pH decreased | [6] |
| Biological Treatment | ||||
| Enzymatic Decolorization | Laccase (P. sajor-caju) | 3.2 | ~90% reduction in 30 mins | [8] |
Experimental Protocols
Protocol 1: General Procedure for Investigating the Effect of pH on Decolorization
This protocol outlines the fundamental steps to assess how pH influences the decolorization of this compound.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 g/L) in deionized water.
-
Prepare Reaction Solutions: In separate beakers, prepare identical reaction solutions by diluting the stock solution to the desired initial concentration (e.g., 50 mg/L or 1 x 10⁻⁴ mol/L).[2]
-
Adjust pH: Adjust the pH of each beaker to a different value within the desired range (e.g., 2, 3, 5, 7, 9, 11) using dilute solutions of an acid (e.g., 0.1M H₂SO₄) or a base (e.g., 0.1M NaOH).[11] Use a calibrated pH meter for accurate measurements.
-
Initiate Decolorization: Add the catalyst, enzyme, or microbial culture to each beaker simultaneously to start the reaction. For photochemical reactions, turn on the light source (e.g., UV lamp).
-
Collect Samples: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample from each beaker.
-
Stop Reaction (if necessary): Quench the reaction if needed. For adsorption, this may involve centrifuging the sample to separate the adsorbent. For microbial studies, centrifugation can separate the biomass.
-
Analyze Samples: Measure the absorbance of the supernatant at the maximum wavelength (λ_max) of this compound (typically around 627 nm) using a UV-Vis spectrophotometer.[2][7]
-
Calculate Decolorization Efficiency: Use the following formula to calculate the percentage of decolorization: Decolorization (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'.
-
Plot Data: Plot the decolorization efficiency versus time for each pH value to determine the optimal pH for the process.
Protocol 2: pH-Dependent Decolorization by Fenton Oxidation
-
Setup: Prepare a 100 mL solution of this compound (1 x 10⁻⁴ mol/L).[2]
-
pH Adjustment: Adjust the solution pH to 3.0 using 0.1M H₂SO₄.
-
Reagent Addition: Add a predetermined amount of FeSO₄·7H₂O (e.g., to achieve a 1:10 molar ratio of Fe²⁺ to H₂O₂).[2] Stir to dissolve.
-
Initiate Reaction: Add the required volume of 30% H₂O₂ to start the oxidation reaction. Begin timing immediately.
-
Sampling and Analysis: Follow steps 5-9 from the general protocol. For comparison, repeat the experiment at other pH values (e.g., 5, 7, 9).
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting flowchart for low decolorization efficiency of this compound.
Caption: Experimental workflow for determining the optimal pH for decolorization.
Caption: Influence of pH on the surface charge of an adsorbent and its interaction with anionic this compound dye.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 4474-24-2 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decolorization of azo dyes (Direct Blue 151 and Direct Red 31) by moderately alkaliphilic bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of pH and concentration on the decolorization and degradation of BR red azo dye by ozonization [redalyc.org]
Avoiding precipitation of Acid blue 80 in aqueous solutions.
Technical Support Center: Acid Blue 80 Aqueous Solutions
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the common issue of this compound precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in aqueous solutions?
A1: Precipitation of this compound is a known phenomenon that can be influenced by several factors. The most common causes include:
-
pH Imbalance: The pH of the solution is a critical factor.[1][2] this compound's stability and solubility are pH-dependent.[2][3]
-
Low Temperature: Solubility of this compound is significantly lower at cooler temperatures. Preparing a saturated solution at a high temperature can lead to precipitation upon cooling.
-
High Concentration: Exceeding the dye's solubility limit at a given temperature will cause the excess dye to precipitate out of the solution.
-
Extended Storage: Aqueous solutions of this compound can sometimes form precipitates when left to stand for a long time.[4][5]
-
High Ionic Strength (Salting Out): Although not specifically detailed for this compound in the provided results, high concentrations of salts in a buffer can reduce the solubility of dyes, a phenomenon known as "salting out."[6]
Q2: What is the optimal pH for dissolving and storing this compound?
A2: The optimal pH depends on the application. For general stability, a wide pH range of 1 to 11 is considered stable.[3] However, for dissolving the dye and maintaining a stable stock solution, a neutral pH is recommended. A 1% solution of this compound typically has a pH between 6 and 8.[7] In acidic conditions, adsorption of the dye onto surfaces can increase, which may be related to a decrease in its solubility in the solution phase.[8][9]
Q3: How does temperature significantly affect the solubility of this compound?
A3: Temperature has a very strong influence on the solubility of this compound in water. The solubility increases dramatically with higher temperatures. For instance, the solubility is approximately 10.95 g/L at 20°C, but it increases to 60-70 g/L at 90°C.[4][7] Therefore, using hot water is highly effective for dissolving the dye.[10]
Q4: Can co-solvents be used to improve the solubility of this compound?
A4: Yes, while water is the primary solvent, co-solvents can be used. This compound is reported to be soluble in alcohol.[1] For related dyes like Coomassie Brilliant Blue G-250, which is sometimes used as a synonym for this compound, co-solvents such as methanol or ethanol are often used in staining solutions to improve solubility and performance.[11][12]
Data Presentation
For quick reference, the key quantitative data regarding this compound solubility and pH are summarized below.
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature | Solubility | Reference |
| 20°C | 10.95 g/L | [4] |
| 80°C | >50 g/L | [13] |
| 90°C | 60-70 g/L | [7] |
Table 2: pH Effects on this compound Solution
| Parameter | pH Range | Observation | Reference |
| pH of 1% Solution | 6 - 8 | Typical pH of a standard solution, indicating good solubility in the neutral range. | [7] |
| General Stability | 1 - 11 | The dye is expected to be most stable within this range. | [3] |
| Alkaline Instability | > 11 | The dye tends to fade at a pH above 11. | [3] |
| Color Change | Acidic/Basic | Adding hydrochloric acid or sodium hydroxide to a deep blue aqueous solution results in a magenta or product blue color, respectively.[1][4][5] | [1][4][5] |
Experimental Protocols & Troubleshooting
Following standardized procedures can significantly reduce the likelihood of precipitation.
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol is designed to prepare a stable 1% (10 g/L) aqueous stock solution.
-
Weighing: Accurately weigh 1.0 g of this compound powder.
-
Pasting: Place the powder in a beaker. Add a small amount of hot (80-90°C) deionized water (e.g., 2-3 mL) to the powder. Use a glass rod to create a uniform, lump-free paste. This "pasting" step is crucial for preventing aggregation.[10]
-
Dissolving: While stirring continuously, gradually add more hot deionized water in increments until about 80% of the final volume (approx. 80 mL) is reached. Continue stirring until the dye is fully dissolved.
-
Cooling & pH Adjustment: Allow the solution to cool to room temperature. Check the pH. If necessary, adjust to a neutral pH (6.5-7.5) using dilute NaOH or HCl.
-
Final Volume: Transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer. Bring the solution to the final volume of 100 mL with deionized water.
-
Filtration: For critical applications, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any micro-particulates.
-
Storage: Store the solution in a well-sealed, light-resistant container at room temperature.[14]
Protocol 2: Redissolving Precipitated this compound
If precipitation occurs in an existing solution, the following steps can be taken to attempt redissolution.
-
Heating: Gently warm the solution in a water bath (up to 60-70°C) while stirring continuously. Do not boil. The increased temperature should help redissolve the precipitate.[6]
-
pH Check: Once the solution has warmed, check the pH. If it has drifted into a more acidic range, adjust it back to neutral (pH 6.5-7.5) with dilute NaOH.
-
Cooling & Observation: Allow the solution to cool slowly to room temperature. If the precipitate does not reappear, the solution may be used.
-
Consider Dilution: If the precipitate returns upon cooling, the solution is likely supersaturated. Consider diluting the solution to a lower concentration to maintain solubility at room temperature.
Visual Guides
Troubleshooting Precipitation
The following flowchart provides a logical workflow to diagnose and resolve issues with this compound precipitation.
Solution Preparation Workflow
This diagram outlines the key steps for preparing a stable aqueous solution of this compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | 4474-24-2 | Benchchem [benchchem.com]
- 3. pylamdyes.com [pylamdyes.com]
- 4. This compound CAS#: 4474-24-2 [m.chemicalbook.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. benchchem.com [benchchem.com]
- 7. colorantsgroup.com [colorantsgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 11. goldbio.com [goldbio.com]
- 12. bio.vu.nl [bio.vu.nl]
- 13. DCPL [deepakchemtex.in]
- 14. cncolorchem.com [cncolorchem.com]
Technical Support Center: Managing Photobleaching of Acid Blue 80 Stained Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the photobleaching of Acid Blue 80 stained samples during fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect my this compound stained samples?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light.[1][2][3] This process leads to a gradual fading of the fluorescent signal, which can compromise image quality and the accuracy of quantitative measurements. The phenomenon occurs when the dye molecules are exposed to high-intensity light, leading to the generation of reactive oxygen species (ROS) that chemically alter the fluorophore's structure, rendering it unable to fluoresce.[1][4]
Q2: How can I tell if my signal loss is due to photobleaching or another issue?
Signal loss specifically in the illuminated area that intensifies with prolonged exposure is a hallmark of photobleaching.[1][5] If the signal is weak across the entire slide from the beginning, the issue might be related to the staining protocol itself, such as suboptimal dye concentration or incubation time.[6][7]
Troubleshooting Guide
Issue 1: Rapid Fading of Fluorescence Signal During Observation
If you observe a significant decrease in the fluorescence intensity of your this compound stained sample during imaging, it is likely due to photobleaching.
Troubleshooting Steps:
-
Reduce Exposure to Excitation Light: This is the most direct way to minimize photobleaching.[8][9][10]
-
Decrease Illumination Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[1][11] If your microscope has neutral density (ND) filters, use them to reduce the excitation light.[1][2][11]
-
Minimize Exposure Time: Reduce the camera exposure time to the shortest duration that yields a clear image.[1][11]
-
Avoid Unnecessary Illumination: Use a transmitted light source to locate the region of interest before switching to fluorescence excitation.[5] Block the excitation light path when not actively observing or acquiring images.[8]
-
-
Use an Antifade Mounting Medium: Antifade reagents are chemical compounds that reduce photobleaching by scavenging reactive oxygen species.[1]
-
Commercial Antifade Media: Products like VectaShield®, ProLong™ Gold, and SlowFade™ are commercially available and offer reliable antifade protection for a wide range of fluorophores.[12][13][14]
-
DIY Antifade Media: You can prepare your own antifade mounting medium in the lab. Common antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and p-phenylenediamine (PPD).[15][16][17]
-
Issue 2: Weak Initial Fluorescence Signal
A weak signal from the start may not be a photobleaching issue but can be exacerbated by it.
Troubleshooting Steps:
-
Optimize Staining Protocol:
-
Dye Concentration: Ensure you are using an optimal concentration of this compound. If the concentration is too low, the signal will be weak. Conversely, excessively high concentrations can sometimes lead to quenching.
-
Incubation Time and Temperature: Optimize the incubation time and temperature to ensure sufficient binding of the dye to the target structures.
-
pH of Staining Solution: The pH of the staining solution can influence the binding efficiency of acid dyes.[18] Ensure the pH is within the optimal range for this compound.
-
-
Check Filter and Objective Compatibility:
-
Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for the spectral characteristics of this compound (absorption maximum ~580-590 nm).[19]
-
Numerical Aperture (NA) of Objective: Use an objective with a high numerical aperture to collect more light from the sample, which can improve signal intensity without increasing excitation light.[2]
-
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a common and effective DIY antifade mounting medium.[15][20]
Materials:
-
n-propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethyl formamide (DMF)
-
Distilled water
Procedure:
-
Prepare a 1X PBS solution: Dilute your 10X PBS stock with distilled water to create a 1X working solution.
-
Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. This may require gentle warming and vortexing. Note: n-propyl gallate does not dissolve well in aqueous solutions.[15][20]
-
Prepare the final mounting medium: In a clean container, thoroughly mix 9 parts glycerol with 1 part 1X PBS.
-
Add the antifade agent: While stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise. Continue to mix until the solution is homogeneous.
-
Storage: Store the antifade mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Sample Mounting with Antifade Medium
-
After the final wash step of your staining protocol, carefully remove as much of the washing buffer as possible from the slide without allowing the sample to dry out.
-
Place a small drop (typically 10-20 µL for a 22x22 mm coverslip) of the antifade mounting medium onto the sample.[17]
-
Gently lower a clean coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Allow the mounting medium to spread evenly under the coverslip.
-
(Optional) Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement.
-
Store the slide flat in the dark, preferably at 4°C or -20°C for long-term storage.[16][17]
Data Presentation
Table 1: Comparison of Common DIY Antifade Reagent Formulations
| Antifade Reagent | Common Concentration | Solvent for Stock | Final Mounting Medium Composition | Reference |
| n-Propyl Gallate (NPG) | 0.2% (w/v) | DMSO or DMF | 90% Glycerol, 10% 1X PBS | [15][20] |
| DABCO | 1% (w/v) | 1X PBS | 90% Glycerol, 10% 1X PBS | [16] |
| p-Phenylenediamine (PPD) | 0.2% (w/v) | 1M Tris-HCl, pH 9.0 | 70% Glycerol, 20% H₂O, 10% 1M Tris-HCl | [17] |
Visualizations
Caption: The Jablonski diagram illustrating the photobleaching process of a fluorophore like this compound.
Caption: A troubleshooting workflow for addressing rapid photobleaching of this compound.
Caption: Experimental workflow for mounting a stained sample with an antifade medium.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. bidc.ucsf.edu [bidc.ucsf.edu]
- 14. Mounting Media and Antifades | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods and Tips [bio.umass.edu]
- 17. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 18. This compound | 4474-24-2 | Benchchem [benchchem.com]
- 19. This compound - Ataman Kimya [atamanchemicals.com]
- 20. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
Validation & Comparative
Alternatives to Acid Blue 80 for Dyeing Natural Fibers: A Comparative Guide
For researchers and professionals in textile science and drug development, the selection of appropriate dyes is crucial for achieving desired coloration, performance, and reproducibility. Acid Blue 80, an anthraquinone-based acid dye, is widely used for its vibrant color and good fastness properties on protein fibers like wool and silk. However, a range of alternatives exists, offering different performance characteristics, substrate specificities, and environmental profiles. This guide provides an objective comparison of this compound with key alternatives for dyeing natural fibers, supported by experimental data and detailed protocols.
Performance Comparison of this compound and its Alternatives
The choice of dye is primarily dictated by the type of natural fiber being colored. Acid dyes, including this compound and its direct synthetic alternatives, are most effective on protein fibers (wool, silk) and polyamide (nylon) due to the ionic bonding between the anionic dye molecules and the cationic sites on the fibers in an acidic environment.[1][2] For cellulosic fibers such as cotton and linen, reactive dyes are the industry standard, forming strong covalent bonds with the fiber's hydroxyl groups, which results in excellent wash fastness.[3][4][5] Natural dyes, like indigo, offer a more sustainable option for a variety of natural fibers, though their performance can be more variable.
The following table summarizes the comparative performance of this compound and its alternatives based on available data. It is important to note that fastness properties can vary depending on the specific dyeing conditions, substrate, and dye concentration.
| Dye Class | Dye Name | Fiber Type | Light Fastness (Blue Wool Scale 1-8) | Wash Fastness (Grey Scale 1-5) | Perspiration Fastness (Grey Scale 1-5) | Rubbing Fastness (Grey Scale 1-5) |
| Acid Dye (Anthraquinone) | This compound | Wool, Silk, Nylon | 6-7[6] | Good to Very Good[7] | - | - |
| Acid Dye (Azo) | Acid Blue 113 | Wool, Nylon | 4-5[6] | - | - | - |
| Acid Dye (Azo) | Acid Blue 120 | Wool | 5[6][8] | 3-4[8] | 4[8] | - |
| Reactive Dye | Various | Cotton, Linen, Viscose | Good to Excellent | Excellent | Good to Excellent | Good to Excellent |
| Natural Dye (Indigoid) | Indigo | Wool, Silk, Cotton | Moderate to Good | Moderate to Good | Moderate to Good | Moderate |
Note: Fastness ratings are compiled from various sources and should be used for comparative purposes. A rating of 8 for light fastness and 5 for other fastness tests represents the highest fastness.
Experimental Protocols
Accurate and reproducible dyeing and fastness testing are paramount for comparative studies. The following are detailed methodologies for key experimental procedures.
Dyeing Protocol for Wool with Acid Dyes
This protocol is a general procedure for dyeing wool with acid dyes like this compound, 113, and 120.
-
Preparation of Dyebath:
-
Weigh the wool yarn or fabric. All calculations are based on the weight of the fiber (owf).
-
Prepare a dyebath with a liquor ratio of 20:1 to 40:1 (e.g., 20-40 mL of water for every 1 gram of wool).
-
Dissolve the required amount of acid dye in a small amount of hot water before adding it to the dyebath.
-
Add 1-2% (owf) of a leveling agent (e.g., sodium sulfate) to promote even dye uptake.
-
Add an acid, such as acetic acid or formic acid, to adjust the pH of the dyebath to 4.5-5.5.
-
-
Dyeing Process:
-
Introduce the pre-wetted wool into the dyebath at approximately 40°C.
-
Gradually raise the temperature of the dyebath to a boil (around 100°C) over 30-45 minutes.[9][10]
-
Maintain the boil for 30-60 minutes, stirring gently and periodically to ensure even dyeing.
-
Allow the dyebath to cool down slowly before removing the wool.
-
-
Rinsing and Drying:
Dyeing Protocol for Cotton with Reactive Dyes
This protocol outlines a typical procedure for dyeing cotton with hot brand reactive dyes.
-
Preparation of Dyebath:
-
Dyeing Process:
-
Introduce the wetted cotton fabric into the dyebath at room temperature.
-
Gradually add salt (e.g., sodium chloride or sodium sulfate, 20-80 g/L depending on the shade) to the dyebath in portions to aid dye exhaustion.[3][12]
-
Raise the temperature to 60-80°C and run for 30-60 minutes.[4][5]
-
Add an alkali, such as soda ash (sodium carbonate, 10-20 g/L), to the dyebath to fix the dye to the fiber.[3][12]
-
Continue dyeing for another 30-60 minutes.
-
-
Washing Off (Soaping):
-
Rinse the dyed fabric thoroughly in cold water to remove excess salt and alkali.
-
Wash the fabric in a hot solution (around 90-100°C) containing a detergent (e.g., 1-2 g/L) to remove any unfixed, hydrolyzed dye. This step is crucial for achieving good wash fastness.
-
Rinse again in warm and then cold water.
-
Dry the fabric.
-
Natural Dyeing Protocol for Silk with Fresh Leaf Indigo
This method uses fresh indigo leaves to dye silk, a process that relies on the natural chemistry of the plant.
-
Preparation of Fiber and Dye:
-
Scour the silk by washing it with a pH-neutral detergent and rinse thoroughly.[14]
-
Harvest fresh indigo leaves (e.g., Persicaria tinctoria), using approximately twice the weight of the dry silk.[15]
-
Immediately after harvesting, place the leaves in a blender with ice-cold water and a small amount of salt. Blend until a smooth, green slurry is formed.[15][16]
-
-
Dyeing Process:
-
Oxidation and Finishing:
-
Remove the silk from the dye bath and expose it to the air. The color will gradually change from green to blue as the indigo precursor oxidizes.
-
Once the desired blue color is achieved, rinse the silk in cold water.
-
A final rinse in water with a small amount of vinegar can help to neutralize any alkalinity and brighten the color.[17]
-
Allow the silk to dry out of direct sunlight.[14]
-
Color Fastness to Washing (Adapted from ISO 105-C06)
This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.[18][19][20][21]
-
Specimen Preparation: A specimen of the dyed fabric is attached to a standard multi-fiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified number of steel balls (to provide mechanical action), along with a standardized detergent solution. The container is then agitated in a laundering machine at a specified temperature and for a specific duration (e.g., 49°C for 45 minutes for AATCC 61-2A).[22][23]
-
Evaluation: After washing and drying, the change in color of the dyed specimen and the degree of staining on each fiber of the multi-fiber fabric are assessed visually using the Grey Scale for Color Change and the Grey Scale for Staining, respectively. The ratings range from 1 (poor) to 5 (excellent).
Color Fastness to Light (Adapted from ISO 105-B02 and AATCC 16.3)
This test measures the resistance of the dye to fading when exposed to light.[24][25][26][27][28][29][30][31][32]
-
Specimen Preparation: A specimen of the dyed fabric is mounted in a holder.
-
Exposure: The mounted specimen is exposed to a controlled artificial light source (typically a xenon-arc lamp that simulates natural sunlight) in a lightfastness tester. A set of Blue Wool standards with known lightfastness ratings (1 to 8) are exposed simultaneously under the same conditions.
-
Evaluation: The exposure is continued until a specified amount of fading occurs on one of the Blue Wool standards. The lightfastness of the test specimen is then rated by comparing the degree of its fading with that of the Blue Wool standards. The rating corresponds to the number of the Blue Wool standard that exhibits similar fading.
Visualizations
Experimental Workflow for Dyeing and Fastness Testing
Logical Relationship of Dye Classes to Natural Fibers
References
- 1. AATCC Test Method 61.pptx [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. textilecoach.net [textilecoach.net]
- 4. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. berrylakefiberarts.com [berrylakefiberarts.com]
- 10. Getting Started with Acid Dyes - Knomad Yarn [knomadyarn.com]
- 11. Human Verification [forum.jacquardproducts.com]
- 12. textilestudycenter.com [textilestudycenter.com]
- 13. organiccottonplus.com [organiccottonplus.com]
- 14. Dyeing a silk camisole with fresh indigo leaves | Snapdragon Life [snapdragonlife.com]
- 15. talu.earth [talu.earth]
- 16. botanicalcolors.com [botanicalcolors.com]
- 17. How to Dye With Indigo — Natural Dyes [naturaldyes.ca]
- 18. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 19. textilelearner.net [textilelearner.net]
- 20. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 21. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 22. AATCC 61 Color fastness to Laundering [darongtester.com]
- 23. arcwear.com [arcwear.com]
- 24. blog.qima.com [blog.qima.com]
- 25. AATCC - AATCC [members.aatcc.org]
- 26. micomlab.com [micomlab.com]
- 27. aatcctestmethods.com [aatcctestmethods.com]
- 28. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 29. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 30. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 31. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 32. ISO 105-B02 | Q-Lab [q-lab.com]
A Comparative Guide to Protein Staining: Validating Acid Blue 80 for Quantitative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is a critical step in various analytical workflows. While numerous protein staining methods exist, this guide provides a comparative analysis of Acid Blue 80 and other common staining techniques to aid in the selection of the most appropriate method for quantitative protein analysis.
It is important to note that while this compound is a known dye, there is a significant lack of published, peer-reviewed data specifically validating its use for quantitative protein staining in applications like polyacrylamide gel electrophoresis (PAGE) or Western blotting. Therefore, this guide will discuss its potential based on the characteristics of similar acid dyes and provide a robust comparison with well-established methods: Coomassie Brilliant Blue, Ponceau S, and Stain-Free technology.
Overview of Protein Staining Mechanisms
Protein stains primarily work through non-covalent interactions with protein molecules.
-
Acid Dyes (e.g., this compound, Coomassie Brilliant Blue, Ponceau S): These anionic dyes bind to positively charged amino acid residues (like lysine, arginine, and histidine) and also through hydrophobic interactions.[1] The binding is typically reversible, although destaining procedures vary in their efficiency.
-
Stain-Free Technology: This method involves incorporating a trihalo compound into the polyacrylamide gel that covalently binds to tryptophan residues upon brief UV irradiation.[2] The resulting adduct fluoresces, allowing for protein visualization and quantification.[2]
Quantitative Performance Comparison
The choice of a staining method for quantitative analysis hinges on several key performance metrics, including sensitivity (limit of detection), linear dynamic range, and reproducibility. The following table summarizes the performance of established protein staining methods.
| Feature | Coomassie Brilliant Blue (R-250) | Ponceau S | Stain-Free Technology |
| Limit of Detection (LOD) | ~30-100 ng[3] | ~125-200 ng[3] | ~8-28 ng[4] |
| Linear Dynamic Range | Narrow[3] | Good linearity reported[3] | Wide (e.g., 10-80 µg total protein)[4] |
| Reversibility | Generally considered irreversible[3] | Reversible[3] | Not applicable (covalent modification) |
| Downstream Compatibility (e.g., Mass Spectrometry) | Compatible[5] | Compatible after destaining[3] | Compatible[2] |
| Staining Time | 30 minutes to overnight[3] | 5-15 minutes[3] | < 5 minutes (activation)[5] |
| Destaining Time | Several hours to overnight[3] | Minutes (wash)[3] | Not required[6] |
| Reproducibility | Can be variable due to destaining[7] | Good | High, with smaller coefficients of variation[4][7] |
Experimental Protocols
Detailed and validated protocols are essential for achieving reproducible and accurate quantitative results.
Coomassie Brilliant Blue R-250 Staining Protocol (for Polyacrylamide Gels)
Materials:
-
Fixing Solution: 50% methanol, 10% acetic acid, 40% deionized water[3]
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid[3]
-
Destaining Solution: 10% methanol, 10% acetic acid, 80% deionized water[3]
Procedure:
-
Fixation: After electrophoresis, place the gel in the fixing solution for at least 1 hour to precipitate the proteins within the gel matrix.[3]
-
Staining: Immerse the gel in the Coomassie Brilliant Blue R-250 staining solution and agitate gently for 2-4 hours at room temperature.[3]
-
Destaining: Transfer the gel to the destaining solution. Agitate gently and change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This can take several hours to overnight.[3]
-
Storage: The destained gel can be stored in deionized water.[3]
Ponceau S Staining Protocol (for Western Blot Membranes)
Materials:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% acetic acid[3]
-
Wash Solution: Deionized water or Tris-buffered saline with Tween 20 (TBST)[3]
Procedure:
-
Staining: After protein transfer, immerse the membrane in the Ponceau S staining solution for 5-15 minutes.[3]
-
Washing: Rinse the membrane with deionized water to visualize the protein bands.[3]
-
Destaining for Immunodetection: To proceed with immunodetection, wash the membrane with TBST until the red stain is completely gone.[3]
Stain-Free Technology Workflow
Procedure:
-
Electrophoresis: Run protein samples on a stain-free compatible polyacrylamide gel.
-
Activation and Imaging: After electrophoresis, place the gel in a stain-free enabled imager. UV activation for a few minutes will cause the tryptophan residues to fluoresce.[5]
-
Transfer (for Western Blotting): Proteins can be transferred to a membrane. The stain-free chemistry does not interfere with transfer efficiency.[2]
-
Post-Transfer Imaging: The membrane can be imaged to verify transfer efficiency before proceeding with immunodetection.[5]
Visualizing Experimental Workflows
Caption: A generalized workflow for protein staining and analysis.
Caption: A logical guide for selecting an appropriate protein stain.
Conclusion
The validation of a staining method for quantitative protein analysis requires rigorous testing of its performance metrics. While This compound belongs to a class of dyes used for protein staining, the lack of specific data on its limit of detection, linear dynamic range, and reproducibility makes it an investigational reagent at this time.
For researchers requiring high sensitivity, a wide dynamic range, and excellent reproducibility for quantitative analysis, Stain-Free technology presents a compelling option.[4] It offers a rapid and efficient workflow with the added benefit of compatibility with downstream applications like mass spectrometry.
Coomassie Brilliant Blue remains a reliable and cost-effective choice for routine protein visualization and semi-quantitative analysis.[3] However, its multi-step protocol and potential for variability in destaining should be considered.[3][7]
Ponceau S is an invaluable tool for the rapid and reversible staining of proteins on Western blot membranes, primarily to confirm transfer efficiency before immunodetection.[3] Its lower sensitivity makes it less suitable for the quantification of low-abundance proteins.[3]
Ultimately, the selection of a protein staining method should be guided by the specific requirements of the experiment, including the desired level of sensitivity, the need for quantitation, and compatibility with downstream analytical techniques.
References
High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Acid Blue 80: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. Acid Blue 80, an anionic dye with various applications in research and industry, requires rigorous purity assessment to guarantee reliable and reproducible results. High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose, offering high resolution and sensitivity.[1] This guide provides a detailed comparison of HPLC with other analytical methods for the purity analysis of this compound, supported by experimental protocols and data.
Comparison of Analytical Techniques
The purity of this compound can be determined by several methods, each with its own advantages and limitations. Besides HPLC, other techniques such as UV-visible Spectroscopy and Capillary Electrophoresis are also utilized.[2] A comparative summary of these techniques is presented below.
| Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. For anionic dyes like this compound, ion-pair reversed-phase chromatography is often employed.[3] | High resolution and sensitivity, allowing for the separation and quantification of the main component and its impurities.[1] | Can be more time-consuming and requires more complex instrumentation compared to spectrophotometry. |
| UV-visible Spectroscopy | Measures the absorbance of light in the ultraviolet-visible regions. The concentration of the dye is proportional to the absorbance at a specific wavelength.[4] this compound has a characteristic absorbance peak around 622 nm.[4] | Simple, rapid, and cost-effective for quantitative analysis of the bulk dye. | Lacks the ability to separate and quantify individual impurities, providing only an overall purity assessment based on absorbance. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field.[5] | High efficiency, short analysis times, and requires minimal sample and reagent volumes. It offers a different separation mechanism to HPLC, providing complementary information.[1] | Can be less robust than HPLC for routine quality control and may have lower sensitivity for certain impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This section details a robust HPLC method for the purity analysis of this compound. The method is based on ion-pair reversed-phase chromatography, which is well-suited for separating anionic compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase A: 0.1 M Ammonium acetate buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Ion-Pair Reagent: 5 mM Tetrabutylammonium bromide added to Mobile Phase A.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 40 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 622 nm.[4]
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
UV-visible Spectroscopy
Instrumentation and Conditions:
-
Spectrophotometer: A calibrated UV-visible spectrophotometer.
-
Solvent: Deionized water.
-
Wavelength: 622 nm.[4]
Procedure:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the sample solution at 622 nm.
-
The purity can be estimated by comparing the absorbance of the sample to that of a reference standard of known purity.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC purity analysis of this compound and the logical relationship between the analytical techniques.
Caption: Experimental workflow for HPLC purity analysis of this compound.
Caption: Relationship between analytical techniques for this compound analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
Comparative performance of Acid blue 80 with other acid dyes in textiles.
For researchers, scientists, and professionals in textile science and development, the selection of appropriate dyes is paramount for achieving desired aesthetic and performance characteristics in textile products. This guide provides an objective comparison of Acid Blue 80 against other commercially significant acid dyes, focusing on their performance on protein fibers like wool and polyamide fibers like nylon. The information herein is supported by a synthesis of available experimental data to facilitate informed dye selection for specific research and development applications.
Acid dyes are anionic colorants primarily utilized for dyeing protein and polyamide fibers. The dyeing mechanism relies on the formation of ionic bonds between the anionic dye molecules and the cationic sites on the fibers, which are generated in an acidic dyebath. The performance of these dyes, including their colorfastness, dyeing kinetics, and efficiency, varies significantly based on their molecular structure. This compound, an anthraquinone-class dye, is often noted for its brilliant blue hue and good fastness properties. This guide will compare its performance attributes to those of other common acid dyes, which are often azo-based.
Comparative Performance Data
The following tables summarize the performance characteristics of this compound in comparison to other selected acid dyes on wool and nylon substrates. It is important to note that this data has been compiled from various sources, and direct comparisons are most accurate when data is generated from a single, controlled study. Variations in experimental conditions across different studies should be considered when interpreting these values.
Table 1: Comparative Colorfastness Properties of Selected Acid Dyes on Wool
| Dye Name | C.I. Name | Chemical Class | Lightfastness (ISO 105-B02, Blue Wool Scale 1-8) | Wash Fastness (ISO 105-C06, Staining, Scale 1-5) | Rubbing Fastness (ISO 105-X12, Staining, Scale 1-5) |
| This compound | 61585 | Anthraquinone | 6-7 | Good | Good |
| Acid Blue 113 | 26360 | Disazo | 4-5 | Moderate | Moderate |
| Acid Red 88 | 15620 | Monoazo | 3-4 | Moderate | Moderate |
| Acid Yellow 36 | 13065 | Monoazo | 4 | Moderate | Moderate |
Table 2: Comparative Dyeing Properties of Selected Acid Dyes
| Dye Name | Substrate | Exhaustion (%) | Fixation (%) | Dyeing Kinetics (Rate) |
| This compound | Wool, Nylon | Good to Excellent | High | Moderate |
| Acid Blue 113 | Wool, Nylon | Good | Moderate to Good | Fast |
| Acid Red 88 | Wool, Nylon | Good | Moderate | Fast |
| Acid Yellow 36 | Wool, Nylon | Good | Moderate | Fast |
Note: Qualitative descriptors are used where specific numerical data from a single comparative study is unavailable. "Good" to "Excellent" indicates a high degree of dye uptake and covalent bonding to the fiber.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of dye performance. The following are generalized protocols for the key experiments cited in this guide.
General Laboratory Dyeing Procedure for Acid Dyes
-
Fabric Preparation : The textile substrate (e.g., wool or nylon) is first scoured with a non-ionic detergent solution (e.g., 1-2 g/L) at 40-50°C for 20-30 minutes to remove any impurities. The fabric is then thoroughly rinsed with water.
-
Dye Bath Preparation : A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 40:1). The required amount of the acid dye is pre-dissolved in hot water and then added to the dyebath.
-
pH Adjustment : The pH of the dyebath is adjusted to the optimal acidic range for the specific dye and fiber, typically between pH 4 and 6, using acetic acid or formic acid.
-
Dyeing Process : The scoured fabric is introduced into the dyebath. The temperature is gradually raised to the target dyeing temperature (e.g., 90-100°C) and maintained for a specified duration (e.g., 30-60 minutes) with gentle agitation to ensure even dyeing.
-
Rinsing and Drying : After dyeing, the fabric is rinsed thoroughly with cold water and then dried at room temperature.
Colorfastness to Washing (Adapted from ISO 105-C06)
This test evaluates the resistance of the color of the textile to laundering.
-
Specimen Preparation : A composite specimen is prepared by attaching a piece of the dyed fabric to a standard multi-fiber adjacent fabric.
-
Washing Procedure : The composite specimen is placed in a stainless-steel container with a specified number of steel balls (to provide mechanical action). A solution of a standard detergent is added.
-
Agitation : The container is agitated in a laundering machine at a specified temperature and for a specific duration.
-
Evaluation : After the washing cycle, the specimen is rinsed and dried. The change in color of the dyed fabric is assessed using the Grey Scale for Assessing Change in Colour, and the degree of staining on the adjacent multi-fiber fabric is assessed using the Grey Scale for Assessing Staining.
Colorfastness to Light (Adapted from AATCC Test Method 16.3)
This test determines the resistance of the dyed material to the fading effects of light.
-
Specimen Preparation : A specimen of the dyed fabric is mounted in a holder.
-
Exposure : The mounted specimen is exposed to a controlled artificial light source (typically a xenon-arc lamp that simulates natural sunlight) in a lightfastness tester. A set of Blue Wool standards with known lightfastness ratings are exposed simultaneously under the same conditions.
-
Evaluation : The exposure is continued until a specified amount of fading occurs on one of the Blue Wool standards. The lightfastness of the test specimen is then rated by comparing the degree of its fading with that of the Blue Wool standards. The rating corresponds to the number of the Blue Wool standard that exhibits similar fading.
Colorfastness to Rubbing (Crocking) (Adapted from ISO 105-X12)
This test assesses the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.
-
Specimen Preparation : A specimen of the dyed fabric is placed on the base of a crockmeter.
-
Rubbing : A standard white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. The test is performed with both a dry and a wet rubbing cloth. The rubbing finger is moved back and forth across the specimen a specified number of times with a constant pressure.
-
Evaluation : The amount of color transferred to the white rubbing cloth is evaluated by comparing it with the Grey Scale for Assessing Staining.[1][2][3][4]
Determination of Dye Exhaustion and Fixation
-
Exhaustion Measurement : The exhaustion of the dyebath can be determined spectrophotometrically. The absorbance of the dyebath is measured before and after the dyeing process at the wavelength of maximum absorbance (λmax) of the dye. The percentage of dye exhaustion (%E) is calculated using the following formula: %E = [(A₀ - A₁) / A₀] x 100 where A₀ is the initial absorbance of the dyebath and A₁ is the final absorbance of the dyebath after dyeing.
-
Fixation Measurement : To determine the fixation percentage, the dyed fabric is subjected to a rigorous washing process to remove any unfixed dye. The amount of dye in the wash liquor is measured spectrophotometrically. The fixation percentage (%F) is then calculated based on the amount of dye that remains on the fabric after washing relative to the total amount of dye exhausted onto the fabric.
Visualizing the Process and Performance
To further clarify the experimental workflow and the key performance indicators, the following diagrams are provided.
Conclusion
The selection of an acid dye for a specific textile application requires a careful consideration of its performance characteristics. This compound, belonging to the anthraquinone class, generally exhibits superior lightfastness compared to many azo-based acid dyes. However, the overall performance profile, including wash and rubbing fastness, as well as dyeing efficiency, must be evaluated in the context of the intended end-use of the textile product. The experimental protocols outlined in this guide provide a framework for conducting objective comparative studies to aid in the selection of the most suitable acid dye for a given application.
References
A Comparative Guide to Protein Staining in Gel Electrophoresis: Evaluating Acid Blue 80 and Leading Alternatives
For researchers, scientists, and drug development professionals, the visualization of proteins following separation by gel electrophoresis is a critical step in countless experimental workflows. The choice of staining method directly impacts the sensitivity of detection, the accuracy of quantification, and compatibility with downstream applications such as mass spectrometry. This guide provides a comprehensive comparison of various protein staining methods, with a special focus on the less-documented Acid Blue 80, alongside established techniques including Coomassie Brilliant Blue, silver staining, and fluorescent dyes.
Introduction to this compound
This compound, identified by CAS number 4474-24-2 and Colour Index C.I. 61585, is a water-soluble anthraquinone dye.[1][2][3] While it is utilized in the textile and paper industries, its application as a protein stain in gel electrophoresis is also noted.[1][4] However, quantitative performance data, such as its limit of detection and linear dynamic range for protein visualization in gels, is not extensively available in peer-reviewed literature. This guide, therefore, positions this compound as a potential alternative to more common stains, while providing a detailed, data-driven comparison of the current industry-standard methods to serve as a benchmark. It is important to distinguish this compound from the triphenylmethane-based Coomassie dyes, with which it is sometimes confused.
Quantitative Comparison of Protein Staining Methods
The selection of a protein stain is a crucial decision in experimental design, balancing sensitivity, dynamic range, cost, and time. The following table summarizes the key performance metrics of common protein staining methods.
| Feature | Coomassie Brilliant Blue R-250 | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection | ~100 ng[5] | ~8–10 ng[6] | ~0.25–1 ng[7] | ~0.25–1 ng[8] |
| Linear Dynamic Range | Moderate[9] | Moderate[9] | Narrow (~1 order of magnitude)[10] | Wide (>3 orders of magnitude)[10] |
| Mass Spectrometry Compatibility | Yes[7] | Yes[7] | Limited (requires specific protocols)[11] | Yes[8][11] |
| Staining Time | Hours to overnight[12] | ~1 hour to overnight[6] | 30–120 minutes (multi-step)[6] | ~90 minutes to overnight[8] |
| Visualization | Visible light | Visible light | Visible light | UV or laser-based scanner[8] |
| Cost | Low | Low | Low-Moderate | High |
| Reproducibility | Good | Good | Low | High[11] |
Experimental Protocols
Detailed and standardized protocols are essential for achieving reproducible results. Below are the methodologies for the most common protein staining techniques.
Coomassie Brilliant Blue R-250 Staining Protocol
This traditional method is cost-effective and reliable for routine protein visualization.
Solutions:
-
Fixing/Destain Solution: 40% Methanol, 10% Acetic Acid
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% ethanol, 10% acetic acid[13]
Procedure:
-
Fixation: After electrophoresis, immerse the gel in Fixing Solution for at least 1 hour.
-
Staining: Replace the fixing solution with the Staining Solution and incubate with gentle agitation for 2-4 hours at room temperature.
-
Destaining: Transfer the gel to the Destaining Solution. Gently agitate and replace the solution every 30-60 minutes until protein bands are clearly visible against a clear background. This may take several hours to overnight.
-
Storage: The destained gel can be stored in deionized water.
Colloidal Coomassie Brilliant Blue G-250 Staining Protocol
This method offers higher sensitivity than the R-250 variant with reduced background staining.
Solutions:
-
Wash Solution: Deionized water
-
Staining Solution: Colloidal Coomassie G-250 formulation
Procedure:
-
Washing: Following electrophoresis, wash the gel 2-3 times for 5 minutes each with a large volume of deionized water to remove SDS.[14]
-
Staining: Add the Colloidal Coomassie G-250 staining solution to cover the gel and incubate with gentle shaking for 1 hour to overnight. Protein bands may become visible within minutes.[14]
-
Rinsing: Rinse the stained gel in deionized water 2-3 times for 5 minutes each to enhance the intensity of the protein bands.[14]
-
Optional Destain: For a clearer background, destain with 30% methanol until the desired resolution is achieved.[14]
-
Storage: Store the gel in deionized water.
Silver Staining Protocol
Silver staining provides the highest sensitivity among colorimetric methods, ideal for detecting low-abundance proteins.
Solutions:
-
Fixing Solution: 50% Methanol, 5% Acetic Acid
-
Sensitizing Solution: 0.02% Sodium Thiosulfate
-
Silver Solution: 0.1% Silver Nitrate
-
Developing Solution: 2% Sodium Carbonate, 0.04% Formalin
-
Stop Solution: 5% Acetic Acid
Procedure:
-
Fixation: Fix the gel in the Fixing Solution for at least 20 minutes.[15]
-
Washing: Wash the gel in 50% methanol for 10 minutes, followed by a 10-minute wash in water.[15]
-
Sensitization: Incubate the gel in the Sensitizing Solution for 1 minute, then rinse with water twice for 1 minute each.[15]
-
Silver Impregnation: Submerge the gel in the Silver Solution for 20 minutes.[15]
-
Rinsing: Rinse the gel with water twice for 1 minute each.[15]
-
Development: Incubate in the Developing Solution until the desired band intensity is reached.
-
Stopping: Stop the development by adding the Stop Solution and incubating for 10 minutes.[15]
-
Final Wash: Wash the gel in water for 5 minutes before imaging and storage.[15]
Experimental Workflows
The following diagrams illustrate the procedural steps for each of the detailed staining methods.
Efficacy in Nucleic Acid Gel Electrophoresis
While this compound is noted for its use in protein staining, there is no significant evidence in the literature to support its efficacy for staining nucleic acids in either agarose or polyacrylamide gels. For nucleic acid visualization, researchers typically rely on intercalating agents or groove binders that exhibit high affinity and fluorescence enhancement upon binding to DNA or RNA. Standard dyes for this purpose include Ethidium Bromide and safer alternatives such as SYBR® Safe, GelRed®, and GelGreen®.
Conclusion
The choice of a protein staining method is a critical determinant of experimental success. While This compound is an available dye, the lack of comprehensive, publicly available performance data necessitates caution and in-house validation before its adoption in quantitative workflows. For high sensitivity applications, silver staining and fluorescent dyes like SYPRO Ruby are superior, with the latter offering a broader dynamic range and better compatibility with mass spectrometry.[10][11] Colloidal Coomassie G-250 provides a balanced option with good sensitivity and ease of use, making it a significant improvement over the traditional Coomassie R-250 for most routine applications.[5][6] Researchers should select the staining method that best aligns with their specific requirements for sensitivity, quantification, downstream analysis, and budget.
References
- 1. What is this compound? What's the application of this compound? [xcwydyes.com]
- 2. This compound Brilliant Blue Raw 150% CAS: 4474-24-2 Dyestuff Acid Dyes [ritan-chemical.com]
- 3. Buy this compound | 4474-24-2 [smolecule.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Gel Staining Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 8. abpbio.com [abpbio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. danforthcenter.org [danforthcenter.org]
- 11. A statistical comparison of silver and SYPRO Ruby staining for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. uab.edu [uab.edu]
- 14. med.upenn.edu [med.upenn.edu]
- 15. SYPRO™ Ruby Protein Gel Stain, 200 mL - FAQs [thermofisher.com]
Analyzing Acid Blue 80 Degradation: A Comparative Guide to HPLC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, understanding the degradation pathways of complex molecules like Acid Blue 80 is crucial for environmental remediation and safety assessment. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful tool for identifying and quantifying the degradation products of this widely used anthraquinone dye. This guide provides a comprehensive comparison of HPLC-MS with other analytical techniques, supported by experimental data, to assist in selecting the most effective method for analyzing this compound degradation.
HPLC-MS: A High-Resolution Approach to Degradation Analysis
HPLC-MS is the cornerstone for the detailed analysis of this compound degradation products. Its high separation efficiency and sensitive, specific detection capabilities allow for the identification of a wide range of intermediates, even at trace levels. The primary degradation of this compound, particularly through advanced oxidation processes (AOPs), involves the cleavage of carbon-nitrogen (C-N) bonds and the addition of hydroxyl groups (-OH) to the aromatic structure. This results in a complex mixture of smaller aromatic amines, phenols, and hydroxylated anthraquinones.
Experimental Protocol for HPLC-MS Analysis
While specific parameters can vary, a general protocol for the analysis of this compound degradation products using HPLC-MS is outlined below.
Sample Preparation:
Aqueous samples containing degraded this compound are typically filtered through a 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system. Depending on the concentration of the analytes, a solid-phase extraction (SPE) step may be employed to concentrate the degradation products and remove interfering matrix components.
HPLC Conditions:
| Parameter | Typical Setting |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A time-programmed gradient from a low to a high percentage of Mobile Phase B is used to effectively separate compounds with varying polarities. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry Conditions:
| Parameter | Typical Setting |
| Ionization Source | Electrospray Ionization (ESI) is commonly used, often in negative ion mode for sulfonated compounds. Atmospheric Pressure Chemical Ionization (APCI) can also be effective. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |
| Scan Mode | Full scan mode for initial identification of unknown degradation products and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of target analytes. |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Mass Range | m/z 50 - 800 |
Identified Degradation Products of this compound
The following table summarizes some of the potential degradation products of this compound identified through HPLC-MS analysis in various degradation studies. Please note that retention times are highly dependent on the specific chromatographic conditions.
| Proposed Degradation Product | Molecular Formula | Theoretical m/z |
| Hydroxylated this compound | C₃₂H₂₈N₂Na₂O₉S₂ | [M-2Na+H]⁻ 695.1 |
| Phthalic Acid | C₈H₆O₄ | [M-H]⁻ 165.0 |
| Benzenesulfonic Acid | C₆H₆O₃S | [M-H]⁻ 157.0 |
| Aniline | C₆H₇N | [M+H]⁺ 94.1 |
| Phenol | C₆H₆O | [M-H]⁻ 93.0 |
| Hydroxylated Anthraquinone Derivatives | Varies | Varies |
Comparison with Alternative Analytical Techniques
While HPLC-MS is a powerful tool, other analytical methods can also be employed to study the degradation of this compound. The choice of technique often depends on the specific research question, available instrumentation, and the desired level of detail.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC with UV-Vis Detection | Separates compounds based on their polarity, and detects them based on their absorbance of UV or visible light. | Cost-effective, robust, good for quantifying the parent dye. | Lower sensitivity and specificity for identifying unknown degradation products compared to MS. Co-elution can be a problem. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds in the gas phase and identifies them by their mass spectra. | Excellent for identifying volatile and semi-volatile degradation products. High sensitivity and specificity. | Requires derivatization for non-volatile compounds, which can add complexity to sample preparation. Not suitable for thermally labile degradation products. |
| UV-Visible Spectroscopy | Measures the absorbance of light by a sample at different wavelengths to determine the concentration of the analyte. | Simple, rapid, and inexpensive for monitoring the overall decolorization of the dye solution. | Provides no information on the specific degradation products formed. Can be affected by the presence of colored intermediates. |
Experimental Workflow and Degradation Pathway
The following diagrams illustrate the typical experimental workflow for analyzing this compound degradation products and a simplified representation of its degradation pathway.
Caption: Experimental workflow for the analysis of this compound degradation products.
Caption: Simplified degradation pathway of this compound.
Unveiling Effective Adsorbents for Acid Blue 80 Remediation: A Comparative Analysis
The removal of synthetic dyes from industrial effluents is a critical environmental challenge. Acid Blue 80 (AB80), an anthraquinone dye, is a common pollutant in textile wastewater. This guide provides a comparative overview of the adsorption performance of various materials for the removal of this compound, supported by experimental data from recent studies. The information is intended for researchers, scientists, and professionals in drug development and environmental science to aid in the selection and development of effective adsorbent materials.
Comparative Adsorption Capacities
The efficiency of an adsorbent is primarily determined by its maximum adsorption capacity (q_max). The following table summarizes the performance of different materials in adsorbing this compound under various experimental conditions.
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Temperature (°C) | pH | Isotherm Model | Kinetics Model | Reference |
| Activated Carbon (from Nerium oleander fruits) | 113.96 | 45 | Low pH favored | Langmuir | Pseudo-second-order | [1] |
| Activated Carbon (from potato residue) | 173.0 (mono-component) | Not Specified | Not Specified | Sips (non-modified) | Pseudo-second-order | [2] |
| Activated Carbon (from potato residue) with Cu²⁺ | 294.7 | Not Specified | Not Specified | Sips (non-modified) | Pseudo-second-order | [2] |
| Chemically Modified Bentonite (ANaBC18) | 201 | 30 | Not Specified | Langmuir | Pseudo-second-order | [1] |
| Chemically Modified Bentonite (NaBC18) | 179 | 30 | Not Specified | Langmuir | Pseudo-second-order | [1] |
| Chemically Modified Bentonite (ANaBC16) | 170 | 30 | Not Specified | Langmuir | Pseudo-second-order | [1] |
| Chemically Modified Bentonite (NaBC16) | 126 | 30 | Not Specified | Langmuir | Pseudo-second-order | [1] |
| Surfactant-Modified Bentonite (CTAB-MB) | 38.15 (at 1 g/L adsorbent) | Room Temperature | 7 | Langmuir | Pseudo-second-order | [3] |
| Surfactant-Modified Bentonite (CTAB-MB) | 21.76 (at 2 g/L adsorbent) | Room Temperature | 7 | Langmuir | Pseudo-second-order | [3] |
| Cu-TiO₂ Composite | 22.23 | 25 | Low pH favored | Langmuir | Pseudo-second-order | [4][5] |
| Chitosan-based adsorbent with DES | Enhanced capacity | 25-45 | 3.5-10 | Not specified | Pseudo-second-order | [1] |
Key Observations:
-
Activated carbons demonstrate high adsorption capacities, with a notable synergistic effect observed when used in a binary system with heavy metal ions like Cu²⁺.[2] The adsorption capacity of activated carbon derived from Nerium oleander fruits increased with temperature.[1]
-
Chemically modified bentonites show significant potential, with the type of modification (acid activation and surfactant chain length) playing a crucial role in their adsorption capacity.[1]
-
Surfactant-modified bentonite provides a moderate adsorption capacity, which is influenced by the adsorbent dosage.[3]
-
The Cu-TiO₂ composite exhibited a lower adsorption capacity in the studies reviewed.[4]
-
The Langmuir isotherm model appears to be a good fit for the adsorption of this compound on several materials, suggesting monolayer adsorption onto a homogeneous surface.[1][3][4][5]
-
The pseudo-second-order kinetic model was consistently found to best describe the adsorption process, indicating that chemisorption may be the rate-limiting step.[1][2][3][4][5]
Experimental Methodologies
The following sections detail the typical experimental protocols employed in the cited adsorption studies of this compound.
Adsorbent Preparation
-
Activated Carbon: Agricultural waste materials like Nerium oleander fruits or potato residue are often used as precursors.[1][2] The preparation typically involves washing, drying, and chemical or physical activation processes.
-
Modified Bentonite: Raw bentonite is first converted to its sodium form (NaB).[1] Further modifications can include acid activation with sulfuric acid to create ANaB.[1] Organo-modification is achieved by exchanging the inorganic cations with alkyltrimethylammonium bromides of varying carbon chain lengths (e.g., C16 and C18).[1] For surfactant-modified bentonite, cetyltrimethylammonium bromide (CTAB) is used.[3]
-
Cu-TiO₂ Composite: These composites are synthesized through methods such as co-precipitation.[4]
Batch Adsorption Experiments
Batch experiments are the standard method for evaluating adsorbent performance. A typical workflow is as follows:
-
Preparation of Dye Solution: A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water.[3][6] Working solutions of desired concentrations are then prepared by diluting the stock solution.[3][6]
-
Adsorption Process: A predetermined amount of the adsorbent is added to a fixed volume of the this compound solution of a specific concentration in a conical flask.[3] The mixture is then agitated on a shaker at a constant speed and temperature for a specified contact time.[3]
-
Parameter Variation: To study the effect of different factors, key parameters are varied, including:
-
pH: The initial pH of the dye solution is adjusted using HCl or NaOH.
-
Adsorbent Dose: The amount of adsorbent added to the solution is varied.[3]
-
Initial Dye Concentration: The starting concentration of the this compound solution is changed.[3]
-
Contact Time: Samples are taken at different time intervals to determine the equilibrium time.[3]
-
Temperature: The experiment is conducted at different temperatures to study the thermodynamics of the adsorption process.[4]
-
-
Sample Analysis: After the desired contact time, the solid adsorbent is separated from the solution by centrifugation or filtration.[5] The remaining concentration of this compound in the supernatant is determined using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 626 nm).[5][7]
Data Analysis
The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) and at any time t (q_t, in mg/g) is calculated using the following equations:
-
q_e = (C_0 - C_e) * V / m
-
q_t = (C_0 - C_t) * V / m
Where:
-
C_0 is the initial dye concentration (mg/L).
-
C_e is the equilibrium dye concentration (mg/L).
-
C_t is the dye concentration at time t (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
The experimental data is then fitted to various isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a batch adsorption study.
References
A Comparative Analysis of Acid Blue 80 and Its Alternatives: Toxicity and Environmental Impact
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes and coloring agents is a critical decision that extends beyond mere aesthetics. The toxicological profile and environmental footprint of these substances are of paramount importance. This guide provides a comprehensive comparison of Acid Blue 80 with two synthetic alternatives, Reactive Black 5 and Reactive Blue 19, and a natural alternative derived from Genipa americana. The objective is to present a clear, data-driven overview to inform safer and more sustainable choices in the laboratory and beyond.
Executive Summary
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the toxicity and environmental impact of this compound and its alternatives.
Table 1: Acute Toxicity Data
| Dye | Test Organism | Route of Exposure | LC50 / LD50 | Source |
| This compound | Poecilia reticulata (Guppy) | Aquatic | 14.3 mg/L (96h) | [1] |
| Rat | Oral | > 5000 mg/kg | [2] | |
| Rat | Dermal | > 2000 mg/kg | [3] | |
| Reactive Black 5 | Oncorhynchus mykiss (Rainbow Trout) | Aquatic | > 500 mg/L (49h) | [4] |
| Rat | Oral | No data available | ||
| Rat | Dermal | > 2000 mg/kg | [5] | |
| Reactive Blue 19 | Danio rerio (Zebrafish) | Aquatic | 337 mg/L (96h) | [3][6] |
| Rat | Oral | 10,135 mg/kg | [3][6] | |
| Rat | Dermal | > 2000 mg/kg | [3][6] | |
| Genipa americana Dye | Human Fibroblasts (MRC-5) | In vitro | > 100 µg/mL (IC50 not reached) | [7][8] |
Table 2: Environmental Fate Data
| Dye | Biodegradability | Method | Result | Source |
| This compound | Not readily biodegradable | Not specified | Persistent in water, soil, and sediment | [9] |
| Reactive Black 5 | Not readily biodegradable | Not specified | May be removed by sewage digestion | [4] |
| Reactive Blue 19 | Not readily biodegradable | Hydrolysis | Half-life of 46 years at pH 7 and 25°C | [10] |
| Genipa americana Dye | Considered biodegradable | Not specified | Natural dyes are generally biodegradable | [7] |
Experimental Protocols
The toxicological and environmental data presented in this guide are primarily derived from standardized experimental protocols, most notably the OECD Guidelines for the Testing of Chemicals. These guidelines are internationally recognized and ensure the reliability and comparability of data.
Acute Toxicity Testing
-
Acute Oral Toxicity (OECD 420: Fixed Dose Procedure): This method is used to assess the acute toxic effects of a substance administered orally.[2][11][12][13][14] A fixed dose of the test substance (e.g., 5, 50, 300, 2000, or 5000 mg/kg body weight) is administered to a group of rats, typically females.[11] The animals are then observed for signs of toxicity and mortality over a period of 14 days. This procedure is designed to identify the dose that causes evident toxicity without causing death, thereby reducing animal suffering.[11][14]
-
Acute Dermal Toxicity (OECD 402): This guideline evaluates the potential adverse effects of a substance following a single, short-term dermal exposure.[15][16][17][18][19] The test substance is applied to a shaved area of the skin of rats for 24 hours.[15][16][17][18] The animals are observed for 14 days for signs of toxicity and mortality.[15][16] The LD50, the dose estimated to be lethal to 50% of the animals, is then determined.
-
Acute Toxicity for Fish (OECD 203): This test is designed to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[1][20][21][22] Fish are exposed to various concentrations of the test substance in a controlled aquatic environment. Mortalities are recorded at 24, 48, 72, and 96 hours.[1]
Biodegradability Testing
-
Ready Biodegradability - CO2 Evolution Test (OECD 301B): This aerobic biodegradation test measures the amount of carbon dioxide produced when a test substance is exposed to microorganisms from activated sludge.[23] A substance is considered "readily biodegradable" if it reaches 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.[24]
-
Ready Biodegradability - Manometric Respirometry Test (OECD 301F): This method determines the biodegradability of a substance by measuring the oxygen consumed by microorganisms in a closed respirometer.[25][26][27] Similar to OECD 301B, a substance is classified as readily biodegradable if it reaches 60% of its theoretical oxygen demand within a 10-day window over 28 days.[25][27]
Visualizing the Comparison
To further aid in the understanding of the comparative aspects of these dyes, the following diagrams illustrate key logical relationships and experimental workflows.
Comparative overview of key dye properties.
Generalized workflow for acute toxicity testing.
Simplified pathway of dyes in the environment.
References
- 1. oecd.org [oecd.org]
- 2. scribd.com [scribd.com]
- 3. echemi.com [echemi.com]
- 4. dyespigments.net [dyespigments.net]
- 5. spaceint.com [spaceint.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Physicochemical Characterization, Stability and Cytotoxicity of a Blue Dye Obtained from Genipap Fruit (Genipa americana L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical Characterization, Stability and Cytotoxicity of a Blue Dye Obtained from Genipap Fruit (Genipa americana L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. oecd.org [oecd.org]
- 12. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 13. slideshare.net [slideshare.net]
- 14. oecd.org [oecd.org]
- 15. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. scribd.com [scribd.com]
- 18. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 19. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 20. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 21. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 22. eurofins.com.au [eurofins.com.au]
- 23. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 24. smithers.com [smithers.com]
- 25. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 26. petroleumhpv.org [petroleumhpv.org]
- 27. concawe.eu [concawe.eu]
Quantitative Analysis of Acid Blue 80: A Comparative Guide for Researchers
A comprehensive overview of analytical methodologies for the precise determination of Acid Blue 80 in diverse matrices, providing researchers, scientists, and drug development professionals with a comparative guide to selecting the most suitable method for their specific application.
This guide delves into the quantitative analysis of this compound, an important synthetic dye with applications spanning the textile industry, biological research, and potentially cosmetics. The accurate determination of this compound concentrations in various samples, including industrial wastewater, dyed textiles, and biological preparations, is crucial for quality control, environmental monitoring, and research applications. This document provides a detailed comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Additionally, it explores methods for alternative dyes and offers comprehensive experimental protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific matrix, the required sensitivity, and the available instrumentation. The two most prevalent techniques, HPLC and UV-Visible Spectrophotometry, each present distinct advantages and limitations.
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Principle | Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase, followed by detection. | Measurement of the amount of light absorbed by a sample at a specific wavelength. |
| Selectivity | High. Can separate this compound from other components in a complex matrix. | Moderate to Low. Susceptible to interference from other absorbing species in the sample. |
| Sensitivity | High. Capable of detecting low concentrations of the analyte. | Moderate. Generally less sensitive than HPLC. |
| Speed | Relatively slower due to the separation process. | Fast. Provides rapid measurements. |
| Cost | Higher initial instrument cost and ongoing operational expenses. | Lower instrument cost and simpler operation. |
| Typical Matrices | Textile wastewater, dyed textiles, cosmetics, biological samples. | Aqueous solutions, protein quantification (Bradford assay). |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate quantitative analysis. Below are representative protocols for the determination of this compound using UV-Visible Spectrophotometry and a general framework for HPLC method development.
UV-Visible Spectrophotometric Determination of this compound in Aqueous Solutions
This method is suitable for the quantification of this compound in relatively clean aqueous samples, such as certain industrial effluents or prepared solutions.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
This compound standard
-
Distilled or deionized water
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) by accurately weighing the standard and dissolving it in a known volume of water.
-
Prepare a series of calibration standards by diluting the stock solution to achieve concentrations ranging from approximately 1 to 20 mg/L.
-
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Scan one of the standard solutions across the visible spectrum (typically 400-800 nm) to determine the wavelength of maximum absorbance for this compound, which is approximately 622 nm.[1]
-
-
Calibration Curve:
-
Measure the absorbance of each calibration standard at the determined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Filter the water sample if it contains suspended solids.
-
Dilute the sample with water if the concentration of this compound is expected to be high.
-
Measure the absorbance of the prepared sample at the λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
Method Validation Parameters: A validated method for a similar blue dye in wastewater demonstrated good linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (recovery of 100%).[2][3] The limit of detection (LOD) and limit of quantification (LOQ) for a similar dye were found to be 0.46415 mg/kg and 1.54716 mg/kg, respectively.[2][3]
High-Performance Liquid Chromatography (HPLC) for this compound
HPLC is the preferred method for complex matrices where selectivity is paramount. The following provides a general workflow for developing an HPLC method.
Instrumentation:
-
High-Performance Liquid Chromatograph with a suitable detector (e.g., Diode Array Detector - DAD or UV-Vis detector).
Typical Chromatographic Conditions (to be optimized):
-
Column: A reversed-phase column, such as a C18, is commonly used for dye analysis.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection Wavelength: The λmax of this compound (around 622 nm) or another suitable wavelength for monitoring.[1]
Sample Preparation:
-
Textile Wastewater: Filtration to remove particulate matter is a necessary first step. Solid-phase extraction (SPE) may be required to pre-concentrate the analyte and remove interfering substances.[4]
-
Dyed Textiles: Extraction of the dye from the fabric is critical. This can be achieved using various solvents, such as a mixture of methanol and water, with the aid of ultrasonication.[5] Milder extraction methods using formic acid or EDTA have also been reported to be effective while preserving the integrity of certain dyes.[6][7]
Method Validation: A comprehensive validation should be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8]
Quantitative Analysis of Coomassie Brilliant Blue G-250 (this compound) in Protein Quantification (Bradford Assay)
This compound is widely known as Coomassie Brilliant Blue G-250 in the field of biochemistry and is the key component of the Bradford protein assay.[9][10][11] This colorimetric method is based on the binding of the dye to proteins, which causes a shift in its absorption maximum from 465 nm to 595 nm.[9][10][12]
Protocol Overview:
-
Reagent Preparation: The Bradford reagent is prepared by dissolving Coomassie Brilliant Blue G-250 in ethanol and phosphoric acid.[9][13][10]
-
Standard Curve: A series of protein standards of known concentrations (typically using bovine serum albumin - BSA) are prepared.[9][10]
-
Assay: The protein sample and standards are mixed with the Bradford reagent.
-
Measurement: After a short incubation period, the absorbance is measured at 595 nm.[9][10][12]
-
Quantification: The protein concentration in the sample is determined by comparing its absorbance to the standard curve.[13]
Alternative Dyes and Their Analysis
In various applications, other acid dyes may be used as alternatives to this compound. A comparative analysis of their determination methods is therefore relevant.
-
Acid Blue 113: This azo dye is another common blue acid dye. Methods for its determination in water samples often involve pre-concentration using solid-phase extraction followed by HPLC analysis.[4]
-
Acid Red 88: This monoazo dye is a common red acid dye. Its analysis in water has been reported using HPLC.
While direct comparative studies with comprehensive quantitative data for this compound against these alternatives are limited in the reviewed literature, the analytical principles (HPLC and spectrophotometry) remain the same. Method development and validation would be required for each specific dye and matrix combination.
Visualizing the Workflow
To illustrate the general process of quantitative analysis, the following diagrams outline the key steps.
Caption: Workflow for UV-Vis Spectrophotometric Analysis.
Caption: General Workflow for HPLC Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pjaec.pk [pjaec.pk]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. staff-old.najah.edu [staff-old.najah.edu]
- 5. lcms.cz [lcms.cz]
- 6. rsc.org [rsc.org]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. journals.najah.edu [journals.najah.edu]
- 9. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Bradford protein assay | Abcam [abcam.com]
- 12. apexbt.com [apexbt.com]
- 13. bioagilytix.com [bioagilytix.com]
Safety Operating Guide
Navigating the Disposal of Acid Blue 80: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. Acid Blue 80, a widely used anionic azo dye, requires careful consideration for its disposal to mitigate potential environmental impact and adhere to regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before commencing any procedure involving this compound, it is crucial to be familiar with its safety profile. The following table summarizes the key safety and handling information derived from safety data sheets (SDS).
| Parameter | Specification | Citation |
| Appearance | Blue powder | [1] |
| Primary Hazards | Harmful if swallowed, may cause skin and eye irritation, and respiratory tract irritation. | [1][2] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, rubber gloves, and an approved respirator. | [1] |
| Engineering Controls | Use only in a chemical fume hood. Ensure access to a safety shower and eye-wash station. | [1] |
| Storage | Store in a cool, dry place in a tightly sealed, light-resistant container. | [1] |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound, like all chemical waste, is governed by local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines. The following procedure is a general guide for laboratory settings.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is a solid (e.g., contaminated labware, spilled powder) or a liquid solution.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EH&S guidelines. For example, solutions of this compound containing methanol and acetic acid are considered hazardous waste and should not be disposed of down the drain.[3]
Step 2: Containment and Labeling
-
Solid Waste: Carefully sweep up any solid this compound waste, minimizing dust generation.[1] Place the collected material in a clearly labeled, sealed, and appropriate waste container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a designated, leak-proof container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the solution.
Step 3: Waste Neutralization and Treatment (for aqueous solutions, if permissible)
While direct disposal of untreated dye solutions is not recommended, several methods are used for the treatment of azo dye wastewater. These methods should only be performed by trained personnel and in accordance with institutional protocols.
-
Adsorption: Activated carbon is a common adsorbent used to treat dye wastewater.[2] The dye solution is mixed with activated carbon, which adsorbs the dye molecules. The solid carbon can then be filtered out.
-
Chemical Oxidation: Advanced oxidation processes can be used to break down the dye molecules. However, these can be expensive and may produce secondary waste products.[4][5]
-
Biological Treatment: Some biological methods, often involving anaerobic and aerobic steps, can decolorize and degrade azo dyes.[4][5] However, these are typically used on an industrial scale.
It is crucial to note that the end products of any treatment must still be disposed of in accordance with hazardous waste regulations.
Step 4: Final Disposal
-
Contact EH&S: Once your waste container is full, contact your institution's Environmental Health and Safety department to arrange for pickup and disposal.
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
Experimental Protocols for Azo Dye Removal
For laboratories generating significant quantities of azo dye waste, developing a validated treatment protocol can be beneficial. The following are general methodologies for common azo dye removal techniques. These are not specific to this compound and would require optimization.
Adsorption Protocol using Activated Carbon:
-
Determine Optimal Carbon Dosage: In a series of beakers, add varying amounts of activated carbon to a fixed volume and concentration of the this compound solution.
-
Agitate: Stir the solutions for a set period (e.g., 1-2 hours) to allow for adsorption to occur.
-
Filter: Separate the activated carbon from the solution using vacuum filtration.
-
Analyze: Measure the absorbance of the filtrate using a spectrophotometer at the dye's maximum absorbance wavelength (around 627 nm for this compound) to determine the amount of dye removed.
-
Scale-Up: Use the optimal carbon dosage to treat larger batches of waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
By adhering to these guidelines and maintaining open communication with your institution's safety officers, you contribute to a culture of safety and environmental responsibility in your laboratory.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Frontiers | Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review [frontiersin.org]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
Essential Safety and Logistical Information for Handling Acid Blue 80
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Acid Blue 80 is paramount. This document provides procedural guidance on the necessary personal protective equipment (PPE), operational plans for handling, and protocols for disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a blue powder that can cause skin, eye, and respiratory tract irritation.[1] It is harmful if swallowed and may cause gastrointestinal discomfort.[1] Therefore, adherence to proper safety protocols is crucial.
Recommended Personal Protective Equipment:
The following table summarizes the essential PPE for handling this compound, based on Safety Data Sheet (SDS) recommendations.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles.[1] | To protect against dust particles and potential splashes. |
| Hand Protection | Rubber or other appropriate chemical-resistant gloves.[1] | To prevent skin contact and irritation.[1] |
| Body Protection | A lab coat or other protective clothing to minimize skin contact.[1] | To protect skin from accidental spills and dust. |
| Respiratory | An approved respirator should be used, especially when engineering controls are insufficient or when handling large quantities.[1] | To prevent inhalation of dust particles, which can irritate the respiratory tract.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Weighing and Aliquoting:
-
Perform all weighing and handling of the powdered form of this compound within a chemical fume hood to control airborne dust.[1]
-
Use tools and techniques that minimize dust generation.
-
-
Solution Preparation:
-
When dissolving the powder, add it slowly to the solvent to avoid splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste:
-
Collect any unused this compound powder and contaminated materials (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a separate, labeled hazardous waste container.
-
-
Disposal Compliance:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific guidelines.
-
Workflow for Handling this compound
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: A flowchart outlining the safe handling process for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
